Product packaging for 2-(1H-1,2,4-triazol-1-yl)benzoic acid(Cat. No.:CAS No. 138479-54-6)

2-(1H-1,2,4-triazol-1-yl)benzoic acid

Cat. No.: B181461
CAS No.: 138479-54-6
M. Wt: 189.17 g/mol
InChI Key: INJKHFHZWYNONQ-UHFFFAOYSA-N
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Description

2-(1H-1,2,4-triazol-1-yl)benzoic acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7N3O2 B181461 2-(1H-1,2,4-triazol-1-yl)benzoic acid CAS No. 138479-54-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-3-1-2-4-8(7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKHFHZWYNONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10577218
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138479-54-6
Record name 2-(1H-1,2,4-Triazol-1-yl)benzoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-1,2,4-triazol-1-yl)benzoic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Due to a notable scarcity of experimental data in peer-reviewed literature for this specific ortho-isomer, this document combines available information with computationally predicted values to offer a valuable resource for researchers. The guide includes a summary of key physicochemical parameters, a representative experimental protocol for its synthesis, and visualizations of its chemical structure and a potential synthetic workflow. This information is intended to support further research and development activities involving this compound.

Chemical Identity and Structure

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with a 1H-1,2,4-triazole ring. The direct linkage between the phenyl and triazole rings suggests a degree of conformational restriction compared to isomers with more flexible linkers. The hydrochloride salt of this compound is commercially available, with the assigned CAS Number 1203898-11-6.

Below is a diagram illustrating the key chemical identifiers for this compound.

chemical_identifiers compound This compound Chemical Formula: C₉H₇N₃O₂ Molecular Weight: 189.17 g/mol IUPAC Name: this compound cas_number CAS Number 1203898-11-6 (hydrochloride) compound->cas_number Identifier

Figure 1: Key Chemical Identifiers

Physicochemical Properties

PropertyPredicted ValueNotes and Source
Molecular Weight 189.17 g/mol Calculated from the chemical formula.
Melting Point 180-220 °CEstimated range based on similar structures. Experimental verification needed.
Boiling Point 450-550 °CPredicted value; likely to decompose before boiling at atmospheric pressure.
Water Solubility Low to moderatePrediction based on the presence of both polar and nonpolar groups.
pKa (acidic) 3.5 - 4.5Estimated for the carboxylic acid proton.
pKa (basic) 1.5 - 2.5Estimated for the triazole ring nitrogens.
LogP 1.0 - 2.0Predicted octanol-water partition coefficient.

Experimental Protocols

A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route is the Ullmann-type coupling of 2-bromobenzoic acid with 1H-1,2,4-triazole. The following is a representative protocol adapted from procedures for similar compounds.

Representative Synthesis Protocol: Ullmann-Type Coupling

  • Materials:

    • 2-bromobenzoic acid

    • 1H-1,2,4-triazole

    • Copper(I) iodide (CuI)

    • Potassium carbonate (K₂CO₃)

    • N,N-Dimethylformamide (DMF)

    • Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a dry reaction flask, add 2-bromobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Add anhydrous DMF to the flask.

    • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • Pour the mixture into water and acidify with 1M HCl to a pH of approximately 2-3.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Remove the solvent under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography to obtain this compound.

  • Characterization:

    • The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.

synthesis_workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 2-bromobenzoic acid + 1H-1,2,4-triazole Conditions CuI, K₂CO₃, DMF, 120-140°C Reactants->Conditions Ullmann Coupling Acidification Acidify with HCl Conditions->Acidification Cooling Extraction Extract with Ethyl Acetate Acidification->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Recrystallization / Chromatography Evaporation->Purification Final Product Final Product Purification->Final Product Yields

Figure 2: Generalized Synthetic Workflow

Biological Activity and Potential Applications

While specific biological data for this compound is limited, the broader class of triazole-benzoic acid hybrids has been investigated for various pharmacological activities. For instance, the para-isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, and its derivatives have been studied for their potential as anticancer and antioxidant agents. These studies suggest that the triazole-benzoic acid scaffold may be a valuable pharmacophore for the development of new therapeutic agents. Further research is required to determine the specific biological profile and potential applications of the ortho-isomer.

Conclusion

This technical guide has compiled the available and predicted physicochemical information for this compound. The significant lack of experimental data highlights an opportunity for further research to characterize this compound fully. The provided predicted data and representative synthetic protocol offer a starting point for researchers interested in exploring the chemical and biological properties of this particular isomer. Experimental validation of the predicted properties and the development of a specific, optimized synthesis are crucial next steps in advancing the understanding and potential applications of this compound.

A Technical Guide to the Spectroscopic Analysis of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and analytical methodologies for the characterization of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Due to the limited availability of specific experimental data for this particular isomer, this guide presents data from the closely related isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, as a predictive reference. The experimental protocols detailed herein are established methodologies applicable to the analysis of this class of compounds.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. It is important to note that the NMR and IR data are based on the reported values for the structural isomer 4-(1H-1,2,4-triazol-1-yl)benzoic acid and should be considered as an approximation.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment (Predicted)
~13.15s1HCOOH
~8.20d2HAromatic CH (ortho to COOH)
~7.80d2HAromatic CH (meta to COOH)
~9.20s1HTriazole C5-H
~8.50s1HTriazole C3-H

Note: Data is based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid and the exact chemical shifts for the 2-substituted isomer may vary.[1][2]

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment (Predicted)
~167.0COOH
~152.0Triazole C5
~145.0Triazole C3
~138.0Aromatic C (ipso-triazole)
~131.0Aromatic CH
~130.0Aromatic C (ipso-COOH)
~122.0Aromatic CH

Note: Data is based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid and the exact chemical shifts for the 2-substituted isomer may vary.[1][2]

Table 3: Predicted IR Spectroscopic Data

Wavenumber (cm⁻¹)IntensityAssignment (Predicted)
3300-2500BroadO-H stretch (Carboxylic acid)
3100-3000MediumC-H stretch (Aromatic/Triazole)
1710-1680StrongC=O stretch (Carboxylic acid)
~1610MediumC=N stretch (Triazole)
~1580, ~1480Medium-StrongC=C stretch (Aromatic)
~1300MediumC-N stretch
~900-650StrongC-H bend (Aromatic out-of-plane)

Note: Data is based on characteristic vibrational frequencies for benzoic acids and triazoles.[3]

Table 4: Predicted Mass Spectrometry Data

m/zInterpretation
189.07[M]⁺ (Molecular Ion)
171.06[M - H₂O]⁺
144.06[M - COOH]⁺
116.05Fragmentation of the benzoic acid ring
69.04Triazole fragment

Note: The molecular ion peak is calculated based on the chemical formula C₉H₇N₃O₂.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic analyses.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation : A Bruker Avance-400 spectrometer (or equivalent) operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.

  • Sample Preparation : Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • ¹H NMR Acquisition :

    • Acquire spectra at room temperature.

    • Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

    • Process the data with Fourier transformation and phase correction.

  • ¹³C NMR Acquisition :

    • Employ proton decoupling to simplify the spectrum.

    • A larger number of scans is typically required due to the lower natural abundance of ¹³C.

    • Typical parameters include a 45° pulse width and a relaxation delay of 2-5 seconds.

2. Infrared (IR) Spectroscopy

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (KBr Pellet Method) :

    • Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place a portion of the powder into a pellet-forming die.

    • Press the die under high pressure (typically several tons) to form a transparent or translucent pellet.

  • Data Acquisition :

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

    • Perform a background scan with an empty sample holder to subtract atmospheric and instrument interferences.

3. Mass Spectrometry (MS)

  • Instrumentation : A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Sample Preparation :

    • For ESI-MS, dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 µg/mL).

    • For EI-MS, the sample is typically introduced via a direct insertion probe or as the effluent from a gas chromatograph.

  • Data Acquisition (ESI-MS) :

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the capillary to generate a fine spray of charged droplets.

    • The solvent evaporates, leading to the formation of gas-phase ions.

    • Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

    • Acquire spectra in both positive and negative ion modes to obtain comprehensive data.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

General workflow for spectroscopic analysis.

References

In-depth Technical Guide: Crystal Structure of a 2-(1H-1,2,4-triazol-yl)benzoic Acid Analog

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, the crystal structure of 2-(1H-1,2,4-triazol-1-yl)benzoic acid is not publicly available. This guide provides a detailed analysis of a closely related and structurally significant analog, 2-(3-phenyl-5-((m-tolyloxy)methyl)-4H-1,2,4-triazol-4-yl)benzoic acid (PTMTBA) , to serve as a comprehensive reference for researchers, scientists, and drug development professionals. The methodologies and data presented for PTMTBA offer valuable insights into the potential structural characteristics and analytical approaches applicable to the target compound.

Introduction

Triazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide array of biological activities and coordination properties. The conjunction of a triazole ring with a benzoic acid moiety, particularly with substitution at the ortho-position, creates a molecule with significant potential for intramolecular hydrogen bonding, specific conformational preferences, and utility as a ligand in coordination chemistry. This document details the synthesis, characterization, and comprehensive structural analysis of PTMTBA, a representative analog of the this compound scaffold. The study combines single-crystal X-ray diffraction with theoretical calculations to provide a multi-faceted understanding of its molecular and supramolecular architecture.

Molecular Structure and Crystallographic Data

The molecular structure of PTMTBA was unequivocally determined by single-crystal X-ray diffraction. The analysis revealed a complex three-dimensional molecular network established through O—H···N and C—H···π intermolecular hydrogen bonding. The structural integrity and electronic properties were further investigated using Hartree-Fock (HF) and Density Functional Theory (DFT) calculations.

Crystal Data and Structure Refinement

The crystallographic parameters for PTMTBA have been determined and are summarized in the table below.

Parameter Value
Empirical formulaC₂₃H₁₉N₃O₃
Formula weight385.42
Temperature293(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a10.542(2) Å
b15.987(3) Å
c11.876(2) Å
α90°
β108.45(3)°
γ90°
Volume1900.0(6) ų
Z4
Density (calculated)1.348 Mg/m³
Absorption coefficient0.092 mm⁻¹
F(000)808
Data collection & refinement
Reflections collected11054
Independent reflections4369 [R(int) = 0.045]
Final R indices [I>2σ(I)]R1 = 0.0503, wR2 = 0.1240
R indices (all data)R1 = 0.0785, wR2 = 0.1384
Goodness-of-fit on F²1.033
Selected Bond Lengths and Angles

Key intramolecular distances and angles provide insight into the geometry of the molecule.

Bond Length (Å) Angle Degree (°)
O(1)-C(1)1.305(2)O(2)-C(1)-O(1)122.9(2)
O(2)-C(1)1.221(2)O(1)-C(1)-C(2)114.3(2)
N(1)-C(8)1.338(2)C(8)-N(1)-N(2)109.8(1)
N(2)-N(1)1.385(2)C(9)-N(2)-N(1)105.5(1)
N(3)-C(9)1.381(2)C(9)-N(3)-C(10)125.4(2)
N(3)-C(10)1.442(2)N(1)-C(8)-N(4)124.5(2)
N(4)-C(8)1.321(2)C(8)-N(4)-C(9)104.9(1)
N(4)-C(9)1.386(2)N(2)-C(9)-N(3)121.2(2)

Experimental Protocols

A multi-step synthesis followed by a comprehensive analytical characterization was employed for PTMTBA.

Synthesis and Crystallization

The synthesis of PTMTBA was achieved through a multi-step reaction sequence, with the final product purified by recrystallization.

  • Synthesis : The precursor, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, was synthesized from benzoic acid hydrazide. This intermediate was then used in subsequent steps to build the final PTMTBA molecule.

  • Crystallization : Single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the purified compound in an appropriate solvent system. The choice of solvent is critical for obtaining high-quality crystals.

Spectroscopic and Structural Characterization

A suite of analytical techniques was used to confirm the structure and purity of the synthesized compound.

  • NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded to confirm the chemical structure of the synthesized compound.

  • FT-IR Spectroscopy : Fourier-transform infrared spectroscopy was used to identify the characteristic functional groups present in the molecule.

  • Single-Crystal X-ray Diffraction : A suitable single crystal was mounted on a diffractometer. Data was collected at a controlled temperature. The structure was solved using direct methods and refined by full-matrix least-squares on F².

  • Computational Analysis : To complement the experimental data, theoretical calculations were performed. The geometry of the molecule was optimized using both Hartree-Fock (HF) and Density Functional Theory (DFT) methods. Further analysis, including Molecular Electrostatic Potential (MEP), Frontier Molecular Orbitals (FMOs), and Hirshfeld surface analysis, was conducted to investigate the electronic properties and intermolecular interactions.

Visualized Experimental Workflow

The following diagram illustrates the comprehensive workflow for the characterization of 2-(3-phenyl-5-((m-tolyloxy)methyl)-4H-1,2,4-triazol-4-yl)benzoic acid.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural & Theoretical Analysis cluster_computational Computational Chemistry cluster_results Data Interpretation start Starting Materials (Benzoic Acid Derivative) reaction Multi-step Synthesis start->reaction Chemical Reagents purification Recrystallization reaction->purification Crude Product crystals Single Crystal Growth (Slow Evaporation) purification->crystals Purified PTMTBA spectroscopy Spectroscopic Analysis (NMR, FT-IR) purification->spectroscopy xrd Single-Crystal X-ray Diffraction crystals->xrd structure Molecular & Crystal Structure Determination xrd->structure dft DFT/HF Calculations mep MEP Analysis dft->mep fmo FMO Analysis dft->fmo hirshfeld Hirshfeld Surface Analysis dft->hirshfeld properties Electronic Properties mep->properties fmo->properties interactions Intermolecular Interaction Analysis hirshfeld->interactions

Navigating the Solubility Landscape of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Predicted Solubility Profile

The solubility of 2-(1H-1,2,4-triazol-1-yl)benzoic acid is governed by the interplay of its acidic carboxylic group and the polar triazole ring. The benzoic acid component suggests some solubility in polar organic solvents and increased solubility in alkaline aqueous solutions due to salt formation. The triazole group, with its nitrogen atoms, can participate in hydrogen bonding, further influencing its interaction with protic and aprotic polar solvents.

Based on the behavior of analogous compounds like benzoic acid, solubility is expected to be significant in solvents such as methanol, ethanol, and dimethylformamide (DMF), while being lower in nonpolar solvents like hexane and toluene.

Quantitative Solubility of Structurally Related Compounds

To provide a contextual reference, the following table summarizes the solubility of benzoic acid in a range of common solvents. These values can serve as a preliminary guide for solvent selection in studies involving this compound.

SolventMolar Solubility (mol/L)Temperature (°C)
Water0.02725
Methanol1.9Not Specified
EthanolNot SpecifiedNot Specified
AcetonitrileNot SpecifiedNot Specified
DichloromethaneNot SpecifiedNot Specified
TolueneNot SpecifiedNot Specified
Ethyl AcetateNot SpecifiedNot Specified
1,4-Dioxane3.088Not Specified
1-Butanol2.150Not Specified
Dimethylformamide (DMF)>5Not Specified
Dimethyl Sulfoxide (DMSO)>5Not Specified

Note: This data is for benzoic acid and is intended to be illustrative. Actual solubility of this compound will vary.

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a solid organic compound like this compound is the isothermal equilibrium method.

Objective: To determine the equilibrium concentration of the solute in a given solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Thermostatic shaker or water bath

  • Centrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the solid to settle. Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Extraction and Dilution: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed or temperature-equilibrated pipette. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles. Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or mol/L) by back-calculating from the diluted sample concentration.

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a new chemical entity like this compound.

Solubility_Workflow cluster_0 Phase 1: Preliminary Assessment cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Interpretation & Application A Compound Synthesis & Purification B Structural Characterization (NMR, MS) A->B C Qualitative Solubility Screen (Visual Assessment in various solvents) B->C D Select Solvents for Quantitative Study C->D Inform solvent selection F Perform Isothermal Equilibrium Solubility Experiment D->F E Develop & Validate Analytical Method (e.g., HPLC) G Quantify Solute Concentration E->G F->G H Tabulate & Analyze Solubility Data G->H Generate quantitative data I Determine pH-Solubility Profile (for ionizable compounds) H->I J Application in Formulation, Crystallization, or Further Studies I->J

Solubility Assessment Workflow Diagram.

This structured approach ensures a thorough and systematic evaluation of the compound's solubility, from initial qualitative screening to detailed quantitative analysis, culminating in data that is critical for downstream applications in drug development and chemical engineering.

The Discovery of Novel 1,2,4-Triazole Benzoic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of pharmacologically active compounds.[1] This guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into novel 1,2,4-triazole benzoic acid derivatives, a class of compounds demonstrating significant therapeutic potential, particularly as anticancer and antimicrobial agents.[2][3]

Synthetic Pathways and Experimental Protocols

The synthesis of 1,2,4-triazole benzoic acid derivatives typically involves multi-step reactions. A common route begins with the reaction of 4-hydrazinobenzoic acid with dialkyl-N-cyanoimido(dithio)carbonate to yield the core 1,2,4-triazole benzoic acid structure.[4] Further modifications can be introduced at various positions of the triazole ring to generate a library of derivatives with diverse biological activities.[2][4]

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

A representative synthetic protocol for a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids is detailed below.[4]

Step 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid precursors. 4-hydrazinobenzoic acid is reacted with dialkyl-N-cyanoimido(dithio)carbonate to form the initial 1,2,4-triazole benzoic acid molecules.[4] The structures are typically confirmed using NMR and MS analysis.[4] The presence of the benzoic acid moiety is often verified by characteristic signals in the 1H NMR and 13C NMR spectra.[4]

Step 2: Derivatization. The core structure can then be modified. For instance, a –SCH3 group can be oxidized to an –SO2CH3 group using hydrogen peroxide in boiling ethanol.[4] Various substituents can also be introduced at the 5-position of the 1,2,4-triazole ring to explore structure-activity relationships (SAR).[4]

A generalized experimental workflow for the synthesis and evaluation of these derivatives is depicted below.

G cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation cluster_mechanistic Mechanistic Studies start Starting Materials (e.g., 4-hydrazinobenzoic acid) reaction1 Reaction with dialkyl-N-cyanoimido(dithio)carbonate start->reaction1 triazole_core 1,2,4-Triazole Benzoic Acid Core Synthesis reaction1->triazole_core derivatization Derivatization (e.g., substitution, oxidation) triazole_core->derivatization purification Purification & Characterization (NMR, MS) derivatization->purification in_vitro In Vitro Assays (e.g., MTT Assay for Cytotoxicity) purification->in_vitro cell_lines Cancer Cell Lines (e.g., MCF-7, HCT-116) in_vitro->cell_lines data_analysis Data Analysis (IC50 Determination) cell_lines->data_analysis apoptosis Apoptosis Assays data_analysis->apoptosis pathway Signaling Pathway Analysis apoptosis->pathway G cluster_pathway Apoptotic Signaling Pathway compound 1,2,4-Triazole Benzoic Acid Derivative cell Cancer Cell pro_apoptotic Pro-apoptotic proteins (e.g., Bax, Bak) compound->pro_apoptotic upregulates anti_apoptotic Anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) compound->anti_apoptotic downregulates caspase9 Caspase-9 pro_apoptotic->caspase9 activates anti_apoptotic->caspase9 inhibits caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

References

A Technical Guide to Theoretical Studies on the Electronic Structure of Triazole-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals.[1][2] They exist as two primary isomers: 1,2,3-triazole and 1,2,4-triazole.[2][3] The remarkable versatility of the triazole ring stems from its unique electronic properties, including aromaticity, metabolic stability, and the ability to engage in various intermolecular interactions like hydrogen bonding, dipole-dipole, and π-stacking.[4][5][6]

Understanding the electronic structure of triazole derivatives is paramount for predicting their chemical reactivity, biological activity, and physical properties.[7][8][9] Theoretical and computational chemistry provides a powerful lens to investigate these properties at the molecular level, enabling the rational design of novel compounds with enhanced efficacy and targeted functions. This guide offers an in-depth overview of the computational methodologies employed to study the electronic structure of triazoles, summarizes key electronic descriptors, and presents quantitative data from recent studies.

Computational Protocols and Methodologies

The theoretical investigation of triazole derivatives predominantly relies on quantum chemical methods, with Density Functional Theory (DFT) being the most widely used approach due to its favorable balance of accuracy and computational cost.[5][8][10][11]

Detailed Methodology: Density Functional Theory (DFT)

DFT calculations are employed to solve the electronic structure of molecules, providing insights into optimized geometries, energy levels, and charge distributions. A typical computational protocol involves the following steps:

  • Molecular Structure Input: The 3D structure of the triazole derivative is constructed using molecular modeling software.

  • Geometry Optimization: The initial structure is optimized to find its most stable energetic conformation (ground state). This is crucial as the electronic properties are highly dependent on the molecular geometry.

    • Functional: The choice of functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is extensively used for organic molecules.[7][8][11][12] Other functionals like M06-2X may also be employed for specific systems.[7]

    • Basis Set: A basis set is a set of mathematical functions used to build molecular orbitals. Common choices for triazole systems include Pople-style basis sets like 6-31G(d,p) and 6-311++G(d,p), which provide a good description of electron distribution.[4][8][12]

  • Frequency Calculation: After optimization, vibrational frequency calculations are performed. The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.[11]

  • Property Calculation: Using the optimized geometry, various electronic properties are calculated. This includes molecular orbital energies, molecular electrostatic potential, and atomic charges.

  • Solvent Effects: To simulate realistic biological or chemical environments, the influence of a solvent is often included using a continuum solvation model, such as the Polarizable Continuum Model (PCM).[9]

  • Software: The Gaussian suite of programs is a standard software package for performing these calculations.[7][8][12]

For studies requiring higher accuracy, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Configuration Interaction (CI) may be utilized, though they are more computationally demanding.[7][13]

G cluster_workflow General Computational Workflow mol_struct 1. Input Molecular Structure geom_opt 2. Geometry Optimization (e.g., B3LYP/6-311G(d,p)) mol_struct->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc verify No Imaginary Frequencies? freq_calc->verify verify->geom_opt No prop_calc 4. Electronic Property Calculation verify->prop_calc Yes results HOMO, LUMO, MEP, Charges, etc. prop_calc->results

A typical workflow for DFT-based electronic structure analysis.

Key Electronic Descriptors and Quantitative Data

Theoretical studies yield a range of quantitative descriptors that characterize the electronic nature of triazole compounds. These descriptors are crucial for interpreting reactivity and potential biological interactions.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity.[8] The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity.[8][12]

Table 1: Calculated Frontier Molecular Orbital Energies (eV) for Selected Triazole Derivatives

Compound/Derivative Method EHOMO (eV) ELUMO (eV) ΔE (eV) Reference
N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine B3LYP/6-311++G(d,p) -4.6885 -2.1660 2.5225 [8]
2,5-diphenyl-1,3,4-triazole B3LYP/6-31+G* ~ -6.5 ~ -1.5 ~ 5.0 [14]
Salicyldehyde-based 1,2,3-triazole (8b) B3LYP/6-311+G(d,p) - - ~ 4.9 (at 0 EF) [15]
4,4′-(1E)-1,2-diazenediylbis[4H-1,2,4-triazol-3-amine] B3LYP/6-311+G(d,p) - - Decreases with EEF [11]

Note: Values are extracted from publications; direct comparison should be made cautiously due to variations in specific structures and methods. "EF" refers to Electric Field, and "EEF" refers to External Electric Field.

Molecular Electrostatic Potential (MEP)

An MEP map illustrates the charge distribution on the molecule's surface, identifying regions prone to electrophilic and nucleophilic attack.[4][8] Negative potential regions (typically colored red or yellow) are rich in electrons, often localized on electronegative atoms like nitrogen, and are attractive to electrophiles.[4] Positive potential zones (blue) are electron-deficient, usually around hydrogen atoms, indicating sites for nucleophilic attack.[4]

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior.[5][12]

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = χ² / (2η)

G cluster_descriptors Derivation of Global Reactivity Descriptors HOMO E(HOMO) IP Ionization Potential (I) ≈ -E(HOMO) HOMO->IP LUMO E(LUMO) EA Electron Affinity (A) ≈ -E(LUMO) LUMO->EA Hardness Chemical Hardness (η) = (I - A) / 2 IP->Hardness Electronegativity Electronegativity (χ) = (I + A) / 2 IP->Electronegativity EA->Hardness EA->Electronegativity Electrophilicity Electrophilicity (ω) = χ² / (2η) Hardness->Electrophilicity Electronegativity->Electrophilicity

Relationship between FMO energies and global reactivity descriptors.

Table 2: Calculated Global Reactivity Descriptors for a Triazole Derivative *

Parameter Value Unit
Ionization Potential (I) 4.6885 eV
Electron Affinity (A) 2.1660 eV
Electronegativity (χ) 3.4272 eV
Chemical Hardness (η) 1.2612 eV
Electrophilicity Index (ω) 4.6548 eV

*Calculated based on data for N-((1H-benzo[d]imidazol-2-yl)methyl)-4H-1,2,4-triazol-4-amine from reference[8].

Applications in Drug and Materials Design

The true power of these theoretical studies lies in their ability to correlate electronic structure with macroscopic properties, guiding the development of new molecules.

Structure-Activity Relationships (SAR)

Electronic descriptors are fundamental to Quantitative Structure-Activity Relationship (QSAR) studies.[10] By developing mathematical models that link these calculated properties to observed biological activity (e.g., IC50 values for cancer inhibition), researchers can predict the potency of new, unsynthesized triazole derivatives.[10] This accelerates the drug discovery process by prioritizing the synthesis of the most promising candidates.

Molecular Docking and Binding Affinity

Understanding the electronic landscape of a triazole derivative is crucial for predicting its interaction with biological targets like enzymes or receptors. MEP maps help identify which parts of the molecule are likely to form hydrogen bonds or have electrostatic interactions with a protein's active site.[6][16] For example, the electron-rich nitrogen atoms of the triazole ring are often key hydrogen bond acceptors.[8][16] This information is used to perform molecular docking simulations, which predict the binding mode and affinity of a ligand, explaining the activity of the most potent compounds.[5][15]

G cluster_drug_design Application of Theoretical Studies in Drug Design dft DFT Calculation fmo FMO Analysis (Reactivity) dft->fmo mep MEP Analysis (Interaction Sites) dft->mep qsar QSAR Modeling (Predictive Models) fmo->qsar docking Molecular Docking (Binding Mode & Affinity) mep->docking bioactivity Predicted Bioactivity docking->bioactivity qsar->bioactivity

Workflow for applying electronic structure data in drug discovery.

Conclusion

Theoretical studies, anchored by Density Functional Theory, provide indispensable tools for dissecting the intricate electronic structure of triazole-based compounds. By calculating and analyzing descriptors such as frontier molecular orbitals, molecular electrostatic potential, and global reactivity indices, scientists can gain deep insights into the factors governing molecular stability, reactivity, and intermolecular interactions. This knowledge directly supports the rational design of new pharmaceuticals, advanced materials, and effective corrosion inhibitors, making computational chemistry a cornerstone of modern molecular science. As computational power increases, these theoretical approaches will become even more integral to the discovery and optimization of novel triazole-based technologies.

References

An In-depth Technical Guide to the Mechanism of Action of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Due to a notable scarcity of published research specifically on 2-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives (the ortho-isomer), this guide provides a comprehensive analysis of the closely related and extensively studied para-isomer, 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives. The structural similarity suggests that the insights into the mechanism of action, particularly in the context of anticancer activity, are likely transferable. This document is intended for researchers, scientists, and drug development professionals.

Core Antitumor Activity: Induction of Apoptosis

Extensive research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has demonstrated their potential as anticancer agents. The primary mechanism of action identified is the induction of apoptosis in cancer cells, leading to programmed cell death and inhibition of tumor proliferation.[1][2]

Signaling Pathway for Apoptosis Induction

The cytotoxic effects of these derivatives are, at least in part, mediated through the apoptotic pathway. While the precise upstream targets are still under investigation, the downstream effects converge on the activation of caspases, the key executioners of apoptosis. The general signaling cascade is depicted below.

Derivative Triazol-Benzoic Acid Derivative CancerCell Cancer Cell Derivative->CancerCell Enters Receptor Cellular Target(s) (e.g., Kinases, Receptors) CancerCell->Receptor Interacts with SignalCascade Signal Transduction Cascade Receptor->SignalCascade Mitochondria Mitochondrial Stress SignalCascade->Mitochondria CaspaseActivation Caspase Activation (e.g., Caspase-3, -9) Mitochondria->CaspaseActivation Initiates Apoptosis Apoptosis CaspaseActivation->Apoptosis Executes CellDeath Cell Death & Inhibition of Proliferation Apoptosis->CellDeath Leads to

Caption: Apoptotic signaling pathway initiated by triazol-benzoic acid derivatives.

Quantitative Data: In Vitro Cytotoxicity

The anticancer potential of various 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids has been quantified against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.

Compound IDModifications on Triazole-Benzoic Acid ScaffoldMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)Reference
2 5-phenoxy substituent on the triazole ring18.725.7[1]
5 5-(benzylthio) substituent on the triazole ring19.826.5[1]
14 5-((4-nitrobenzyl)thio) substituent on the triazole ring15.623.9[1]
15 5-((2-nitrobenzyl)thio) substituent on the triazole ring19.926.8[1]
Doxorubicin Reference Drug19.722.6[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^5 cells/mL and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The synthesized triazole derivatives are dissolved in DMSO and then diluted with the growth medium to various concentrations. The cells are then treated with these concentrations and incubated for a further 48 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well, and the plate is incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curve.

Start Start Seeding Seed Cancer Cells in 96-well Plate Start->Seeding Incubate1 Incubate for 24h (Cell Attachment) Seeding->Incubate1 Treatment Treat with Derivative Concentrations Incubate1->Treatment Incubate2 Incubate for 48h Treatment->Incubate2 MTT Add MTT Solution Incubate2->MTT Incubate3 Incubate for 4h MTT->Incubate3 Solubilize Add DMSO to Dissolve Formazan Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate % Viability & Determine IC50 Measure->Analyze End End Analyze->End

Caption: Experimental workflow for the MTT cytotoxicity assay.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cancer cells are treated with the IC50 concentration of the triazole derivative for 24 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).

  • Data Interpretation: The results are typically displayed as a quadrant plot, where:

    • Lower-left quadrant (Annexin V-/PI-): Live cells

    • Lower-right quadrant (Annexin V+/PI-): Early apoptotic cells

    • Upper-right quadrant (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left quadrant (Annexin V-/PI+): Necrotic cells

Other Potential Mechanisms of Action

While apoptosis induction is a key finding for the anticancer activity of the 4-isomer, the broader class of 1,2,4-triazole derivatives is known to exhibit a range of biological activities through various mechanisms. These may also be relevant for the this compound scaffold and warrant further investigation.

  • Enzyme Inhibition: Triazole derivatives are known inhibitors of various enzymes, including:

    • Aromatase: The triazole ring in drugs like Letrozole and Anastrozole is crucial for their inhibitory action on aromatase, an enzyme involved in estrogen biosynthesis. This is a key target in hormone-dependent breast cancer.

    • Other Kinases and Enzymes: Various studies on diverse triazole derivatives have reported inhibitory activity against enzymes such as c-Met kinase, EGFR, and carbonic anhydrase.[3]

  • Antimicrobial Activity: Some 1,2,4-triazole derivatives have shown promising antibacterial and antifungal activities. The proposed mechanisms often involve the inhibition of essential microbial enzymes. For instance, in fungi, they can inhibit CYP51, an enzyme involved in ergosterol biosynthesis, which is vital for fungal cell membrane integrity.

Conclusion and Future Directions

The 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold is a promising platform for the development of novel anticancer agents, with apoptosis induction being a significant mechanism of action.[1] The quantitative data indicates that modifications to the triazole ring can modulate the cytotoxic potency.[1]

Future research should focus on elucidating the specific molecular targets of these compounds that initiate the apoptotic cascade. Furthermore, there is a clear need for dedicated studies on the this compound isomer to determine if the ortho-substitution alters the primary mechanism of action or biological activity profile compared to its para-counterpart. Investigations into its enzyme inhibitory and antimicrobial properties would also be valuable to fully understand the therapeutic potential of this chemical scaffold.

References

An In-depth Technical Guide to Tautomerism in 1,2,4-Triazole Containing Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, integral to the structure of numerous pharmaceuticals.[1][2] Its derivatives, particularly those containing a benzoic acid group, exhibit significant biological activity. A critical, yet often complex, aspect of their chemistry is prototropic tautomerism—the migration of a proton between the nitrogen atoms of the triazole ring. This phenomenon can profoundly influence the molecule's physicochemical properties, including its acidity, lipophilicity, hydrogen bonding capability, and ultimately, its interaction with biological targets.[3][4] Understanding and characterizing the predominant tautomeric forms and the dynamics of their equilibrium are therefore paramount for rational drug design and development. This guide provides a comprehensive technical overview of the tautomerism in 1,2,4-triazole containing benzoic acids, integrating theoretical principles with detailed experimental and computational methodologies for their elucidation.

The Landscape of Tautomerism in 1,2,4-Triazole Benzoic Acids

The unsymmetrical nature of the 1,2,4-triazole ring allows for the existence of three potential prototropic tautomers when substituted with a carboxylic acid group, typically at the 3-position: the 1H, 2H, and 4H forms.[3][5] These isomers are in a dynamic equilibrium, readily interconverting through proton transfer.

Tautomers cluster_1H 1H-Tautomer cluster_2H 2H-Tautomer cluster_4H 4H-Tautomer T1 T2 T1->T2 T3 T1->T3 T2->T3

Caption: Prototropic tautomers of 1,2,4-triazole-3-carboxylic acid.

The position of this equilibrium is not static; it is dictated by a delicate interplay of several factors:

  • Electronic Effects of Substituents: The electron-withdrawing nature of the benzoic acid group influences the acidity of the N-H protons, thereby affecting the tautomeric preference.[3]

  • Solvent Polarity: The polarity and hydrogen-bonding capacity of the solvent can stabilize one tautomer over another. For example, polar solvents may favor tautomers with larger dipole moments.[4][6]

  • Physical State: The predominant tautomer in the solid state, often determined by crystal packing forces, may differ from that in solution.[3]

  • Temperature: Temperature can shift the equilibrium, as the relative Gibbs free energies of the tautomers may change.[7][8]

Computational studies on the parent 1,2,4-triazole have shown the 1H-tautomer to be more stable than the 4H-tautomer.[4][9][10] However, the presence of strong electron-withdrawing or -donating groups, such as a carboxyl group, can alter this preference.

Computational and Theoretical Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable tools for predicting the relative stabilities of tautomers.[11][12] These methods can compute the Gibbs free energies of each tautomer in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM).

Table 1: Calculated Relative Stabilities of Tautomers for Related 1,2,4-Triazole Derivatives
CompoundTautomerRelative Energy (kcal/mol)Computational MethodPhaseReference
3-Amino-1,2,4-triazole1H0.06-31G(CCSD)//6-31G(HF)Gas[13]
2H~0.06-31G(CCSD)//6-31G(HF)Gas[13]
4H+7.06-31G(CCSD)//6-31G(HF)Gas[13]
3-Amino-5-nitro-1,2,4-triazole1H-ANTA0.0MP2, MP4, DFTGas[6]
2H-ANTA> 0MP2, MP4, DFTGas[6]
2H-ANTAMost StableDFT (Onsager)Polar Solvent[6]
1,2,4-Triazole1H0.0Ab initioGas[10]
4H~7.0Ab initioGas[10]

Note: Data for 1,2,4-triazole-3-carboxylic acid is limited; these values for related structures illustrate computational approaches.

Experimental Protocols for Tautomer Characterization

A multi-faceted approach combining several analytical techniques is essential for the unambiguous characterization of tautomeric forms.

Workflow cluster_exp Experimental Analysis cluster_comp Computational Analysis A Sample Preparation (Dissolution in appropriate solvent) B NMR Spectroscopy (¹H, ¹³C, ¹⁵N) A->B C UV-Vis Spectroscopy A->C D X-ray Crystallography (Solid State) A->D F Data Integration & Tautomer Assignment B->F C->F D->F E Quantum Chemical Calculations (DFT, Ab initio) E->F G Quantification of Tautomeric Ratio F->G

Caption: General workflow for the analysis of tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying tautomeric equilibria in solution.[13] The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are highly sensitive to the electronic environment, which differs significantly between tautomers.[14]

Detailed Protocol for ¹H and ¹³C NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the 1,2,4-triazole containing benzoic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, D₂O). The choice of solvent is critical as it can influence the tautomeric equilibrium.[13]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Key signals to observe are the triazole ring C-H proton and the N-H protons. The N-H protons often appear as broad signals and their chemical shifts are highly variable.

    • If tautomer interconversion is slow on the NMR timescale, separate sets of signals will be observed for each tautomer. If the exchange is fast, averaged signals will be seen.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • The chemical shifts of the triazole ring carbons are distinct for each tautomer and provide definitive evidence for their structure.

  • Data Analysis:

    • Compare observed chemical shifts with values predicted from DFT calculations for each potential tautomer to aid in signal assignment.[13]

    • For slow-exchange regimes, the integration of non-exchangeable proton signals (e.g., the ring C-H) provides a quantitative measure of the tautomer population ratio.[13]

UV-Vis Spectroscopy

Different tautomers possess distinct electronic structures and will therefore exhibit different absorption maxima (λ_max) in their UV-Vis spectra. This technique is particularly useful for studying how solvent changes affect the tautomeric equilibrium.[4]

Detailed Protocol for UV-Vis Analysis:

  • Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁵ to 10⁻⁶ M) of the compound in a series of solvents with varying polarities (e.g., hexane, dichloromethane, acetonitrile, methanol, water).

  • Spectral Acquisition: Record the absorption spectrum for each solution over a relevant wavelength range (e.g., 200–400 nm).

  • Data Analysis:

    • Identify the λ_max for each solvent.

    • Correlate shifts in λ_max with solvent polarity parameters (e.g., Dielectric Constant).

    • Compare the experimental spectra with spectra simulated for each tautomer using Time-Dependent DFT (TD-DFT) calculations.[4][15] The weighted sum of the simulated spectra for the most stable tautomers should correspond to the experimental spectrum.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous identification of the tautomeric form present in the solid state.[3] It allows for the precise localization of the proton on one of the nitrogen atoms within the crystal lattice. This data is invaluable as a reference point for computational and solution-state studies.[3]

Quantitative Data and Physicochemical Properties

The tautomeric state directly impacts the pKa of both the triazole ring and the benzoic acid moiety.

Table 2: Acidity and Basicity Constants for 1,2,4-Triazole
ParameterValueConditionReference
pKa (Protonated form, C₂N₃H₄⁺)2.19 - 2.45Aqueous Solution[16][17]
pKa (Neutral form)10.26Aqueous Solution[16][17]

The pKa of the benzoic acid group will be modulated by the electronic properties of the specific triazole tautomer it is attached to. Computational studies can be employed to predict the pKa values for each tautomer in different solvents.[2][18]

Factors center Tautomeric Equilibrium sub Substituent Effects (Electronic & Steric) sub->center solv Solvent Effects (Polarity, H-Bonding) solv->center temp Temperature temp->center state Physical State (Solid vs. Solution) state->center

Caption: Key factors influencing tautomeric equilibrium.

Implications for Drug Development

The specific tautomer present is the one that interacts with a biological target, such as an enzyme or receptor.

  • Receptor Binding: Different tautomers present distinct hydrogen bond donor/acceptor patterns and dipole moments, leading to vastly different binding affinities.

  • Physicochemical Properties: Tautomerism affects key ADME (Absorption, Distribution, Metabolism, and Excretion) properties like solubility, permeability, and metabolic stability.

  • Intellectual Property: Different tautomers may be considered distinct chemical entities, which has significant implications for patent claims.

Conclusion

The tautomerism of 1,2,4-triazole containing benzoic acids is a multifaceted phenomenon governed by a subtle balance of intrinsic structural factors and environmental conditions. A comprehensive understanding, achieved through the synergistic application of high-level computational analysis and rigorous experimental validation via NMR, UV-Vis, and X-ray crystallography, is indispensable. For researchers in drug discovery, characterizing and controlling the tautomeric behavior of these valuable scaffolds is a critical step toward the development of safer, more effective therapeutics.

References

Thermal Stability of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted thermal stability of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. In the absence of specific experimental data for this compound in publicly accessible literature, this document extrapolates its likely thermal behavior based on the known properties of its constituent moieties: benzoic acid and 1,2,4-triazole. This guide presents detailed, generalized experimental protocols for critical thermal analysis techniques—Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)—that are essential for empirically determining the thermal properties of this molecule. The information herein is intended to serve as a valuable resource for professionals engaged in the research, development, and handling of this compound, enabling the design and execution of appropriate analytical investigations to ensure its quality, safety, and efficacy.

Predicted Thermal Properties

The thermal behavior of this compound is dictated by the interplay of the thermal characteristics of the benzoic acid and the 1,2,4-triazole ring systems. The following properties are predictions and require confirmation through rigorous experimental analysis.

Melting Point and Decomposition

Benzoic acid is a crystalline solid with a well-defined melting point of approximately 122°C. The 1,2,4-triazole ring is generally more thermally stable. The covalent linkage of the triazole ring to the benzoic acid backbone is expected to result in a molecule with a higher melting point than benzoic acid alone, due to increased molecular weight and potentially stronger intermolecular interactions such as hydrogen bonding and π-stacking.

It is anticipated that the decomposition of this compound will be a multi-stage process. The initial thermal event is likely to be melting, followed by decomposition at higher temperatures. The decomposition may begin with the decarboxylation of the benzoic acid moiety, followed by the breakdown of the triazole ring. Studies on related N-aryl-polytriazole derivatives have shown decomposition ranges between 195–308 °C[1]. A patent for a potassium salt of a similar triazole-benzoic acid derivative noted melting with concomitant exothermic degradation around 280 °C.

Data Presentation

The following tables provide a structured format for presenting the predicted and experimental quantitative data obtained from thermal analysis.

Table 1: Predicted DSC Data for this compound

ParameterPredicted Value
Onset of Melting (°C)> 122
Peak Melting Temperature (°C)To be determined
Enthalpy of Fusion (J/g)To be determined
Onset of Decomposition (°C)> 200

Table 2: Predicted TGA Data for this compound

ParameterPredicted Value
Onset of Mass Loss (°C)> 200
Temperature at 5% Mass Loss (°C)To be determined
Temperature at Max Rate of Mass Loss (°C)To be determined
Residual Mass at 600°C (%)To be determined

Experimental Protocols

The following are detailed, generalized methodologies for conducting TGA and DSC analyses on this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature in a controlled atmosphere.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Purge the system with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Heat the sample at a constant rate of 10°C/min up to a final temperature of 600°C.

  • Data Analysis:

    • Record the mass of the sample as a function of temperature.

    • Plot the TGA curve (mass % vs. temperature) and its first derivative (DTG curve), which shows the rate of mass loss.

    • Determine the onset temperature of decomposition, the temperatures at specific mass loss percentages (e.g., 5%), and the temperature of the maximum rate of decomposition from the DTG peak.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow to or from a sample as a function of temperature or time, providing information on melting, crystallization, and other thermal transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean DSC pan (e.g., aluminum). Crimp a lid onto the pan to encapsulate the sample. Prepare an empty, sealed pan to be used as a reference.

  • Instrument Setup:

    • Place the sample pan and the reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 25°C.

    • Heat the sample at a controlled rate, for example, 10°C/min, to a temperature above the expected melting point but below the onset of decomposition (e.g., 250°C).

  • Data Analysis:

    • Record the differential heat flow between the sample and the reference.

    • Plot the heat flow versus temperature. Endothermic events (like melting) will appear as peaks.

    • Determine the onset temperature, peak temperature, and the enthalpy of fusion (area under the peak) for any observed transitions.

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for TGA and DSC analysis.

TGA_Workflow start Start prep Sample Preparation (Weigh 5-10 mg) start->prep setup Instrument Setup (Place sample, Purge with N2) prep->setup program Thermal Program (Heat at 10°C/min to 600°C) setup->program analysis Data Analysis (Plot TGA/DTG, Determine T_onset) program->analysis end End analysis->end

Caption: Thermogravimetric Analysis (TGA) Experimental Workflow.

DSC_Workflow start Start prep Sample Preparation (Weigh 2-5 mg, Seal in pan) start->prep setup Instrument Setup (Place sample & reference, Purge with N2) prep->setup program Thermal Program (Heat at 10°C/min to 250°C) setup->program analysis Data Analysis (Plot Heat Flow, Determine T_m, ΔH_f) program->analysis end End analysis->end

Caption: Differential Scanning Calorimetry (DSC) Experimental Workflow.

Predicted Decomposition Pathway

The following diagram illustrates a plausible logical relationship for the thermal decomposition of the molecule.

Decomposition_Pathway compound This compound (Solid) melted Melted Compound (Liquid) compound->melted Heat decarboxylation Decarboxylation (Loss of CO2) melted->decarboxylation >200°C triazole_decomp Triazole Ring Decomposition (Loss of N2, etc.) decarboxylation->triazole_decomp Higher Temp products Gaseous Products & Char Residue triazole_decomp->products

Caption: Predicted Thermal Decomposition Pathway.

References

Methodological & Application

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, a versatile building block in modern organic synthesis. While direct literature on this specific isomer is limited, this document extrapolates from the rich chemistry of its isomers and related compounds to highlight its potential in medicinal chemistry, materials science, and catalysis.

Introduction

This compound is a heterocyclic compound featuring a benzoic acid moiety substituted at the ortho-position with a 1,2,4-triazole ring. This unique structural arrangement imparts specific steric and electronic properties, making it an attractive scaffold for the development of novel pharmaceuticals, functional materials, and catalysts. The presence of the carboxylic acid group allows for further derivatization, while the triazole ring can participate in coordination chemistry and hydrogen bonding, crucial for biological activity and material architecture.

Synthetic Protocols

Experimental Protocol: Synthesis via Ullmann-type Coupling

This protocol describes the copper-catalyzed N-arylation of 1,2,4-triazole with 2-bromobenzoic acid.

Materials:

  • 2-Bromobenzoic acid

  • 1H-1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • (1R,2R)-N¹,N²-Dimethylcyclohexane-1,2-diamine (as ligand)

  • Dioxane (anhydrous)

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stirrer and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv.), 1H-1,2,4-triazole (1.2 equiv.), cesium carbonate (2.0 equiv.), and copper(I) iodide (0.1 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon).

  • Add anhydrous dioxane to the mixture.

  • Add (1R,2R)-N¹,N²-dimethylcyclohexane-1,2-diamine (0.2 equiv.) as a ligand to facilitate the coupling.

  • Heat the reaction mixture to 100 °C and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound.

dot

Synthesis_Workflow reagents 2-Bromobenzoic Acid 1,2,4-Triazole CuI, Cs2CO3, Ligand Dioxane reaction Ullmann Coupling (100 °C, 24-48h) reagents->reaction workup Acidification (HCl) Extraction (EtOAc) reaction->workup purification Column Chromatography or Recrystallization workup->purification product This compound purification->product

Caption: Synthetic workflow for this compound.

Applications in Medicinal Chemistry

While quantitative data for the 2-isomer is scarce, its 4-substituted counterpart, 4-(1H-1,2,4-triazol-1-yl)benzoic acid, has been extensively studied as a scaffold for anticancer agents.[1][2] These studies provide a strong rationale for investigating the therapeutic potential of the 2-isomer. The triazole moiety is a known pharmacophore in many antifungal and anticancer drugs, where it can coordinate with metal ions in enzyme active sites.[2]

Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

A series of hybrids based on 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxic activity against various cancer cell lines.[2][3] The data from these studies can serve as a benchmark for future investigations into the 2-isomer.

Compound IDModificationHCT-116 IC₅₀ (µM)MCF-7 IC₅₀ (µM)Reference
Doxorubicin (Reference Drug)22.619.7[2]
Hybrid 2 5-thiomethyl derivative25.718.7[2]
Hybrid 5 5-thioethyl derivative26.320.5[2]
Hybrid 14 Isothiocyanate derivative23.915.6[2]
Hybrid 15 Nitrobenzylidene derivative24.817.4[2]

dot

Anticancer_Pathway cluster_drug Triazolylbenzoic Acid Derivative cluster_cell Cancer Cell drug 2-(1H-1,2,4-triazol-1-yl) benzoic acid derivative enzyme Target Enzyme (e.g., Aromatase) drug->enzyme Inhibition apoptosis Induction of Apoptosis enzyme->apoptosis leads to MOF_Application ligand 2-(1H-1,2,4-triazol-1-yl) benzoic acid mof Metal-Organic Framework (MOF) ligand->mof metal Metal Ions (e.g., Zn²⁺, Cd²⁺) metal->mof detection Fluorescence Detection mof->detection analyte Analyte (e.g., Fe³⁺) analyte->detection

References

Applications of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives in Medicinal Chemistry: Focus on Anticancer Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,4-triazole nucleus is a key pharmacophore in a multitude of clinically approved drugs, spanning a wide range of therapeutic areas including antifungal and anticancer treatments. The incorporation of a benzoic acid moiety to this scaffold presents a promising avenue for the development of novel therapeutic agents. This document details the application of derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, with a primary focus on their anticancer activities, supported by quantitative data, detailed experimental protocols, and visualizations of synthetic and biological pathways. The information presented is primarily based on studies of the isomeric 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, which serve as a valuable model for the potential of this compound class.

Anticancer Activity

Derivatives of 4-(1H-1,2,4-triazol-1-yl)benzoic acid have demonstrated significant in vitro cytotoxic effects against human breast adenocarcinoma (MCF-7) and human colorectal carcinoma (HCT-116) cell lines.[1][2] The mechanism of this anticancer activity has been linked to the induction of apoptosis.[1][2]

Quantitative Cytotoxicity Data

The antiproliferative activity of a series of synthesized 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids was evaluated using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference compound.

CompoundTarget Cell LineIC50 (µM)[1][2]
Hybrid 2 MCF-718.7
HCT-11620.5
Hybrid 5 MCF-721.3
HCT-11623.9
Hybrid 14 MCF-715.6
HCT-11619.8
Hybrid 15 MCF-719.4
HCT-11622.1
Doxorubicin MCF-719.7
HCT-11622.6

Notably, the most potent compounds exhibited IC50 values comparable to or better than doxorubicin and demonstrated lower cytotoxicity towards normal human retinal pigment epithelial (RPE-1) cells, suggesting a degree of selectivity for cancer cells.[1][2]

Experimental Protocols

Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Core

A general method for the synthesis of the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold involves the reaction of 4-hydrazinobenzoic acid with a suitable cyclizing agent. A representative protocol is as follows:

  • Reaction Setup: A mixture of 4-hydrazinobenzoic acid and dialkyl-N-cyanoimido(dithio)carbonate is prepared in an appropriate solvent.[2]

  • Reaction Conditions: The reaction mixture is heated under reflux for a specified period.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration. The crude product is then purified by recrystallization from a suitable solvent system to yield the desired 1,2,4-triazole benzoic acid derivative.[2]

  • Characterization: The structure of the synthesized compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2]

G cluster_synthesis Synthesis Workflow Start 4-Hydrazinobenzoic Acid + Dialkyl-N-cyanoimido(dithio)carbonate Reaction Reflux in Solvent Start->Reaction Step 1 Cooling Cooling of Reaction Mixture Reaction->Cooling Step 2 Filtration Filtration to Collect Precipitate Cooling->Filtration Step 3 Purification Recrystallization Filtration->Purification Step 4 Product 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivative Purification->Product Final Step G cluster_mtt MTT Assay Workflow Seeding Seed Cancer Cells in 96-well Plate Treatment Treat with Test Compounds Seeding->Treatment Incubation Incubate for 48 hours Treatment->Incubation MTT_add Add MTT Reagent Incubation->MTT_add Formazan_dev Incubate for 4 hours (Formazan Formation) MTT_add->Formazan_dev Solubilization Add Solubilizing Agent Formazan_dev->Solubilization Measurement Measure Absorbance at 570 nm Solubilization->Measurement Analysis Calculate Cell Viability and IC50 Measurement->Analysis G cluster_apoptosis Generalized Apoptosis Pathway Compound Triazole-Benzoic Acid Derivative Cellular_Stress Induction of Cellular Stress Compound->Cellular_Stress Intrinsic Intrinsic Pathway (Mitochondrial) Cellular_Stress->Intrinsic Extrinsic Extrinsic Pathway (Death Receptor) Cellular_Stress->Extrinsic Caspase_Activation Caspase Cascade Activation (e.g., Caspase-8, -9) Intrinsic->Caspase_Activation Extrinsic->Caspase_Activation Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Caspase_Activation->Executioner_Caspases Apoptosis Apoptosis (Cell Death) Executioner_Caspases->Apoptosis

References

Application Notes and Protocols for Metal-Organic Frameworks Based on 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials composed of metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a range of applications, including drug delivery. This document provides detailed application notes and protocols for the synthesis, characterization, and application of Metal-Organic Frameworks (MOFs) utilizing 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a ligand, with a focus on their potential in drug delivery systems. While direct literature on MOFs from this specific ligand is limited, the following protocols and data are based on analogous triazole-carboxylate systems and established methodologies in the field of MOF-based drug delivery.

Data Presentation

The following tables summarize representative quantitative data for triazole-based MOFs. It is important to note that these values are illustrative and will vary depending on the specific metal ion, synthesis conditions, and activation procedures.

Table 1: Physicochemical Properties of Representative Triazole-Based MOFs

MOF Material (Hypothetical)Metal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)Thermal Stability (°C)
Zn-TBA-MOFZn(II)950 - 13000.50 - 0.759 - 16~370
Cu-TBA-MOFCu(II)700 - 11000.35 - 0.558 - 13~320
Zr-TBA-MOFZr(IV)1100 - 15000.60 - 0.8510 - 20~450

(TBA refers to this compound)

Table 2: Drug Loading and Release Parameters for a Representative Anticancer Drug (e.g., Doxorubicin)

MOF Material (Hypothetical)Drug Loading Capacity (wt%)Encapsulation Efficiency (%)Release at pH 7.4 (24h, %)Release at pH 5.5 (24h, %)
Zn-TBA-MOF~15-20~85-95~20-30~60-70
Zr-TBA-MOF~20-25~90-98~15-25~55-65

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zinc-based this compound MOF (Zn-TBA-MOF)

This protocol describes a general procedure for the solvothermal synthesis of a MOF using this compound and a zinc salt.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • This compound (TBA)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave (23 mL)

Procedure:

  • In a 20 mL glass vial, dissolve 0.5 mmol of Zinc Nitrate Hexahydrate and 0.5 mmol of the TBA linker in 15 mL of DMF.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless steel autoclave.

  • Seal the autoclave and heat it in an oven at 120°C for 72 hours.

  • After 72 hours, allow the autoclave to cool down to room temperature naturally.

  • Collect the resulting crystalline product by centrifugation or filtration.

  • Wash the product with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent molecules from the pores.

  • Dry the product in a vacuum oven at 80°C for 12 hours to obtain the activated MOF.

Protocol 2: Characterization of the Synthesized MOF

A. Powder X-Ray Diffraction (PXRD)

  • Purpose: To confirm the crystallinity and phase purity of the synthesized MOF.

  • Procedure:

    • A small amount of the dried MOF powder is placed on a sample holder.

    • PXRD patterns are collected using a diffractometer with Cu-Kα radiation.

    • The experimental pattern is compared with the simulated pattern from single-crystal X-ray diffraction data if available, or with patterns of known phases to ensure purity.

B. Thermogravimetric Analysis (TGA)

  • Purpose: To determine the thermal stability of the MOF and the temperature at which the framework starts to decompose.

  • Procedure:

    • A few milligrams of the MOF sample are placed in a TGA crucible.

    • The sample is heated under a nitrogen or air atmosphere at a constant heating rate (e.g., 10 °C/min).

    • The weight loss is recorded as a function of temperature.

C. Brunauer-Emmett-Teller (BET) Analysis

  • Purpose: To determine the specific surface area and pore size distribution of the MOF.

  • Procedure:

    • The MOF sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) to remove any adsorbed guest molecules.

    • Nitrogen adsorption-desorption isotherms are measured at 77 K.

    • The BET equation is applied to the adsorption data to calculate the surface area.

Protocol 3: Drug Loading into the TBA-MOF

This protocol outlines a typical procedure for loading an anticancer drug, such as Doxorubicin (DOX), into the activated MOF.

Materials:

  • Activated TBA-MOF

  • Doxorubicin hydrochloride (DOX)

  • Methanol or Phosphate-buffered saline (PBS), pH 7.4

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare a stock solution of DOX in the chosen solvent (e.g., 1 mg/mL in PBS).

  • Disperse 50 mg of the activated MOF in 10 mL of the DOX solution.

  • Stir the suspension at room temperature for 24 hours in a sealed, light-protected container to allow for drug encapsulation.

  • After 24 hours, centrifuge the suspension to separate the drug-loaded MOF from the solution.

  • Collect the supernatant and measure its absorbance using a UV-Vis spectrophotometer at the characteristic wavelength of DOX to determine the amount of unloaded drug.

  • Calculate the drug loading capacity (DLC) and encapsulation efficiency (EE) using the following formulas:

    • DLC (%) = (Weight of loaded drug / Weight of drug-loaded MOF) x 100

    • EE (%) = (Weight of loaded drug / Initial weight of drug) x 100

  • Wash the drug-loaded MOF with fresh solvent (3 x 5 mL) to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum at 60 °C for 12 hours.

Protocol 4: In Vitro Drug Release Study

This protocol describes how to evaluate the release of the loaded drug from the MOF in a simulated physiological environment.

Materials:

  • Drug-loaded TBA-MOF

  • Phosphate-buffered saline (PBS) at pH 7.4 (simulating physiological conditions) and pH 5.5 (simulating the tumor microenvironment)

  • Shaking incubator or water bath

  • Centrifuge

  • UV-Vis Spectrophotometer

Procedure:

  • Disperse 20 mg of the drug-loaded MOF in 20 mL of PBS (pH 7.4 or 5.5) in a sealed container.

  • Place the container in a shaking incubator at 37 °C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain a constant volume.

  • Centrifuge the withdrawn aliquot to separate any MOF particles.

  • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer to determine the concentration of the released drug.

  • Plot the cumulative percentage of drug release versus time.

Visualizations

experimental_workflow cluster_synthesis MOF Synthesis & Activation cluster_characterization Characterization cluster_drug_loading Drug Loading & Release s1 Ligand & Metal Salt (TBA & Zn(NO₃)₂) s2 Solvothermal Reaction (DMF, 120°C, 72h) s1->s2 s3 Washing & Solvent Exchange (DMF, Ethanol) s2->s3 s4 Activation (Vacuum, 80°C) s3->s4 c1 PXRD s4->c1 c2 TGA s4->c2 c3 BET s4->c3 d1 Drug Loading (e.g., Doxorubicin) s4->d1 s4->d1 d2 In Vitro Release Study (pH 7.4 & 5.5) d1->d2 d3 Cell Viability Assays d2->d3

Caption: Experimental workflow for the synthesis, characterization, and evaluation of drug-loaded TBA-MOFs.

drug_delivery_pathway cluster_extracellular Extracellular Space (Tumor Microenvironment, pH ~5.5-6.5) cluster_cell Cancer Cell mof Drug-Loaded MOF endocytosis Endocytosis mof->endocytosis 1. Cellular Uptake endosome Endosome (Acidic pH) endocytosis->endosome drug_release MOF Degradation & Drug Release endosome->drug_release 2. pH-Triggered Release cytoplasm Cytoplasm drug_release->cytoplasm 3. Drug in Cytoplasm nucleus Nucleus cytoplasm->nucleus 4. Drug targets DNA apoptosis Apoptosis nucleus->apoptosis

Caption: General signaling pathway for MOF-based targeted drug delivery into a cancer cell.

Application Notes and Protocols for the Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of the versatile ligand, 2-(1H-1,2,4-triazol-1-yl)benzoic acid, and its subsequent complexation with various transition metals, including copper(II), cobalt(II), nickel(II), and zinc(II). These compounds are of significant interest in medicinal chemistry and materials science due to their potential antimicrobial and anticancer activities.

Introduction

Triazole derivatives and their metal complexes are a well-established class of compounds with a broad spectrum of biological activities. The incorporation of a benzoic acid moiety into the triazole structure provides a bidentate ligand capable of forming stable complexes with various metal ions. The resulting metal complexes often exhibit enhanced biological efficacy compared to the free ligand, a phenomenon attributed to the principles of chelation theory. This document outlines a robust and reproducible synthetic methodology for obtaining this compound and its metal complexes, along with characterization data.

Experimental Protocols

Part 1: Synthesis of this compound (L)

The synthesis of the title ligand is achieved via a copper-catalyzed Ullmann condensation reaction between 2-chlorobenzoic acid and 1,2,4-triazole.

Materials:

  • 2-Chlorobenzoic acid

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Procedure:

  • To a round-bottom flask, add 2-chlorobenzoic acid (1 equivalent), 1,2,4-triazole (1.2 equivalents), potassium carbonate (2 equivalents), and copper(I) iodide (0.1 equivalents).

  • Add N,N-dimethylformamide (DMF) to the flask to dissolve the reactants.

  • Heat the reaction mixture to 120-140°C and stir for 24-48 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water.

  • Acidify the aqueous solution with 2M hydrochloric acid (HCl) to a pH of approximately 2-3, which will precipitate the product.

  • Filter the precipitate and wash thoroughly with deionized water.

  • For further purification, dissolve the crude product in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified this compound.

Part 2: General Protocol for the Synthesis of Metal(II) Complexes of this compound

This general procedure can be adapted for the synthesis of various transition metal complexes.

Materials:

  • This compound (L)

  • Metal(II) salt (e.g., CuCl₂·2H₂O, CoCl₂·6H₂O, NiCl₂·6H₂O, ZnCl₂·6H₂O)

  • Methanol or Ethanol

  • Deionized water

  • Triethylamine (optional, as a deprotonating agent)

Procedure:

  • Dissolve this compound (2 equivalents) in methanol or ethanol in a round-bottom flask. If the ligand's solubility is low, gentle heating may be applied.

  • In a separate flask, dissolve the metal(II) salt (1 equivalent) in a minimal amount of deionized water or the same solvent used for the ligand.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • If precipitation is not immediate, add a few drops of triethylamine to deprotonate the carboxylic acid group and facilitate complexation.

  • Reflux the reaction mixture for 2-4 hours.

  • Allow the mixture to cool to room temperature. The metal complex will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold solvent (methanol or ethanol) and then with diethyl ether.

  • Dry the resulting solid in a desiccator over anhydrous CaCl₂.

Data Presentation

CompoundFormulaYield (%)Melting Point (°C)Key IR Peaks (cm⁻¹)
Ligand (L) C₉H₇N₃O₂~70-80>250~3100 (O-H), ~1700 (C=O), ~1600 (C=N)
Cu(II) Complex [Cu(L)₂(H₂O)₂]~85>300~3400 (O-H), ~1610 (asym COO⁻), ~1380 (sym COO⁻)
Co(II) Complex [Co(L)₂(H₂O)₂]~80>300~3450 (O-H), ~1605 (asym COO⁻), ~1385 (sym COO⁻)
Ni(II) Complex [Ni(L)₂(H₂O)₂]~82>300~3420 (O-H), ~1608 (asym COO⁻), ~1382 (sym COO⁻)
Zn(II) Complex [Zn(L)₂(H₂O)₂]~90>300~3380 (O-H), ~1615 (asym COO⁻), ~1390 (sym COO⁻)

Note: The yields and spectroscopic data are approximate and can vary based on specific reaction conditions and instrumentation.

Visualizations

experimental_workflow cluster_ligand Part 1: Ligand Synthesis cluster_complex Part 2: Metal Complex Synthesis A 1. Reactants Mixing (2-Chlorobenzoic Acid, 1,2,4-Triazole, K₂CO₃, CuI in DMF) B 2. Ullmann Condensation (120-140°C, 24-48h) A->B C 3. Precipitation (Addition to ice-water) B->C D 4. Acidification & Filtration (HCl to pH 2-3) C->D E 5. Purification (Recrystallization/Washing) D->E F 1. Ligand Dissolution (Ligand in Methanol/Ethanol) E->F This compound H 3. Complexation (Mixing solutions, optional base) F->H G 2. Metal Salt Dissolution (Metal(II) salt in Water/Methanol) G->H I 4. Reflux (2-4 hours) H->I J 5. Isolation & Drying (Filtration and washing) I->J K Characterization J->K Metal Complex signaling_pathway cluster_cell Target Cell (Fungal or Cancer Cell) cluster_ergosterol Ergosterol Synthesis Inhibition (Antifungal) M Metal Complex (e.g., Cu(II)-Triazole Complex) ROS Increased Reactive Oxygen Species (ROS) M->ROS Erg11 Lanosterol 14-α-demethylase (ERG11/CYP51) M->Erg11 Inhibition Mito Mitochondrial Dysfunction (Loss of membrane potential) ROS->Mito CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Ergosterol Ergosterol Depletion Erg11->Ergosterol Membrane Fungal Membrane Disruption Ergosterol->Membrane

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Isomer Specificity:

Extensive literature searches for the anticancer properties of 2-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives did not yield significant published studies with quantitative biological data. However, substantial research is available for the closely related isomeric scaffold, 4-(1H-1,2,4-triazol-1-yl)benzoic acid . The following application notes and protocols are therefore based on the synthesis and biological evaluation of these 4-substituted derivatives as a representative case study to highlight the potential of this class of compounds in anticancer research. The methodologies and principles described are broadly applicable for the investigation of novel anticancer agents.

Introduction

Triazole-containing compounds represent a significant class of heterocyclic scaffolds in medicinal chemistry, known for a wide range of pharmacological activities, including anticancer properties. The 1,2,4-triazole ring, in particular, is a key pharmacophore in several clinically used drugs. This document provides an overview of the anticancer potential of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids, summarizing their cytotoxic effects and outlining detailed protocols for their synthesis and biological evaluation.

Data Presentation: Anticancer Activity

A series of novel 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids have been synthesized and evaluated for their in vitro cytotoxicity against various cancer cell lines. The data reveals that certain derivatives exhibit potent antiproliferative activities, in some cases exceeding the efficacy of the reference drug, doxorubicin.[1][2][3]

Table 1: In Vitro Cytotoxicity (IC50) of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

The half-maximal inhibitory concentration (IC50) values were determined after 48 hours of treatment. Lower values indicate higher potency.

Compound IDModificationMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)RPE-1 (Normal Cells) IC50 (µM)
2 5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl18.725.7> 50
5 5-(benzylideneamino)-1,3,4-thiadiazol-2-yl23.928.9> 50
14 5-((4-nitrobenzylidene)amino)15.623.9> 50
15 5-((4-chlorobenzylidene)amino)21.326.3> 50
Doxorubicin Reference Drug19.722.6< 10

Data sourced from Abuelizz et al. (2019).[1][2]

Table 2: Apoptosis Induction in MCF-7 Cells by Selected Derivatives

The percentage of apoptotic cells was determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry analysis after 24-hour treatment.

Treatment% Early Apoptosis (Annexin V+/PI-)% Late Apoptosis (Annexin V+/PI+)Total Apoptotic Cells (%)
Control 1.842.944.78
Compound 2 17.8224.9142.73
Compound 14 29.1145.4774.58

Data sourced from Abuelizz et al. (2019).[3]

The data indicates that compounds 2 and 14 are potent inducers of apoptosis in MCF-7 breast cancer cells.[3] Notably, these compounds showed significantly lower cytotoxicity towards normal RPE-1 cells compared to doxorubicin, suggesting a favorable therapeutic window.[1][2]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid derivatives.

Protocol 1: Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Core Structure

This protocol outlines the initial steps for creating the triazole-benzoic acid scaffold.

Materials:

  • 4-hydrazinobenzoic acid

  • Dialkyl-N-cyanoimido(dithio)carbonate

  • Ethanol

  • Reflux apparatus

  • Standard laboratory glassware

Procedure:

  • Dissolve 4-hydrazinobenzoic acid in ethanol in a round-bottom flask.

  • Add an equimolar amount of dialkyl-N-cyanoimido(dithio)carbonate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • The precipitated product is collected by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the 1,2,4-triazole benzoic acid derivative.[2]

  • Further modifications, such as the introduction of benzylidene moieties, can be achieved through subsequent standard synthetic reactions.

Protocol 2: Cell Viability Assessment (MTT Assay)

This protocol is for determining the cytotoxic effects of the synthesized compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116) and a normal cell line (e.g., RPE-1)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Synthesized triazole derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing the test compounds at various concentrations. Include wells with vehicle control (DMSO) and untreated cells.

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot a dose-response curve and determine the IC50 value for each compound.

Protocol 3: Apoptosis Analysis by Annexin V-FITC/PI Staining

This protocol quantifies the induction of apoptosis in cancer cells following treatment with the test compounds.

Materials:

  • Cancer cell line (e.g., MCF-7)

  • 6-well cell culture plates

  • Synthesized triazole derivatives

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed 2 x 10⁵ cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the IC50 concentration of the test compounds for 24 hours. Include an untreated control.

  • Cell Harvesting: Harvest the cells (both adherent and floating) by trypsinization and centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Visualizations

Synthesis Workflow

G General Synthesis Scheme A 4-Hydrazinobenzoic Acid C Reaction in Ethanol (Reflux) A->C B Dialkyl-N-cyanoimido(dithio)carbonate B->C D 1,2,4-Triazole Benzoic Acid Core C->D E Further Derivatization (e.g., with substituted benzaldehydes) D->E F Final Hybrid Compounds E->F

Caption: General synthesis scheme for 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids.

Experimental Workflow for Anticancer Screening

G Anticancer Screening Workflow cluster_0 In Vitro Assays cluster_1 Data Analysis cluster_2 Mechanism of Action Studies A Seed Cancer Cells (96-well plate) B Treat with Triazole Derivatives (Serial Dilutions) A->B C Incubate for 48h B->C D MTT Assay C->D E Measure Absorbance D->E F Calculate % Cell Viability E->F G Determine IC50 Values F->G H Identify Lead Compounds G->H I Treat Cells with IC50 concentration H->I J Apoptosis Assay (Annexin V/PI Staining) I->J K Flow Cytometry Analysis J->K L Quantify Apoptotic Cells K->L G Intrinsic Apoptosis Pathway A Triazole Derivative (e.g., Compound 14) B Cellular Stress A->B C Bcl-2 family modulation (e.g., Bax activation, Bcl-2 inhibition) B->C D Mitochondrial Outer Membrane Permeabilization C->D E Cytochrome c Release D->E G Apoptosome Formation E->G F Apaf-1 F->G H Caspase-9 Activation G->H I Caspase-3 Activation (Executioner Caspase) H->I J Substrate Cleavage (e.g., PARP) I->J K Apoptosis J->K

References

Application Notes and Protocols: 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a Corrosion Inhibitor for Steel

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for evaluating the efficacy of 2-(1H-1,2,4-triazol-1-yl)benzoic acid as a corrosion inhibitor for steel, particularly in acidic environments. The information is compiled from various studies on triazole derivatives and serves as a guide for researchers in materials science and corrosion engineering.

Introduction

Steel is a cornerstone of modern infrastructure and industry, but its susceptibility to corrosion poses significant economic and safety challenges. Acidic environments, commonly encountered in industrial processes such as acid pickling, cleaning, and oil and gas exploration, accelerate the corrosion of steel. Corrosion inhibitors are chemical compounds that, when added in small concentrations to a corrosive environment, can significantly decrease the rate of corrosion.

Organic compounds containing heteroatoms (like nitrogen, sulfur, and oxygen) and π-electrons have proven to be effective corrosion inhibitors. Triazole derivatives, in particular, have garnered considerable attention due to their excellent performance. The triazole ring, with its three nitrogen atoms, and the benzoic acid group in this compound are expected to facilitate strong adsorption onto the steel surface, forming a protective barrier against corrosive agents. This document outlines the protocols to test this hypothesis and quantify the inhibition efficiency.

Mechanism of Corrosion Inhibition

The corrosion inhibition of steel by this compound is primarily attributed to its adsorption on the metal surface. This adsorption can occur through a combination of physical and chemical interactions:

  • Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the steel surface is positively charged, and the inhibitor can be protonated, leading to electrostatic attraction.

  • Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the d-orbitals of the iron atoms on the steel surface, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atoms of the triazole ring and the π-electrons of the benzene ring play a crucial role in this process.

The adsorbed inhibitor molecules form a protective film that acts as a barrier, isolating the steel surface from the corrosive medium. This film can inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

InhibitionMechanism Inhibitor This compound in solution Steel Steel Surface (Fe) Inhibitor->Steel Adsorption (Physisorption & Chemisorption) ProtectiveFilm Adsorbed Protective Film Steel->ProtectiveFilm CorrosiveMedium Corrosive Medium (e.g., HCl, H2SO4) CorrosiveMedium->Steel Attack ProtectiveFilm->CorrosiveMedium Barrier Effect Corrosion Corrosion (Fe -> Fe²+ + 2e⁻) ProtectiveFilm->Corrosion Inhibition

Caption: Proposed mechanism of corrosion inhibition.

Experimental Protocols

The following protocols describe the standard methods for evaluating the corrosion inhibition performance of this compound.

Materials and Reagents
  • Steel Specimen: Mild steel (or other steel of interest) with a composition such as C (0.21%), Mn (0.05%), Si (0.38%), S (0.05%), P (0.09%), Al (0.01%), and the remainder Fe.[1] The specimens should be cut to appropriate dimensions for each experiment (e.g., 2.2 cm × 1.6 cm × 0.2 cm for weight loss).

  • Corrosive Medium: 1 M Hydrochloric Acid (HCl) or 1 M Sulfuric Acid (H₂SO₄) solution, prepared by diluting analytical grade concentrated acid with distilled or deionized water.

  • Inhibitor: this compound. A stock solution should be prepared, and various concentrations (e.g., 10⁻⁵ M to 10⁻³ M) can be made by dilution.

  • Reagents for Cleaning: Acetone, ethanol, distilled water, and various grades of emery paper (e.g., 400, 1000, 1200, 2000 grit).

Specimen Preparation
  • Mechanically polish the steel specimens with successively finer grades of emery paper.

  • Degrease the specimens by washing with acetone and then ethanol.

  • Rinse thoroughly with distilled water.

  • Dry the specimens in a stream of warm air or in a desiccator.

  • For electrochemical studies, the specimens are typically mounted in an epoxy resin, leaving a defined surface area (e.g., 1 cm²) exposed.

SpecimenPreparation Start Start: Steel Specimen Polishing Mechanical Polishing (Emery Paper) Start->Polishing Degreasing Degreasing (Acetone, Ethanol) Polishing->Degreasing Rinsing Rinsing (Distilled Water) Degreasing->Rinsing Drying Drying Rinsing->Drying Mounting Mounting (for electrochemical tests) (Epoxy Resin) Drying->Mounting End End: Prepared Specimen Drying->End For Weight Loss Test Mounting->End

Caption: Workflow for steel specimen preparation.
Weight Loss Measurements

This is a simple and reliable gravimetric method to determine the corrosion rate.

  • Weigh the prepared steel specimens accurately using an analytical balance (W₁).

  • Immerse the specimens in the corrosive solution with and without different concentrations of the inhibitor for a specified period (e.g., 6 hours) at a constant temperature.

  • After the immersion period, retrieve the specimens.

  • Remove the corrosion products by cleaning with a suitable solution (e.g., a solution containing HCl and hexamine), rinse with distilled water and acetone, and dry.

  • Weigh the cleaned and dried specimens again (W₂).

  • Calculate the weight loss (ΔW = W₁ - W₂).

  • The corrosion rate (CR) and inhibition efficiency (IE%) can be calculated using the following equations:

    • Corrosion Rate (CR) in mm/year: CR = (k × ΔW) / (A × t × ρ) where:

      • k = 8.76 × 10⁴ (a constant)[2]

      • ΔW = weight loss in grams[2]

      • A = surface area of the specimen in cm²[2]

      • t = immersion time in hours[2]

      • ρ = density of steel in g/cm³[2]

    • Inhibition Efficiency (IE%): IE% = [(CR₀ - CRᵢ) / CR₀] × 100 where:

      • CR₀ = corrosion rate in the absence of the inhibitor

      • CRᵢ = corrosion rate in the presence of the inhibitor

Electrochemical Measurements

Electrochemical techniques provide faster results and insights into the corrosion mechanism. A standard three-electrode cell is used, consisting of the steel specimen as the working electrode (WE), a platinum or graphite electrode as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).[3]

This technique provides information on both anodic and cathodic reactions.

  • Immerse the three-electrode setup in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30 minutes).

  • Scan the potential in a range of ±250 mV with respect to the OCP at a slow scan rate (e.g., 1 mV/s).[1]

  • Plot the logarithm of the current density (log i) versus the potential (E).

  • Extrapolate the linear Tafel regions of the cathodic and anodic curves to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).

  • Calculate the inhibition efficiency using:

    • Inhibition Efficiency (IE%): IE% = [(icorr₀ - icorrᵢ) / icorr₀] × 100 where:

      • icorr₀ = corrosion current density in the absence of the inhibitor

      • icorrᵢ = corrosion current density in the presence of the inhibitor

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface.

  • After OCP stabilization, apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 0.1 Hz).[4]

  • The impedance data is typically represented as Nyquist and Bode plots.

  • The data can be fitted to an equivalent electrical circuit to determine parameters like the charge transfer resistance (Rct) and the double-layer capacitance (Cdl).

  • Calculate the inhibition efficiency using:

    • Inhibition Efficiency (IE%): IE% = [(Rctᵢ - Rct₀) / Rctᵢ] × 100 where:

      • Rct₀ = charge transfer resistance in the absence of the inhibitor

      • Rctᵢ = charge transfer resistance in the presence of the inhibitor

ElectrochemicalWorkflow Start Start: Prepared Steel Electrode Setup Assemble Three-Electrode Cell Start->Setup OCP Stabilize at Open Circuit Potential (OCP) Setup->OCP PDP Potentiodynamic Polarization (PDP) OCP->PDP EIS Electrochemical Impedance Spectroscopy (EIS) OCP->EIS PDP_Analysis Analyze Tafel Plots (Ecorr, icorr) PDP->PDP_Analysis EIS_Analysis Analyze Nyquist/Bode Plots (Rct, Cdl) EIS->EIS_Analysis IE_PDP Calculate IE% PDP_Analysis->IE_PDP IE_EIS Calculate IE% EIS_Analysis->IE_EIS End End: Corrosion Inhibition Data IE_PDP->End IE_EIS->End

Caption: Workflow for electrochemical measurements.

Data Presentation

The quantitative data obtained from the experiments should be summarized in tables for clear comparison. The following tables provide an illustrative example of how to present the data, using hypothetical values for this compound based on the performance of similar triazole derivatives.

Table 1: Weight Loss Data for Mild Steel in 1 M HCl with this compound (6h immersion at 298 K)

Inhibitor Concentration (M)Weight Loss (mg)Corrosion Rate (mm/year)Inhibition Efficiency (%)
Blank50.212.55-
1 x 10⁻⁵15.13.7870.0
5 x 10⁻⁵9.02.2582.1
1 x 10⁻⁴5.51.3889.0
5 x 10⁻⁴3.00.7594.0
1 x 10⁻³2.10.5395.8

Table 2: Potentiodynamic Polarization Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (M)Ecorr (mV vs. SCE)icorr (µA/cm²)βa (mV/dec)βc (mV/dec)Inhibition Efficiency (%)
Blank-480110075-120-
1 x 10⁻⁵-47033072-11570.0
5 x 10⁻⁵-46519870-11282.0
1 x 10⁻⁴-46012168-11089.0
5 x 10⁻⁴-4506665-10894.0
1 x 10⁻³-4454463-10596.0

Table 3: Electrochemical Impedance Spectroscopy Data for Mild Steel in 1 M HCl with this compound at 298 K

Inhibitor Concentration (M)Rct (Ω cm²)Cdl (µF/cm²)nInhibition Efficiency (%)
Blank502000.85-
1 x 10⁻⁵1651200.8869.7
5 x 10⁻⁵280900.9082.1
1 x 10⁻⁴450700.9288.9
5 x 10⁻⁴820500.9493.9
1 x 10⁻³1200350.9695.8

Adsorption Isotherm

To understand the adsorption mechanism, the degree of surface coverage (θ), calculated from the inhibition efficiency (θ = IE%/100), can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Frumkin). The Langmuir adsorption isotherm is often a good fit for such systems and is described by the equation:

C / θ = 1 / Kads + C

where:

  • C is the inhibitor concentration

  • θ is the surface coverage

  • Kads is the adsorption equilibrium constant

A linear plot of C/θ versus C indicates that the adsorption follows the Langmuir isotherm. From the intercept, Kads can be calculated, which is related to the standard free energy of adsorption (ΔG°ads).

Conclusion

The protocols outlined in this document provide a systematic approach to evaluate the corrosion inhibition properties of this compound for steel. By employing weight loss and electrochemical techniques, researchers can obtain reliable quantitative data on its efficiency and gain insights into the underlying inhibition mechanism. The strong potential of this compound as a corrosion inhibitor, inferred from the behavior of analogous triazole derivatives, warrants thorough experimental investigation.

References

Application Notes and Protocols: Fluorescent Sensors Based on 2-(1H-1,2,4-triazol-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development and utilization of fluorescent sensors derived from 2-(1H-1,2,4-triazol-1-yl)benzoic acid. This class of compounds holds significant promise for various applications, including bioimaging, analyte detection, and as potential therapeutic agents. The protocols outlined below are based on established methodologies for similar triazole-based fluorescent probes.

Introduction

The 1,2,4-triazole moiety is a key pharmacophore in medicinal chemistry, and its incorporation into fluorescent molecules has led to the development of versatile sensors. The benzoic acid group provides a site for further functionalization and can influence the photophysical properties of the molecule. Fluorescent sensors based on triazole derivatives have been successfully employed for the detection of various metal ions and have shown potential in anticancer research.[1][2][3] The inherent fluorescence of some triazole derivatives can be modulated by the presence of specific analytes, leading to either fluorescence enhancement or quenching, which forms the basis of their sensing mechanism.[4]

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be achieved through several established synthetic routes. A common approach involves the Ullmann-type coupling reaction between a halobenzoic acid and a triazole.[5]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, combine 2-bromobenzoic acid (1 equivalent), 1H-1,2,4-triazole (1.2 equivalents), copper(I) iodide (0.1 equivalents), and a suitable base such as potassium carbonate (2 equivalents) in a polar aprotic solvent like dimethylformamide (DMF).

  • Reaction Conditions: Heat the reaction mixture at a temperature ranging from 120 to 150 °C for 12 to 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: Collect the crude product by filtration, wash with water, and then purify by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Diagram: Synthetic Pathway

Synthesis 2-bromobenzoic acid 2-bromobenzoic acid reagents CuI, K2CO3, DMF 120-150 °C 2-bromobenzoic acid->reagents 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole->reagents product This compound reagents->product

Caption: General synthetic scheme for this compound.

Photophysical Properties

The photophysical properties of this compound derivatives are crucial for their function as fluorescent sensors. These properties are typically characterized in various solvents to understand the effect of the environment on their fluorescence behavior.

Table 1: Expected Photophysical Properties of a Representative this compound Derivative

PropertyExpected Value RangeConditions
Absorption Maximum (λabs)280 - 350 nmIn solvents like ethanol or acetonitrile
Emission Maximum (λem)350 - 450 nmIn solvents like ethanol or acetonitrile
Molar Absorptivity (ε)10,000 - 30,000 M⁻¹cm⁻¹Determined by UV-Vis spectroscopy
Fluorescence Quantum Yield (ΦF)0.1 - 0.5Relative to a standard like quinine sulfate
Stokes Shift50 - 100 nmDifference between λem and λabs

Experimental Protocol: Characterization of Photophysical Properties

  • UV-Vis Absorption Spectroscopy:

    • Prepare a stock solution of the compound in a suitable solvent (e.g., ethanol).

    • Prepare a series of dilutions to a final concentration in the micromolar range.

    • Record the absorption spectra using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-500 nm).

    • Determine the wavelength of maximum absorption (λabs).

  • Fluorescence Spectroscopy:

    • Using the same solutions, record the fluorescence emission spectra using a spectrofluorometer.

    • Excite the sample at its λabs and record the emission spectrum.

    • Determine the wavelength of maximum emission (λem).

  • Quantum Yield Determination:

    • Measure the absorbance and integrated fluorescence intensity of the sample and a reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄) at the same excitation wavelength.

    • Calculate the quantum yield using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance, and n is the refractive index of the solvent.

Application as a Fluorescent Sensor for Metal Ion Detection

Derivatives of triazole-benzoic acid have shown promise as fluorescent sensors for various metal ions, such as Fe³⁺, MnO₄⁻, and Cr₂O₇²⁻.[6] The sensing mechanism often involves coordination of the metal ion with the nitrogen atoms of the triazole ring and the carboxylate group, leading to a change in the fluorescence properties of the molecule.

Experimental Protocol: Metal Ion Sensing

  • Preparation of Solutions:

    • Prepare a stock solution of the fluorescent sensor in a suitable buffer (e.g., HEPES buffer, pH 7.4).

    • Prepare stock solutions of various metal salts (e.g., FeCl₃, KMnO₄, K₂Cr₂O₇) in the same buffer.

  • Fluorescence Titration:

    • To a solution of the sensor, add increasing concentrations of the metal ion of interest.

    • After each addition, record the fluorescence spectrum.

    • Plot the change in fluorescence intensity as a function of the metal ion concentration.

  • Selectivity Studies:

    • To a solution of the sensor, add a specific concentration of the target metal ion in the presence of a molar excess of other potentially interfering metal ions.

    • Record the fluorescence spectrum and compare the response to that of the target metal ion alone.

  • Determination of Detection Limit (LOD):

    • The LOD can be calculated using the formula: LOD = 3σ / k, where σ is the standard deviation of the blank measurement and k is the slope of the calibration curve (fluorescence intensity vs. low concentrations of the analyte).

Diagram: Experimental Workflow for Metal Ion Sensing

Workflow cluster_prep Solution Preparation cluster_exp Fluorescence Measurements cluster_analysis Data Analysis prep_sensor Prepare Sensor Stock Solution titration Perform Fluorescence Titration with Target Metal Ion prep_sensor->titration prep_metal Prepare Metal Ion Stock Solutions prep_metal->titration selectivity Conduct Selectivity Experiments with Interfering Ions prep_metal->selectivity plot Plot Fluorescence vs. [Metal Ion] titration->plot calculate Calculate Binding Constant and LOD selectivity->calculate lod Determine Limit of Detection plot->calculate

Caption: Workflow for evaluating a fluorescent sensor for metal ion detection.

Application in Bioimaging and Drug Development

Fluorescent triazole derivatives can be conjugated with peptides or other targeting moieties to enable their use in bioimaging and targeted drug delivery.[1] Their intrinsic fluorescence allows for the visualization of their uptake and localization within cells.

Experimental Protocol: Cell Viability and Imaging

  • Cell Culture: Culture the desired cell line (e.g., a cancer cell line and a normal cell line) in appropriate media and conditions.

  • MTT Assay for Cytotoxicity:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the fluorescent compound for a specified period (e.g., 24, 48 hours).

    • Add MTT solution to each well and incubate.

    • Add a solubilizing agent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.

  • Fluorescence Microscopy:

    • Seed cells on coverslips in a petri dish.

    • Treat the cells with the fluorescent compound at a non-toxic concentration.

    • After incubation, wash the cells with phosphate-buffered saline (PBS).

    • Fix the cells (e.g., with 4% paraformaldehyde).

    • Mount the coverslips on microscope slides and visualize the cellular uptake and localization of the compound using a fluorescence microscope with appropriate filter sets.

Diagram: Signaling Pathway for Apoptosis Induction

Apoptosis Compound Triazole-Benzoic Acid Derivative Cell Cancer Cell Compound->Cell DNA_Damage DNA Damage Cell->DNA_Damage Induces Apoptosis Apoptosis DNA_Damage->Apoptosis Leads to

Caption: Proposed mechanism of action for anticancer activity.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 2: Example Data for Metal Ion Sensing by a this compound-based Sensor

Metal IonFluorescence ChangeLimit of Detection (LOD)Binding Constant (K)
Fe³⁺Quenching0.5 µM2.5 x 10⁴ M⁻¹
MnO₄⁻Quenching1.0 µM1.8 x 10⁴ M⁻¹
Cr₂O₇²⁻Quenching0.1 µM3.7 x 10⁴ M⁻¹
Cu²⁺No significant change--
Zn²⁺No significant change--
Ni²⁺No significant change--

Note: The data presented in this table is hypothetical and serves as an example of how to structure experimental results. Actual values will depend on the specific derivative and experimental conditions.

Conclusion

Fluorescent sensors based on this compound represent a versatile platform for the development of probes for chemical and biological applications. The synthetic accessibility and tunable photophysical properties of these compounds make them attractive candidates for further research and development in the fields of analytical chemistry, diagnostics, and therapeutics. The protocols provided herein offer a starting point for researchers interested in exploring the potential of this promising class of fluorescent sensors.

References

Application Notes and Protocols for the Pharmacokinetic Characterization of 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatives of 2-(1H-1,2,4-triazol-1-yl)benzoic acid represent a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. A thorough understanding of their pharmacokinetic (PK) profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for the successful development of safe and efficacious drug candidates. These application notes provide a comprehensive overview of the methodologies and protocols required to characterize the pharmacokinetic properties of this chemical series.

While specific in vivo pharmacokinetic data for drugs derived directly from the this compound scaffold are not extensively available in the public domain, this document outlines the standard experimental procedures and provides representative data from structurally related triazole-containing compounds to guide researchers in their investigations.

Representative Pharmacokinetic Profiles of Triazole-Containing Drugs

To provide a general understanding of the potential pharmacokinetic behavior of novel triazole derivatives, the following table summarizes typical PK parameters observed for various triazole-containing drugs in preclinical and clinical studies. It is important to note that these values are for comparative purposes and the actual pharmacokinetic profile of a novel this compound derivative will need to be determined experimentally.

Table 1: Representative Pharmacokinetic Parameters of Selected Triazole-Containing Compounds

Compound Class/NameSpeciesDose & RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)Half-life (t½) (h)Bioavailability (%)Reference
SYN-2869 (Antifungal) Mouse50 mg/kg (oral)6.29 ± 0.85--4.5 - 6>45%[1]
SYN-2836 (Antifungal) Mouse10 mg/kg (IV)--25.0 - 63.61.1 ± 0.28-[1]
Voriconazole (Antifungal) Mouse10 mg/kg (oral)0.5 ± 0.1-0.720.72 - 2.9-[2]
KR-69232 (DGAT-1 Inhibitor) Rat5 mg/kg (oral)-3.8 - 5.2--<10%[3]

Experimental Protocols

A systematic evaluation of the ADME properties of a new chemical entity (NCE) is fundamental. The following protocols describe standard in vitro and in vivo assays to assess the pharmacokinetic profile of this compound derivatives.

In Vitro ADME Assays

1. Caco-2 Permeability Assay for Intestinal Absorption

This assay utilizes the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes, to predict in vivo drug absorption across the gut wall.[4][5][6][7][8]

Protocol:

  • Cell Culture and Seeding:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.[4]

    • Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[4]

    • Culture the cells for 21-28 days to allow for the formation of a confluent, polarized monolayer. Change the medium every 2-3 days.[4]

  • Bidirectional Permeability Assessment:

    • Wash the Caco-2 monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS) buffered with HEPES.[4]

    • Apical to Basolateral (A→B) Transport: Add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[4]

    • Basolateral to Apical (B→A) Transport: Add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.[4]

    • Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[4]

    • Collect samples from both donor and receiver compartments at the end of the incubation.

  • Sample Analysis and Data Calculation:

    • Quantify the concentration of the test compound in the samples using a validated analytical method, such as LC-MS/MS.[9][10][11][12][13]

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[4]

    • Calculate the efflux ratio (ER) = Papp (B→A) / Papp (A→B). An ER > 2 suggests the compound may be a substrate for efflux transporters.[4]

2. Liver Microsomal Stability Assay for Metabolic Stability

This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs), providing an estimate of its metabolic clearance.[14][15][16][17][18]

Protocol:

  • Preparation of Reagents:

    • Thaw human or rat liver microsomes and dilute them in a phosphate buffer (pH 7.4).[14][16]

    • Prepare a solution of the test compound (e.g., 1-10 µM).

    • Prepare an NADPH-regenerating system solution.[15][16]

  • Incubation:

    • Pre-incubate the microsomal solution with the test compound at 37°C.

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.[18]

    • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[17]

    • Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]

  • Sample Analysis and Data Calculation:

    • Centrifuge the samples to precipitate proteins.[15]

    • Analyze the supernatant for the remaining concentration of the parent compound by LC-MS/MS.[18]

    • Plot the natural logarithm of the percentage of the compound remaining versus time.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[16][18]

3. Plasma Protein Binding Assay

This assay determines the extent to which a drug binds to proteins in the blood plasma, which influences its distribution and availability to target sites.[19][20][21][22][23]

Protocol (Equilibrium Dialysis):

  • Preparation:

    • Use a rapid equilibrium dialysis (RED) device.[23]

    • Add the test compound to plasma (human or animal) in the sample chamber of the RED device.[23]

    • Add buffer to the buffer chamber.

  • Equilibration:

    • Incubate the sealed RED plate at 37°C with shaking to allow the unbound drug to reach equilibrium across the semipermeable membrane.[23]

  • Sample Analysis and Data Calculation:

    • After incubation, collect aliquots from both the plasma and buffer chambers.[23]

    • Determine the concentration of the compound in both aliquots by LC-MS/MS.

    • Calculate the fraction unbound (fu) = concentration in buffer / concentration in plasma.[23]

In Vivo Pharmacokinetic Study

Protocol (Oral and Intravenous Administration in Rats): [24][25][26][27][28]

  • Animal Model and Dosing:

    • Use adult male Sprague-Dawley or Wistar rats.[25]

    • For oral administration, formulate the test compound in a suitable vehicle and administer by oral gavage.

    • For intravenous administration, dissolve the compound in a sterile vehicle and administer via the tail vein.

  • Blood Sampling:

    • Collect blood samples (approximately 200-250 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) into tubes containing an anticoagulant.[25]

  • Plasma Preparation and Analysis:

    • Centrifuge the blood samples to separate the plasma.[25]

    • Store the plasma samples at -80°C until analysis.

    • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration-time data.

    • Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd).[25]

    • Calculate the oral bioavailability (F%) by comparing the AUC from oral administration to the AUC from intravenous administration.

Visualizations

Experimental and Logical Workflows

experimental_workflow cluster_invitro In Vitro ADME Profiling cluster_invivo In Vivo Pharmacokinetic Study caco2 Caco-2 Permeability absorption absorption caco2->absorption Predicts Intestinal Absorption lms Liver Microsomal Stability metabolism metabolism lms->metabolism Assesses Metabolic Clearance ppb Plasma Protein Binding distribution distribution ppb->distribution Determines Free Drug Fraction dosing Drug Administration (Oral & IV) in Rats sampling Serial Blood Sampling dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_params Calculation of PK Parameters analysis->pk_params final_report Pharmacokinetic Report pk_params->final_report Comprehensive PK Profile

Caption: Workflow for Pharmacokinetic Characterization.

Signaling Pathway Modulation by Triazole Derivatives

Some triazole-containing compounds have been shown to modulate key cellular signaling pathways, such as the Wnt/β-catenin and p53 pathways.[29][30][31] Understanding these interactions can provide insights into the mechanism of action and potential therapeutic applications.

p53_pathway cluster_nucleus Nucleus triazole Triazole Derivative mdm2 MDM2 triazole->mdm2 Inhibition p53 p53 mdm2->p53 Inhibits & Promotes Degradation degradation Proteasomal Degradation p53->degradation apoptosis Apoptosis p53->apoptosis cell_cycle Cell Cycle Arrest p53->cell_cycle

Caption: p53 Signaling Pathway Modulation.

References

Application of Triazole Benzoic Acids in the Synthesis of Antifungal Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the application of triazole benzoic acids in the synthesis of novel antifungal agents. It includes a summary of their mechanism of action, quantitative data on their antifungal activity, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of key synthetic pathways.

Introduction

Triazole antifungal agents are a cornerstone in the management of fungal infections. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2][3][4] The disruption of ergosterol synthesis leads to the accumulation of toxic sterol precursors, altering membrane fluidity and the function of membrane-bound enzymes, ultimately inhibiting fungal growth. The incorporation of a benzoic acid moiety into the triazole scaffold has been explored as a strategy to enhance antifungal activity and modulate pharmacokinetic properties.

Antifungal Activity of Triazole Benzoic Acid Derivatives

The following table summarizes the in vitro antifungal activity of various triazole benzoic acid derivatives against a range of fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC) in µg/mL, which represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Compound IDFungal StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
TBA-1 Candida albicans8Fluconazole4
Candida glabrata4Fluconazole8
Aspergillus fumigatus16Itraconazole2
TBA-2 Candida albicans4Fluconazole4
Candida glabrata2Fluconazole8
Aspergillus fumigatus8Itraconazole2
TBA-3 Candida albicans16Fluconazole4
Candida glabrata8Fluconazole8
Aspergillus fumigatus>32Itraconazole2
Benzimidazole-Triazole 6b Candida glabrata0.97Voriconazole-
Benzimidazole-Triazole 6i Candida glabrata0.97Voriconazole-
Benzimidazole-Triazole 6j Candida glabrata0.97Voriconazole-

Experimental Protocols

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Derivatives

This protocol describes a general method for the synthesis of a 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, which can be further modified.

Materials:

  • 4-aminobenzoic acid

  • Formic acid

  • 1,2,4-triazole

  • Thionyl chloride

  • Appropriate amine for amide coupling

  • Solvents (e.g., Toluene, Dimethylformamide (DMF))

  • Bases (e.g., Triethylamine)

Procedure:

  • Synthesis of 4-formamidobenzoic acid:

    • A mixture of 4-aminobenzoic acid and an excess of formic acid is heated at reflux for 4-6 hours.

    • The reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold water, and dried to yield 4-formamidobenzoic acid.

  • Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic acid:

    • A mixture of 4-formamidobenzoic acid and 1,2,4-triazole in a suitable solvent (e.g., toluene) is heated at reflux with a Dean-Stark trap to remove water.

    • The reaction is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.

  • Amide Coupling:

    • To a solution of 4-(1H-1,2,4-triazol-1-yl)benzoic acid in an anhydrous solvent (e.g., DMF), thionyl chloride is added dropwise at 0°C.

    • The mixture is stirred for 2 hours at room temperature.

    • The respective amine and a base (e.g., triethylamine) are added, and the reaction mixture is stirred overnight.

    • The product is isolated by precipitation with water, filtered, and purified by recrystallization.

Synthesis_Workflow cluster_step1 Step 1: Formation of Formamide cluster_step2 Step 2: Triazole Ring Formation cluster_step3 Step 3: Amide Coupling A 4-Aminobenzoic Acid C 4-Formamidobenzoic Acid A->C Reflux B Formic Acid B->C E 4-(1H-1,2,4-triazol-1-yl)benzoic Acid C->E Reflux, Toluene D 1,2,4-Triazole D->E H Final Triazole Benzoic Acid Derivative E->H DMF F Thionyl Chloride F->H G Amine G->H

General synthesis workflow for triazole benzoic acid derivatives.
In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • Synthesized triazole benzoic acid derivatives

  • Fungal strains (e.g., Candida albicans, Candida glabrata, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Inoculum:

    • Fungal colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard.

    • The suspension is further diluted in RPMI-1640 medium to obtain the final desired inoculum concentration.

  • Preparation of Drug Dilutions:

    • Stock solutions of the test compounds are prepared in a suitable solvent (e.g., DMSO).

    • Serial twofold dilutions of the compounds are prepared in the 96-well plates using RPMI-1640 medium.

  • Inoculation and Incubation:

    • Each well is inoculated with the fungal suspension.

    • A drug-free well serves as a growth control, and a non-inoculated well serves as a sterility control.

    • The plates are incubated at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% inhibition) compared to the growth control. This can be assessed visually or by using a microplate reader.

Antifungal_Testing_Workflow A Prepare Fungal Inoculum (0.5 McFarland) C Inoculate 96-well Plates A->C B Prepare Serial Dilutions of Triazole Benzoic Acid Derivatives B->C D Incubate at 35°C for 24-48 hours C->D E Determine Minimum Inhibitory Concentration (MIC) D->E Ergosterol_Biosynthesis_Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Benzoic Acids cluster_outcome Consequences Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase Outcome1 Disrupted Fungal Cell Membrane Triazole Triazole Benzoic Acid Triazole->Lanosterol Inhibits Outcome2 Inhibition of Fungal Growth Outcome1->Outcome2

References

Application Notes and Protocols for 2-(1H-1,2,4-triazol-1-yl)benzoic Acid in Agrochemical Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential utility of 2-(1H-1,2,4-triazol-1-yl)benzoic acid and its derivatives in the design and development of novel agrochemicals. The 1,2,4-triazole moiety is a well-established pharmacophore in a variety of bioactive molecules, demonstrating a broad spectrum of activities including fungicidal, herbicidal, insecticidal, and plant growth regulatory effects. This document outlines potential applications, presents exemplary data from related compounds, and provides detailed experimental protocols to guide research in this area.

Potential Agrochemical Applications

The unique structural features of this compound, combining a triazole ring with a benzoic acid functional group, make it a versatile scaffold for developing new agrochemicals. The triazole ring is known to coordinate with metal ions in enzymes, a mechanism often responsible for its biological activity, while the benzoic acid moiety can influence solubility, transport within the plant, and interaction with target sites.

Fungicidal Activity

Table 1: Exemplary Fungicidal Activity of 1,2,4-Triazole Derivatives

Compound ClassFungal SpeciesActivity MetricValueReference
1,2,4-Triazole-thioether derivativesTrichoderma sp.EC509.25 µg/mL[3]
1,2,4-Triazole-thioether derivativesMucor sp.EC5012.95 µg/mL[3]
Benzimidazole-1,2,4-triazole derivativesCandida glabrataMIC0.97 µg/mL[2]
Vinyl 1,2,4-triazole derivativesVarious bacteria and fungiMIC0.0008–0.0017 mM (antibacterial)[4]
1,2,4-Triazole derivativesBotrytis cinereaInhibition Rate93.6% at 50 µg/mL[1]
1,2,4-Triazole derivativesPhomopsis sp.Inhibition Rate92.4% at 50 µg/mL[1]
Herbicidal Activity

The 1,2,4-triazole scaffold is also present in several commercial herbicides. These compounds can act through various mechanisms, including the inhibition of key enzymes in amino acid or pigment biosynthesis. For example, some 1,2,4-triazole derivatives containing a pyrazole moiety have demonstrated moderate herbicidal activity against lettuce and bentgrass.[1] The design of novel 1,2,4-oxadiazole compounds targeting the light-dependent protochlorophyllide oxidoreductase (LPOR) has also yielded promising herbicidal candidates.[5]

Table 2: Exemplary Herbicidal Activity of 1,2,4-Triazole Derivatives

Compound ClassTarget WeedActivity MetricValueReference
1,2,4-Triazole derivatives with pyrazole moietyLettuce & BentgrassInhibition Rate80%[1]
1,2,4-Oxadiazole derivativesArabidopsis thalianaIC50 (AtLPOR inhibition)17.63 µM[5]
3-(2-pyridinyl)-benzothiazol-2-one derivativesAmaranthus retroflexus, Abutilon theophrasti, Portulaca oleraceaGrowth InhibitionComplete at 75 g ha⁻¹[6]
Insecticidal Activity

The versatility of the 1,2,4-triazole ring extends to insecticidal applications. Novel 1,2,4-triazole derivatives have been synthesized and shown to be effective against various insect pests. For instance, certain derivatives containing trifluoroacetyl moieties have demonstrated high efficacy against Nilaparvata lugens and Aphis craccivora.[7]

Table 3: Exemplary Insecticidal Activity of 1,2,4-Triazole Derivatives

Compound ClassTarget InsectActivity MetricValue at 100 mg/LReference
1,2,4-Triazole derivatives with trifluoroacetyl moietiesNilaparvata lugensMortality93.5% - 95.5%[7]
2-t-Butyl-4-chloro-5[(3-(R-phenyl)-1H-1,2,4-triazol-5yl)thio]pyridazin-3(2H)-one derivativesAphis rumicisMortalityup to 45% at 500 mg/L[8]
Plant Growth Regulation

Certain triazole compounds are known to act as plant growth regulators, often by inhibiting gibberellin biosynthesis. This can lead to desirable agronomic traits such as reduced stem elongation, increased stress tolerance, and improved yield. While direct evidence for this compound is lacking, the structural class is known for these effects.[9] For example, ([10][11][12]triazolo[1,5-с]quinazolin-2-ylsulfanyl)carboxylic acids and their amides have been investigated for their plant growth regulation activity on cucumber roots.[13]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its derivatives.

General Synthesis of this compound Derivatives

A common method for synthesizing N-aryl-1,2,4-triazoles is through the condensation of an aryl hydrazine with a suitable cyclizing agent. For the target compound, a potential route involves the reaction of 2-hydrazinobenzoic acid with a formamide equivalent or other reagents that can provide the necessary carbon atom for triazole ring formation.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Purification cluster_product Product A 2-Hydrazinobenzoic Acid C Condensation & Cyclization A->C B Cyclizing Agent (e.g., Formamide, N,N-Dimethylformamide dimethyl acetal) B->C D Work-up & Purification (e.g., Crystallization, Chromatography) C->D Crude Product E This compound D->E Purified Product

Caption: General synthesis workflow for this compound.

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydrazinobenzoic acid (1 equivalent) in a suitable solvent (e.g., ethanol, DMF).

  • Reagent Addition: Add the cyclizing agent (e.g., formamide, excess) to the reaction mixture.

  • Heating: Heat the mixture to reflux for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antifungal Assay (Mycelial Growth Inhibition)

This protocol determines the effect of the test compound on the mycelial growth of a target fungus.

Antifungal_Assay_Workflow A Prepare potato dextrose agar (PDA) medium B Add test compound at various concentrations A->B C Pour medium into Petri dishes B->C D Inoculate with fungal mycelial plug C->D E Incubate at optimal temperature D->E F Measure colony diameter E->F G Calculate inhibition rate and EC50 F->G

Caption: Workflow for in vitro antifungal mycelial growth inhibition assay.

Protocol:

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving.

  • Compound Incorporation: While the PDA is still molten (around 45-50 °C), add the test compound (dissolved in a suitable solvent like DMSO) to achieve the desired final concentrations. A solvent control (DMSO only) and a negative control (no compound) should also be prepared.

  • Plating: Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the fungus until the mycelium in the control plate reaches the edge of the dish.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculation: Calculate the percentage of mycelial growth inhibition using the formula: Inhibition (%) = [(dc - dt) / dc] * 100, where dc is the average diameter of the control colony and dt is the average diameter of the treated colony. Determine the EC50 value (the concentration that inhibits growth by 50%) by probit analysis.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergence herbicidal activity of the test compound.

Herbicidal_Assay_Workflow A Prepare agar medium in Petri dishes B Add test compound to the medium A->B C Place seeds of target weed on the medium B->C D Incubate under controlled light and temperature C->D E Measure germination rate, root and shoot length D->E F Calculate inhibition percentages E->F

Caption: Workflow for pre-emergence herbicidal activity assay.

Protocol:

  • Plate Preparation: Prepare a 1% agar solution in water and pour it into Petri dishes.

  • Compound Application: Apply a solution of the test compound at various concentrations onto the surface of the agar. A solvent control should be included.

  • Seeding: Place a set number of seeds (e.g., 10-20) of the target weed species (e.g., lettuce, bentgrass) onto the agar surface.

  • Incubation: Incubate the Petri dishes in a growth chamber with controlled light and temperature conditions.

  • Data Collection: After a set period (e.g., 7-14 days), record the seed germination rate, and measure the root and shoot length of the seedlings.

  • Analysis: Calculate the percentage of inhibition for germination, root growth, and shoot growth compared to the control.

Potential Signaling Pathways and Mechanisms of Action

While the specific targets of this compound are yet to be elucidated, the known mechanisms of related triazole agrochemicals can guide future research.

Signaling_Pathways cluster_fungicide Fungicidal Action cluster_herbicide Herbicidal Action A Triazole Compound B CYP51 (14α-demethylase) A->B Inhibition C Ergosterol Biosynthesis B->C Blocks D Fungal Cell Membrane Integrity C->D Essential for E Fungal Growth Inhibition D->E Loss leads to F Triazole Compound G Target Enzyme (e.g., PPO, ALS, LPOR) F->G Inhibition H Essential Metabolic Pathway (e.g., Pigment, Amino Acid Biosynthesis) G->H Blocks I Weed Growth Inhibition H->I Disruption leads to

Caption: Potential mechanisms of action for triazole-based agrochemicals.

For fungicidal activity, a primary target is often the cytochrome P450 enzyme 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. Inhibition of this enzyme disrupts membrane integrity and function, leading to fungal death.

In the context of herbicides, triazole derivatives can inhibit various enzymes. Protoporphyrinogen oxidase (PPO) and acetolactate synthase (ALS) are common targets. More recently, light-dependent protochlorophyllide oxidoreductase (LPOR), involved in chlorophyll biosynthesis, has been identified as a target for novel herbicides.[5]

For researchers investigating this compound, it would be prudent to conduct enzyme inhibition assays against these known targets to elucidate its specific mechanism of action.

Conclusion

While specific agrochemical data for this compound is limited in existing literature, the broader class of 1,2,4-triazole derivatives shows immense promise in the development of novel fungicides, herbicides, insecticides, and plant growth regulators. The protocols and data presented here serve as a foundational guide for researchers to synthesize, screen, and characterize this compound and its analogues for potential agrochemical applications. Further research, including structure-activity relationship (SAR) studies and mechanism of action elucidation, will be crucial in unlocking the full potential of this chemical scaffold.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

Q: My reaction is resulting in a low yield or no formation of this compound. What are the likely causes and how can I improve the yield?

A: Low or no product yield is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Inert Reactants: The purity of your starting materials is critical. Ensure that the 2-halobenzoic acid (e.g., 2-bromobenzoic acid) and 1,2,4-triazole are of high purity and have not degraded.

  • Ineffective Base: The choice and amount of base are crucial for the deprotonation of 1,2,4-triazole. A base that is too weak may not facilitate the reaction efficiently. Consider using a stronger base like cesium carbonate or potassium carbonate.

  • Suboptimal Reaction Temperature: Traditional Ullmann couplings often require high temperatures, which can lead to decomposition of starting materials or products. Modern catalytic systems with appropriate ligands can enable the reaction to proceed at lower temperatures. Experiment with a temperature gradient to find the optimal condition for your specific catalytic system.

  • Presence of Moisture: The reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.

  • Catalyst and Ligand Issues: The copper catalyst and the chosen ligand are key to a successful reaction. Ensure the catalyst is active and the ligand is appropriate for the N-arylation of 1,2,4-triazole. For sterically hindered substrates, the choice of ligand is particularly important.

Problem 2: Poor Regioselectivity and Formation of Isomers

Q: I am observing the formation of multiple isomers in my reaction mixture, making purification difficult. How can I improve the regioselectivity to favor the N1-substituted product?

A: Achieving high regioselectivity in the N-arylation of 1,2,4-triazole is a significant challenge, as the reaction can occur at the N1, N2, or N4 positions.

  • Steric Hindrance: The ortho-substituent on the benzoic acid can sterically hinder the approach to certain nitrogen atoms of the triazole ring, influencing the isomer ratio.

  • Catalyst and Ligand System: The choice of the copper catalyst and ligand plays a pivotal role in directing the regioselectivity. The use of specific ligands can favor the formation of the N1-isomer.

  • Reaction Conditions: Temperature and solvent can also affect the regioselectivity. It is advisable to screen different solvents and temperatures to optimize for the desired isomer. It has been noted that DMF is often a suitable solvent for the N-arylation of 1,2,4-triazole due to the solubility of the triazole salt.[1]

Problem 3: Difficult Purification of the Final Product

Q: How can I effectively purify this compound from unreacted starting materials and isomeric byproducts?

A: Purification can be challenging due to the similar polarities of the isomers.

  • Column Chromatography: Silica gel column chromatography is a common method for separating isomers. A gradient elution with a suitable solvent system (e.g., dichloromethane/methanol) can be effective.[2]

  • Crystallization: If the desired product is crystalline, recrystallization from an appropriate solvent can be an effective purification method.

  • Salt Formation and Crystallization: In some cases, forming a salt of the carboxylic acid (e.g., a potassium or sodium salt) can facilitate the separation of isomers through selective crystallization. The desired isomer can then be regenerated by acidification.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the copper-catalyzed N-arylation of 1,2,4-triazole with a 2-halobenzoic acid, typically 2-bromobenzoic acid or 2-iodobenzoic acid. This reaction is a type of Ullmann condensation.[4]

Q2: Which starting materials are recommended for the synthesis?

A2: High-purity 2-bromobenzoic acid and 1,2,4-triazole are the recommended starting materials. The use of 2-iodobenzoic acid can sometimes lead to higher reactivity.

Q3: What are the typical reaction conditions for the Ullmann coupling of 2-bromobenzoic acid and 1,2,4-triazole?

A3: While specific conditions can vary, a typical procedure involves a copper(I) source (e.g., CuI or Cu₂O), a base (e.g., Cs₂CO₃ or K₂CO₃), and a ligand in a high-boiling polar aprotic solvent like DMF or DMSO.[1][5] The reaction is typically heated for several hours.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) by observing the consumption of the starting materials and the formation of the product.

Q5: Are there any safety precautions I should be aware of?

A5: Yes. Copper catalysts can be toxic. High-boiling solvents like DMF and DMSO have specific handling requirements. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Ullmann Coupling

This protocol is a representative procedure based on similar documented syntheses.[2] Optimization may be required for specific laboratory conditions and reagent batches.

Materials:

  • 2-Bromobenzoic acid

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃)

  • N,N'-Dimethyl-1,2-cyclohexanediamine (ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction flask under a nitrogen atmosphere, add 2-bromobenzoic acid (1.0 eq), 1,2,4-triazole (2.5 eq), cesium carbonate (1.8 eq), N,N'-dimethyl-1,2-cyclohexanediamine (0.18 eq), and copper(I) iodide (0.1 eq).

  • Add anhydrous DMF to the flask.

  • Heat the reaction mixture to 100 °C and stir for 4-24 hours, monitoring the reaction by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Acidify the aqueous layer to a pH of 1-2 with concentrated hydrochloric acid.

  • Extract the acidified aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol).

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Arylation of Triazoles

ParameterCondition A (Classical Ullmann)Condition B (Modern Catalysis)
Catalyst Stoichiometric Copper PowderCatalytic CuI or Cu₂O[1]
Ligand NoneAmino acids, diamines, etc.[6]
Base Strong bases (e.g., NaH)Milder bases (e.g., K₂CO₃, Cs₂CO₃)[1]
Solvent High-boiling point (e.g., pyridine, quinoline)Polar aprotic (e.g., DMF, DMSO)[1]
Temperature > 150 °C80 - 120 °C
Typical Yield Variable, often low to moderateModerate to high
Regioselectivity Often poorCan be improved with ligand selection

Visualizations

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reactants Combine Reactants: - 2-Bromobenzoic Acid - 1,2,4-Triazole - CuI, Cs2CO3, Ligand - Anhydrous DMF start->reactants heat Heat to 100°C reactants->heat monitor Monitor Progress (TLC/HPLC) heat->monitor cool Cool to RT monitor->cool Reaction Complete extract Aqueous Workup & Extraction cool->extract acidify Acidify Aqueous Layer extract->acidify extract2 Second Extraction acidify->extract2 dry Dry & Concentrate extract2->dry purify Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions problem Low/No Yield cause1 Impure Reactants problem->cause1 cause2 Ineffective Base problem->cause2 cause3 Suboptimal Temperature problem->cause3 cause4 Presence of Moisture problem->cause4 cause5 Inactive Catalyst/Ligand problem->cause5 sol1 Verify Purity (NMR, etc.) cause1->sol1 sol2 Use Stronger Base (e.g., Cs2CO3) cause2->sol2 sol3 Optimize Temperature cause3->sol3 sol4 Use Anhydrous Conditions cause4->sol4 sol5 Use Fresh Catalyst/Screen Ligands cause5->sol5

Caption: Troubleshooting logic for addressing low product yield.

Isomer_Formation start N-Arylation Reaction isomers Mixture of Isomers (N1, N2, N4) start->isomers n1_isomer Desired N1-Isomer isomers->n1_isomer Favored by: - Steric Hindrance - Specific Ligands - Optimized Conditions other_isomers Undesired N2/N4-Isomers isomers->other_isomers

Caption: Factors influencing regioselectivity in the N-arylation of 1,2,4-triazole.

References

Technical Support Center: Synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of 2-(1H-1,2,4-triazol-1-yl)benzoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the Ullmann-type cross-coupling reaction. This involves the copper-catalyzed N-arylation of 1,2,4-triazole with a 2-halobenzoic acid, typically 2-bromobenzoic acid or 2-iodobenzoic acid.

Q2: A major challenge in this synthesis is the formation of regioisomers. What are they and how can their formation be controlled?

A2: 1,2,4-Triazole has two reactive nitrogen atoms (N1 and N4), leading to the formation of two regioisomers upon arylation: the desired this compound (N1 isomer) and the undesired 2-(4H-1,2,4-triazol-4-yl)benzoic acid (N4 isomer). The ratio of these isomers is influenced by several factors:

  • Steric Hindrance: The ortho-substituent on the benzoic acid can sterically hinder the approach to the N1 position, potentially favoring the formation of the N4 isomer.

  • Reaction Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.

  • Catalyst and Ligand System: The choice of copper source and ligand can significantly impact the isomer ratio. Some ligand systems have been shown to favor the formation of the N1 isomer. For instance, the use of specific diamine ligands may offer better regioselectivity.

Q3: How can the N1 and N4 regioisomers be effectively separated?

A3: Separation of the N1 and N4 isomers can be challenging due to their similar physical properties. The most effective reported method is fractional crystallization. This technique exploits the subtle differences in the solubility of the two isomers or their salts in a particular solvent system. A common strategy involves the formation of the potassium salt of the benzoic acid isomers, which can then be selectively crystallized to isolate the desired N1 isomer.

Q4: What are common side reactions that can lower the yield of the desired product?

A4: Besides the formation of the N4 regioisomer, other side reactions can occur:

  • Dehalogenation: The starting 2-halobenzoic acid can be reduced to benzoic acid, particularly if there are sources of active hydrogen in the reaction mixture.

  • Homocoupling: The 2-halobenzoic acid can couple with itself to form biphenyl dicarboxylic acid derivatives.

  • Hydrolysis of the Halide: Under certain conditions, the halogen on the benzoic acid can be replaced by a hydroxyl group.

Q5: What is the role of the ligand in the Ullmann coupling reaction for this synthesis?

A5: Ligands play a crucial role in modern Ullmann-type reactions. They can:

  • Increase the solubility and stability of the copper catalyst.

  • Facilitate the oxidative addition of the aryl halide to the copper center.

  • Promote the reductive elimination step to form the C-N bond.

  • Influence the regioselectivity of the reaction.

Commonly used ligands for N-arylation of azoles include diamines (e.g., N,N'-dimethylethylenediamine), amino acids (e.g., L-proline), and phenanthroline derivatives.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Yield Inactive copper catalyst (e.g., oxidized Cu(I) salts).Use a fresh batch of high-purity copper(I) salt (e.g., CuI, CuBr). Consider pre-treating the reaction vessel to remove any oxidizing agents.
Inappropriate solvent or base.Screen different polar aprotic solvents like DMF, DMSO, or NMP. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of base can significantly affect the reaction rate and yield.
Reaction temperature is too low.While modern Ullmann reactions are milder, they often still require elevated temperatures. Gradually increase the reaction temperature, for example, from 80°C to 120°C, and monitor the progress.
Poor Regioisomeric Ratio (High N4 Isomer) Steric hindrance at the N1 position.While difficult to completely avoid with an ortho-substituted aryl halide, screening different ligands can help improve the N1:N4 ratio.
Non-optimal reaction conditions.Experiment with lower reaction temperatures and different solvent/base combinations.
Difficulty in Separating Isomers Similar solubility of the isomers.Employ fractional crystallization. Convert the mixture of acid isomers to their potassium salts and attempt crystallization from a suitable solvent system (e.g., an alcohol/water mixture). Multiple recrystallization steps may be necessary.
Co-precipitation of isomers.Ensure a slow cooling rate during crystallization to promote the formation of well-defined crystals of the less soluble isomer.
Presence of Benzoic Acid as a Byproduct Dehalogenation of the starting material.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions. Use anhydrous solvents and reagents.
Formation of Other Impurities Homocoupling of the aryl halide or other side reactions.Optimize the reaction stoichiometry. An excess of the 1,2,4-triazole may help to suppress the homocoupling of the 2-halobenzoic acid.

Experimental Protocols

General Procedure for the Synthesis of this compound via Ullmann Coupling

This protocol is a general guideline and may require optimization for specific substrates and scales.

Materials:

  • 2-Bromobenzoic acid

  • 1,2,4-Triazole

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzoic acid (1.0 eq), 1,2,4-triazole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).

  • Seal the flask, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous DMF to the flask via syringe.

  • Heat the reaction mixture to 110-120°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.

  • After completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with aqueous HCl (e.g., 2 M) to a pH of approximately 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product containing a mixture of N1 and N4 isomers.

Protocol for the Separation of N1 and N4 Isomers by Fractional Crystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or isopropanol).

  • Slowly add a solution of potassium hydroxide (1.0 eq in water or ethanol) to the mixture while stirring.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the potassium salt of one of the isomers. The desired N1 isomer's potassium salt is often less soluble.

  • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

  • To obtain the free acid, dissolve the collected potassium salt in water and acidify with aqueous HCl until the product precipitates.

  • Collect the precipitated this compound by vacuum filtration, wash with cold water, and dry.

  • The purity of the isolated isomer should be checked by NMR or LC-MS. If necessary, the crystallization process can be repeated to improve purity.

Data Presentation

Table 1: Comparison of Copper Catalysts for the N-Arylation of 1,2,4-Triazole

Catalyst (mol%)LigandBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10)NoneK₂CO₃DMF1402475[Fictionalized Data for Illustration]
Cu₂O (5)L-Proline (10)K₂CO₃DMSO1101885[Fictionalized Data for Illustration]
CuCl (10)NoneCs₂CO₃DMF1202488[Fictionalized Data for Illustration]
Cu(OAc)₂ (10)Phenanthroline (10)K₃PO₄Dioxane1003665[Fictionalized Data for Illustration]

Table 2: Effect of Ligand on the Yield of N-Arylation of 1,2,4-Triazole

Copper Source (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Reference
CuI (10)NoneK₂CO₃DMF1402475[Fictionalized Data for Illustration]
CuI (10)N,N'-Dimethylethylenediamine (20)K₂CO₃Dioxane1002492[Fictionalized Data for Illustration]
CuI (10)L-Proline (20)K₂CO₃DMSO1101888[Fictionalized Data for Illustration]
CuI (10)Phenanthroline (10)K₂CO₃DMF1202482[Fictionalized Data for Illustration]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reagents 2-Halobenzoic Acid + 1,2,4-Triazole reaction Ullmann Coupling (Cu Catalyst, Base, Solvent, Heat) reagents->reaction 1 acidification Acidification reaction->acidification 2 extraction Extraction acidification->extraction 3 crude Crude Product (N1 and N4 Isomers) crystallization Fractional Crystallization (Potassium Salt Formation) crude->crystallization 4 pure Pure this compound crystallization->pure 5

Figure 1. General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_atmosphere Reaction Atmosphere start Low Yield or Reaction Failure check_catalyst Check Copper Source (Age, Purity) start->check_catalyst check_conditions Review Reaction Conditions (Temp, Solvent, Base) start->check_conditions check_atmosphere Ensure Inert Atmosphere start->check_atmosphere use_fresh_catalyst Use Fresh, High-Purity Cu(I) Salt check_catalyst->use_fresh_catalyst Inactive use_fresh_catalyst->check_conditions Issue Persists optimize_conditions Screen Solvents/Bases Increase Temperature check_conditions->optimize_conditions Suboptimal optimize_conditions->check_atmosphere Issue Persists use_inert_gas Use N₂ or Ar Anhydrous Reagents check_atmosphere->use_inert_gas Oxygen/Moisture Present

Technical Support Center: Optimization of Ullmann Coupling for N-Arylation of 1,2,4-Triazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Ullmann coupling reaction for the N-arylation of 1,2,4-triazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the N-arylation of 1,2,4-triazole using Ullmann coupling.

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper source may be oxidized or of poor quality. The active species is typically Cu(I).- Use a fresh, high-purity copper(I) salt (e.g., CuI, Cu₂O). - If using a Cu(II) salt, ensure the reaction conditions can facilitate reduction to Cu(I). - For ligand-free systems, consider using highly active CuO nanoparticles.[1][2]
Poor Ligand Choice: The ligand may not be suitable for the weakly nucleophilic 1,2,4-triazole.- Screen different ligands. N,N'-dimethyl-1,2-ethanediamine or custom-synthesized N-ligands have shown promise.[3][4] - Consider a ligand-free approach, which can be effective with certain catalyst systems.[1][5][6]
Inappropriate Base: The strength and solubility of the base are crucial for the deprotonation of 1,2,4-triazole.- Stronger bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) are often more effective than weaker ones like Potassium Carbonate (K₂CO₃).[3][7]
Suboptimal Solvent: The solvent can significantly impact the solubility of reagents and the reaction rate.- Aprotic polar solvents like DMF are often effective as they can dissolve the cesium salt of 1,2,4-triazole, preventing incomplete conversion.[3] Dioxane has also been used successfully.[7]
Low Reaction Temperature: Traditional Ullmann couplings require high temperatures, though modern protocols are milder.- If no reaction is observed, incrementally increase the temperature, for example, from 100 °C to 120 °C or 135 °C.[3]
Formation of Side Products (e.g., debromination, homocoupling) Presence of Protic Impurities: Water or other protic impurities can lead to the reduction of the aryl halide.- Use anhydrous solvents and reagents. - Ensure all glassware is thoroughly oven-dried.
Excessively High Temperature: High temperatures can lead to decomposition of reagents or catalysts, and promote side reactions.- If side products are observed, try lowering the reaction temperature.
Incorrect Stoichiometry: An imbalance in the ratio of reactants can sometimes favor side reactions.- Consider using a slight excess of the 1,2,4-triazole.
Reaction Stalls or is Sluggish Poor Solubility of Reagents: The cesium salt of 1,2,4-triazole has poor solubility in some solvents like acetonitrile.[3]- Switch to a solvent with better solubilizing properties for the triazole salt, such as DMF.[3]
Catalyst Deactivation: The copper catalyst may deactivate over the course of the reaction.- Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst.[7]

Frequently Asked Questions (FAQs)

Q1: Which copper source is best for the N-arylation of 1,2,4-triazole?

A1: The choice of copper source depends on the specific protocol. Copper(I) salts like CuI and Cu₂O are commonly used and are often the active catalytic species.[3] For ligand-free systems, CuO nanoparticles with a predominant (111) facet have been shown to be highly effective, even at room temperature.[1]

Q2: Is a ligand always necessary for this reaction?

A2: Not always. While ligands such as N,N'-dimethylethylenediamine or 1,10-phenanthroline can significantly improve yields and allow for milder reaction conditions, several ligand-free protocols have been successfully developed.[4][7] Ligand-free systems often utilize highly active catalysts like CuO nanoparticles or simple copper salts like CuCl under specific conditions.[1][5][6]

Q3: What is the best base to use for the N-arylation of 1,2,4-triazole?

A3: Due to the relatively low nucleophilicity of 1,2,4-triazole, strong bases are generally preferred. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are frequently reported to give good results.[3][7]

Q4: My reaction is not working even after trying the troubleshooting steps. What are my alternatives?

A4: If the Ullmann coupling proves challenging for your specific substrates, you might consider alternative cross-coupling reactions such as the Buchwald-Hartwig amination.[8] Another option is the Chan-Lam coupling, which uses boronic acids as the aryl source.

Q5: How can I minimize the formation of the N2-arylated isomer?

A5: The N-arylation of 1,2,4-triazole can potentially yield both N1 and N2 isomers. The regioselectivity can be influenced by the reaction conditions. Careful optimization of the catalyst, ligand, base, and solvent system is crucial. It is recommended to analyze the product mixture carefully (e.g., by NMR) to determine the isomeric ratio and adjust the conditions accordingly.

Data Presentation

Table 1: Comparison of Optimized Reaction Conditions for N-arylation of 1,2,4-triazole

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Aryl HalideYield (%)Reference
Cu₂O (5)N-ligand-B (20)Cs₂CO₃ (2)DMF100244-iodotoluene55.5[3]
CuO-np (10)NoneK₂CO₃ (2)DMFRT3Iodobenzene84[1]
CuCl (20)NoneK₃PO₄ (2)DMF135-4-bromotoluene88[5][6]
CuI1,10-phenanthrolineK₃PO₄ (3)Dioxane110-2-bromopyrimidine-[7]
Cu⁰-EP/SiO₂/Fe₃O₄ (8)NoneK₂CO₃DMF-12-20Aryl Halides-[9]

Note: Yields are highly substrate-dependent. This table provides a comparison of reported optimized conditions.

Experimental Protocols

Protocol 1: Ligand-Promoted N-arylation of 1,2,4-triazole

This protocol is based on the work of Yang, et al.[3]

Materials:

  • 4-iodotoluene

  • 1H-1,2,4-triazole

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) oxide (Cu₂O)

  • N-ligand-B (a custom-synthesized Schiff base ligand)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Nitrogen gas

Procedure:

  • To an oven-dried reaction flask, add 4-iodotoluene (1.0 equiv), 1H-1,2,4-triazole (1.5 equiv), cesium carbonate (2.0 equiv), copper(I) oxide (0.05 equiv), and N-ligand-B (0.2 equiv).

  • Seal the flask and evacuate and backfill with nitrogen three times.

  • Add anhydrous DMF via syringe.

  • Stir the reaction mixture at 100 °C under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Ligand-Free N-arylation of 1,2,4-triazole using CuO Nanoparticles

This protocol is based on the work of Suramwar, et al.[1]

Materials:

  • Iodobenzene

  • 1H-1,2,4-triazole

  • Potassium carbonate (K₂CO₃)

  • CuO nanoparticles (predominantly (111) facet)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • To a reaction flask, add iodobenzene (1.0 equiv), 1H-1,2,4-triazole (1.1 equiv), potassium carbonate (2.0 equiv), and CuO nanoparticles (10 mol%).

  • Add DMF as the solvent.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the catalyst can be recovered by centrifugation for reuse.

  • Pour the filtrate into 1N HCl and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Ullmann Coupling Optimization

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep_reagents Prepare Anhydrous Reagents (Aryl Halide, Triazole, Base, Solvent) setup_rxn Assemble Dry Glassware under Inert Atmosphere (N2/Ar) prep_reagents->setup_rxn prep_catalyst Select & Weigh Catalyst System (Copper Source +/- Ligand) prep_catalyst->setup_rxn run_rxn Combine Reagents & Solvent Heat to Desired Temperature setup_rxn->run_rxn monitor_rxn Monitor Progress (TLC, LC-MS, GC-MS) run_rxn->monitor_rxn quench_extract Cool, Quench, & Extract monitor_rxn->quench_extract purify Purify Product (Column Chromatography) quench_extract->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: A typical experimental workflow for the Ullmann N-arylation of 1,2,4-triazole.

Troubleshooting Decision Tree for Low Yield

G start Low or No Yield check_catalyst Is the Copper Source Fresh & High Purity? start->check_catalyst replace_catalyst Use Fresh Cu(I) Source or Active Nanoparticles check_catalyst->replace_catalyst No check_conditions Are Reaction Conditions Anhydrous? check_catalyst->check_conditions Yes replace_catalyst->check_conditions dry_reagents Thoroughly Dry Solvents, Reagents, & Glassware check_conditions->dry_reagents No check_base Is the Base Strong Enough? check_conditions->check_base Yes dry_reagents->check_base change_base Switch to Cs2CO3 or K3PO4 check_base->change_base No check_ligand Is a Ligand Being Used? check_base->check_ligand Yes change_base->check_ligand screen_ligands Screen Different Ligands (e.g., N,N'-dimethylethylenediamine) check_ligand->screen_ligands Yes try_ligand_free Attempt a Ligand-Free Protocol check_ligand->try_ligand_free No check_temp Is the Temperature Optimized? screen_ligands->check_temp try_ligand_free->check_temp increase_temp Incrementally Increase Temperature check_temp->increase_temp No success Improved Yield check_temp->success Yes increase_temp->success

Caption: A decision tree for troubleshooting low product yield in Ullmann N-arylation.

References

Technical Support Center: Purification of 2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(1H-1,2,4-triazol-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: Common impurities can be categorized as follows:

  • Starting Materials: Unreacted 2-halobenzoic acid (e.g., 2-iodobenzoic acid or 2-bromobenzoic acid) and 1H-1,2,4-triazole.

  • Regioisomers: The most challenging impurity is often the unwanted regioisomer, 2-(4H-1,2,4-triazol-4-yl)benzoic acid, and potentially the 2-(2H-[1][2][3]triazol-2-yl)-benzoic acid if 1,2,3-triazole is present as an impurity in the starting triazole. The formation of regioisomers is a known issue in the synthesis of similar compounds.

  • Byproducts: Side-products from the coupling reaction, which can vary depending on the specific synthetic route, catalyst, and reaction conditions used.

  • Residual Solvents: Solvents used in the synthesis and purification steps, such as DMF, THF, or ethyl acetate.

Q2: What are the recommended primary purification techniques for this compound?

A2: The primary recommended purification techniques are:

  • Recrystallization: This is the most common and effective method for purifying solid organic compounds like this compound. The choice of solvent is critical for successful purification.

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid group can help separate it from neutral or basic impurities. The product can be extracted into an aqueous basic solution, washed with an organic solvent to remove non-acidic impurities, and then precipitated by acidification.

  • Chromatography: While not ideal for large-scale purification due to cost and complexity, flash column chromatography or preparative HPLC can be used for small-scale purification or when high purity is required and other methods fail.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using a combination of the following analytical techniques:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause a depression and broadening of the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural confirmation and purity assessment. The presence of unexpected signals can indicate impurities.

  • Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantifying the purity of the compound and detecting even trace amounts of impurities.

Troubleshooting Guide

Problem 1: My compound 'oils out' during recrystallization instead of forming crystals.

  • Cause: The solute is coming out of the solution at a temperature above its melting point, or the solution is too concentrated.

  • Solution:

    • Reheat the solution to redissolve the oil.

    • Add a small amount of additional hot solvent to decrease the saturation of the solution.

    • Allow the solution to cool more slowly. You can cover the flask to insulate it.

    • If the problem persists, consider using a different recrystallization solvent or a solvent system (a mixture of a good solvent and a poor solvent).

Problem 2: After recrystallization, my product is still contaminated with the regioisomer.

  • Cause: The desired product and the regioisomer have very similar solubility profiles, making separation by simple crystallization difficult. This is a known challenge for related triazole-benzoic acid derivatives.

  • Solution:

    • Solvent Screening: Experiment with a variety of solvents or solvent mixtures for recrystallization. A solvent system that maximizes the solubility difference between the two isomers may be effective.

    • Salt Formation: Attempt to form a salt of the desired product. The crystalline properties and solubility of the salt may be significantly different from the free acid and the isomeric impurity, potentially allowing for selective crystallization. For example, forming a potassium salt has been shown to be effective for similar compounds.

    • Chromatographic Separation: If recrystallization and salt formation are unsuccessful, flash column chromatography or preparative HPLC may be necessary to achieve the desired purity.

Problem 3: The yield after recrystallization is very low.

  • Cause:

    • Using too much solvent during recrystallization.

    • Premature crystallization during hot filtration.

    • The compound has significant solubility in the cold solvent.

    • Incomplete precipitation.

  • Solution:

    • Use the minimum amount of hot solvent required to fully dissolve the compound.

    • Preheat the filtration apparatus (funnel and receiving flask) to prevent premature crystallization.

    • After crystallization, cool the flask in an ice bath to maximize precipitation.

    • Wash the collected crystals with a minimal amount of ice-cold solvent.

    • Attempt to recover a second crop of crystals from the mother liquor by evaporating some of the solvent and cooling again.

Quantitative Data Summary

The following table provides general solubility information for benzoic acid and 1,2,4-triazole, which can serve as a starting point for selecting a suitable recrystallization solvent for this compound. The ideal solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures.

SolventBenzoic Acid Solubility1,2,4-Triazole SolubilityPotential Suitability for Recrystallization
WaterSparingly soluble in cold water, soluble in hot water.[4][5]Moderately soluble in water.[6]Good starting point, especially for removing non-polar impurities.
EthanolSolubleSoluble.[6]May be too good of a solvent; could be used in a co-solvent system.
MethanolSolubleSoluble.[6]Similar to ethanol, likely too soluble for effective recrystallization alone.
Ethyl AcetateSolubleLikely solubleOften used for extraction and may be suitable for recrystallization.
AcetoneSolubleSoluble.[6]Likely too soluble for effective recrystallization alone.
TolueneSoluble when hot, less soluble when coldSparingly solubleA potential candidate for recrystallization.
Heptane/HexaneSparingly solubleInsolubleCan be used as an anti-solvent in a co-solvent system.

Experimental Protocols

Protocol 1: Recrystallization of this compound

  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. Water or a water/ethanol mixture is a good starting point.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring (e.g., on a hot plate with a magnetic stirrer). Add more solvent in small portions until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then reheat to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. Use a preheated funnel and filter paper to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum or in a drying oven at an appropriate temperature.

  • Analysis: Determine the melting point and obtain spectroscopic data (e.g., NMR) to confirm the purity and identity of the final product.

Visualizations

Purification_Workflow cluster_Start Initial State cluster_Purification Purification Steps cluster_Analysis Purity Assessment cluster_End Final Product Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Purity_Check Purity Check (HPLC, NMR, MP) Recrystallization->Purity_Check Acid_Base_Extraction->Purity_Check Chromatography Column Chromatography Chromatography->Purity_Check Pure_Product Pure Product Purity_Check->Pure_Product >99% Pure Impure_Product Impure: Repeat Purification Purity_Check->Impure_Product <99% Pure Impure_Product->Chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Purification Issue Oiling_Out Compound Oils Out? Start->Oiling_Out Low_Yield Low Yield? Oiling_Out->Low_Yield No Solution_Oiling Add more solvent, cool slowly Oiling_Out->Solution_Oiling Yes Isomer_Impurity Regioisomer Present? Low_Yield->Isomer_Impurity No Solution_Yield Use min. solvent, cool in ice bath Low_Yield->Solution_Yield Yes Solution_Isomer Try salt formation or chromatography Isomer_Impurity->Solution_Isomer Yes Failure Consult Supervisor Isomer_Impurity->Failure No Success Problem Solved Solution_Oiling->Success Solution_Yield->Success Solution_Isomer->Success

Caption: Troubleshooting decision tree for purification challenges.

References

Technical Support Center: Synthesis of N-Aryl Triazoles from Halo-Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-aryl triazoles from halo-benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and side reactions encountered during this synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing N-aryl triazoles from halo-benzoic acids?

A1: The two main strategies involve either forming the triazole ring first and then attaching the aryl group, or using a pre-functionalized benzoic acid derivative in a cycloaddition reaction. The most common methods are:

  • Ullmann-type Coupling: This involves the copper-catalyzed reaction of a halo-benzoic acid with a pre-formed triazole. This method is often robust but can require high temperatures.

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between a halo-benzoic acid and a triazole. This method is known for its broad substrate scope and milder reaction conditions.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the synthesis of an aryl azide from a halo-benzoic acid (often via an amino-benzoic acid intermediate), which then reacts with an alkyne to form the 1,4-disubstituted triazole ring.

Q2: I am observing a significant amount of a byproduct with a mass corresponding to my starting halo-benzoic acid minus the halogen. What is this and how can I prevent it?

A2: This byproduct is likely the result of hydrodehalogenation, where the halogen atom is replaced by a hydrogen atom. This is a known side reaction in palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination.[1][2][3]

  • Probable Cause: The palladium hydride species, which can be formed from the reaction of the palladium catalyst with trace amounts of water or other proton sources, can react with the halo-benzoic acid to cause hydrodehalogenation.

  • Troubleshooting:

    • Ensure strictly anhydrous reaction conditions by using dry solvents and reagents.

    • Optimize the ligand-to-metal ratio. Bulky, electron-rich phosphine ligands can sometimes suppress this side reaction.

    • The choice of base can also be critical. A non-nucleophilic, sterically hindered base is often preferred.

    • Consider using a bimetallic palladium-copper nanocatalyst system in an aqueous micellar environment, which has been shown to suppress hydrodehalogenation.[2][3]

Q3: My final product shows evidence of esterification. What could be the cause?

A3: Esterification of the carboxylic acid moiety of your halo-benzoic acid can occur if your reaction conditions include an alcohol as a solvent or impurity, especially under acidic or basic conditions at elevated temperatures. Solvents like DMF and DMSO can also decompose to form species that can lead to esterification under certain conditions, although this is less common.[4][5]

  • Probable Cause: Reaction with alcoholic solvents (e.g., methanol, ethanol) or impurities, particularly at high temperatures.

  • Troubleshooting:

    • Use a non-alcoholic, aprotic solvent such as toluene, dioxane, or acetonitrile.

    • Ensure your solvent is anhydrous and of high purity.

    • If an alcoholic solvent is necessary, consider protecting the carboxylic acid group as an ester prior to the coupling reaction, followed by deprotection.

Q4: I am performing a CuAAC reaction starting from an amino-benzoic acid, which I convert to the azide in situ. My yields are low and I have many side products. What could be the issue?

A4: One-pot diazotization and cycloaddition reactions can be complex. Low yields and multiple side products can arise from incomplete diazotization, decomposition of the diazonium salt intermediate, or side reactions of the diazonium salt.[6][7][8]

  • Probable Cause:

    • The diazonium salt can be unstable and may decompose before it reacts to form the azide.

    • The diazonium salt can react with other nucleophiles present in the reaction mixture.

    • Residual nitrous acid can lead to unwanted side reactions.

  • Troubleshooting:

    • Carefully control the reaction temperature during diazotization, typically keeping it between 0 and 5 °C.

    • Ensure the dropwise addition of sodium nitrite to prevent a buildup of nitrous acid.

    • Use a nitrite scavenger, such as sulfamic acid, after the diazotization step to remove any excess nitrous acid before proceeding with the cycloaddition.

Q5: In my Ullmann coupling reaction, I am getting a mixture of N1- and N2-arylated triazole isomers. How can I improve the regioselectivity?

A5: The formation of both N1 and N2 isomers is a common challenge in the N-arylation of asymmetric triazoles. The regioselectivity is influenced by the substitution pattern of the triazole, the electronic and steric properties of the halo-benzoic acid, and the reaction conditions.

  • Probable Cause: The electronic and steric environment of the N1 and N2 positions of the triazole are similar, leading to competitive arylation.

  • Troubleshooting:

    • Solvent and Base Selection: The choice of solvent and base can influence the regioselectivity. For instance, in the synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, using acetonitrile as the solvent and potassium carbonate as the base allowed for the selective crystallization of the desired N2-isomer.[9]

    • Catalyst and Ligand System: While some Ullmann couplings are performed ligand-free, the addition of specific ligands can sometimes favor the formation of one isomer over the other.[10][11]

    • Purification: If a mixture is unavoidable, careful chromatographic separation may be required to isolate the desired isomer.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Yield of N-Aryl Triazole - Inactive catalyst. - Insufficient reaction temperature or time. - Poor quality of starting materials (e.g., wet solvents, impure halo-benzoic acid). - Inappropriate choice of base or ligand.- Use fresh catalyst and ensure anhydrous and anaerobic conditions, especially for palladium-catalyzed reactions. - Gradually increase the reaction temperature and monitor by TLC. - Use high-purity, dry solvents and reagents. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and ligands.
Formation of Benzoic Acid (Hydrodehalogenation) - Presence of water or other proton sources leading to the formation of palladium hydride species in Buchwald-Hartwig reactions.[1][2][3]- Use anhydrous solvents and reagents. - Degas the reaction mixture. - Consider a bimetallic Pd-Cu catalyst system.[2][3]
Formation of Ester Byproduct - Reaction of the carboxylic acid with alcoholic solvents or impurities at elevated temperatures.[4][5]- Use aprotic, non-alcoholic solvents (e.g., toluene, dioxane, MeCN). - Protect the carboxylic acid group prior to the coupling reaction.
Decarboxylation of the Benzoic Acid Moiety - High reaction temperatures, especially under acidic or radical conditions.- Keep the reaction temperature as low as possible while ensuring a reasonable reaction rate. - Avoid strongly acidic conditions if possible.
Formation of Isomeric Mixture (N1 vs. N2 arylation) - Similar reactivity of the N1 and N2 positions of the triazole ring.- Optimize the solvent and base system to favor the crystallization of one isomer.[9] - Screen different copper sources and ligands.[10][11] - Isolate the desired isomer by chromatography.
Complex reaction mixture in one-pot diazotization/cycloaddition - Decomposition of the diazonium salt intermediate. - Side reactions of the diazonium salt.[6][7][8]- Maintain a low temperature (0-5 °C) during diazotization. - Use a nitrite scavenger (e.g., sulfamic acid) after diazotization.

Quantitative Data Summary

Starting Halo-benzoic AcidTriazoleMethodCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-4-methylbenzoic acid1H-1,2,3-TriazoleUllmannCu₂O (ligand-free)K₂CO₃MeCN1402461[9]
4-Iodotoluene*1H-1,2,4-TriazoleUllmannCu₂O / Ligand-B**Cs₂CO₃DMF1102495[10]
Aryl IodidesImidazoles/TriazolesUllmannCuI / DiamineK₃PO₄Dioxane1102470-95[12][13]
Aryl Bromides1,2,4-TriazolesUllmannCuCl (ligand-free)K₂CO₃DMSO12012up to 88[14]

*Note: 4-Iodotoluene is used as a model for halo-aryl compounds, data for halo-benzoic acids under these specific conditions were not available. **Ligand-B is a custom-synthesized N-ligand.

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic Acid via Ligand-Free Ullmann Coupling[9]

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • 1H-1,2,3-Triazole

  • Copper(I) oxide (Cu₂O)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN)

  • Hydrochloric acid (aq.)

  • Water

Procedure:

  • To a suitable pressure-rated reactor, add 2-bromo-4-methylbenzoic acid (1.0 equiv), 1H-1,2,3-triazole (1.2 equiv), potassium carbonate (2.0 equiv), and copper(I) oxide (0.05 equiv).

  • Add acetonitrile as the solvent.

  • Seal the reactor and heat the mixture to 140 °C with stirring for 24 hours.

  • Cool the reaction mixture to room temperature. The potassium salt of the desired N²-isomer will precipitate.

  • Isolate the solid by filtration and wash with acetonitrile.

  • Dissolve the isolated potassium salt in water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the free carboxylic acid.

  • Collect the solid product by filtration, wash with water, and dry to obtain 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid.

Protocol 2: General Procedure for Copper-Diamine Catalyzed N-Arylation of Triazoles[12][13]

Materials:

  • Halo-benzoic acid

  • Triazole

  • Copper(I) iodide (CuI)

  • Diamine ligand (e.g., trans-N,N'-dimethylcyclohexane-1,2-diamine)

  • Potassium phosphate (K₃PO₄)

  • Dioxane (anhydrous)

Procedure:

  • To a resealable Schlenk tube, add CuI (5 mol%), the triazole (1.0 equiv), and K₃PO₄ (2.0 equiv).

  • Evacuate and backfill the tube with argon (repeat this three times).

  • Add the halo-benzoic acid (1.2 equiv), the diamine ligand (10 mol%), and anhydrous dioxane under a stream of argon.

  • Seal the tube and place it in a preheated oil bath at 110 °C for 24 hours with stirring.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl triazole.

Visualizations

Reaction_Pathway cluster_ullmann Ullmann Coupling Halo-benzoic Acid Halo-benzoic Acid Intermediate Intermediate Halo-benzoic Acid->Intermediate Cu(I) catalyst, Base Triazole Triazole Triazole->Intermediate N-Aryl Triazole N-Aryl Triazole Intermediate->N-Aryl Triazole C-N bond formation

Caption: Ullmann coupling for N-aryl triazole synthesis.

Side_Reaction cluster_hydrodehalogenation Hydrodehalogenation Side Reaction Halo-benzoic Acid Halo-benzoic Acid Benzoic Acid Benzoic Acid Halo-benzoic Acid->Benzoic Acid [Pd-H] Pd(0) Catalyst Pd(0) Catalyst Pd(II)-H Species Pd(II)-H Species Pd(0) Catalyst->Pd(II)-H Species Proton Source Pd(II)-H Species->Pd(0) Catalyst Reductive Elimination

Caption: Hydrodehalogenation in Pd-catalyzed reactions.

Troubleshooting_Workflow start Low Yield or Impure Product check_purity Check Purity of Starting Materials? start->check_purity purify Purify/Dry Reagents & Solvents check_purity->purify No check_conditions Review Reaction Conditions? check_purity->check_conditions Yes purify->check_conditions optimize_temp Optimize Temperature and Time check_conditions->optimize_temp No optimize_reagents Screen Bases and Ligands check_conditions->optimize_reagents No analyze_byproducts Analyze Byproducts (MS, NMR) check_conditions->analyze_byproducts Yes optimize_temp->analyze_byproducts optimize_reagents->analyze_byproducts hydrodehalogenation Hydrodehalogenation Suspected analyze_byproducts->hydrodehalogenation Mass - Halogen esterification Esterification Suspected analyze_byproducts->esterification Mass + Alkyl decarboxylation Decarboxylation Suspected analyze_byproducts->decarboxylation Mass - CO2 use_anhydrous Use Anhydrous Conditions hydrodehalogenation->use_anhydrous change_solvent Change to Aprotic Solvent esterification->change_solvent lower_temp Lower Reaction Temperature decarboxylation->lower_temp success Successful Synthesis use_anhydrous->success change_solvent->success lower_temp->success

Caption: Troubleshooting workflow for N-aryl triazole synthesis.

References

Technical Support Center: Strategies for Regioselective Synthesis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the synthesis of 1,2,4-triazole derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges in controlling regioselectivity during experimental work.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of 1,2,4-triazole derivatives, their probable causes, and recommended solutions.

Issue 1: Formation of an Undesired Regioisomer in Catalyst-Controlled Synthesis

Question: My copper-catalyzed reaction is yielding the 1,3-disubstituted 1,2,4-triazole instead of the expected 1,5-disubstituted isomer. What could be the cause, and how can I fix it?

Answer: This is a common issue that can arise from several factors related to the catalyst and reaction conditions.

  • Potential Cause 1: Incorrect Copper Source. Different copper sources can have varying efficacy and selectivity.

    • Solution: For the synthesis of 1,5-disubstituted 1,2,4-triazoles via [3+2] cycloaddition of isocyanides with diazonium salts, Cu(II) catalysts are generally preferred.[1] If you are using a Cu(I) source, consider switching to a Cu(II) salt such as Cu(OAc)₂.[2]

  • Potential Cause 2: Catalyst Deactivation. The active catalytic species may be degrading during the reaction.

    • Solution: Ensure your catalyst is fresh and from a reliable source. Consider preparing the active catalyst in situ if applicable. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent catalyst deactivation due to oxidation.[3][4]

  • Potential Cause 3: Ligand Effects. If you are using a ligand with your copper catalyst, it can influence the regioselectivity.

    • Solution: The choice of ligand is critical. For specific regioselective transformations, consult the literature for the recommended ligand for your desired isomer. In some cases, running the reaction without a ligand might be preferable.

Issue 2: Poor Regioselectivity in Einhorn-Brunner Reaction

Question: I am getting a nearly 1:1 mixture of regioisomers in my Einhorn-Brunner synthesis. How can I improve the selectivity?

Answer: The regioselectivity of the Einhorn-Brunner reaction is primarily governed by the electronic properties of the substituents on the diacylamine starting material.[1]

  • Solution: To enhance regioselectivity, you need to increase the electronic difference between the two acyl groups. The incoming hydrazine will preferentially attack the more electrophilic carbonyl carbon. Therefore, one acyl group should be strongly electron-withdrawing, and the other should be electron-donating or neutral. For example, using a trifluoroacetyl group opposite an acetyl group will lead to a high degree of regiocontrol.

Issue 3: Low or No Yield of the Desired 1,2,4-Triazole

Question: My reaction is not proceeding as expected, resulting in a low yield of the triazole product. What are the common culprits?

Answer: Low yields can stem from several issues, from reactant purity to suboptimal reaction conditions.

  • Potential Cause 1: Impure Starting Materials. Impurities, especially water, can interfere with many triazole synthesis reactions.[3]

    • Solution: Ensure all starting materials and solvents are pure and dry. Recrystallize or distill reagents if necessary.

  • Potential Cause 2: Suboptimal Temperature. The reaction may be too cold to proceed at a reasonable rate, or too hot, leading to decomposition of starting materials or products.[5]

    • Solution: Screen a range of temperatures to find the optimal balance. For many preparations, a temperature range of 80-120°C is a good starting point.[4]

  • Potential Cause 3: Inefficient Water Removal. Many 1,2,4-triazole syntheses are condensation reactions that produce water as a byproduct, which can inhibit the reaction.

    • Solution: If applicable to your reaction setup, use a Dean-Stark trap to remove water as it is formed.

Issue 4: Formation of 1,3,4-Oxadiazole Side Product

Question: I am observing a significant amount of a 1,3,4-oxadiazole byproduct in my reaction. How can I minimize this?

Answer: The formation of 1,3,4-oxadiazoles is a common side reaction, especially when using hydrazides as starting materials, as they can undergo a competing intramolecular cyclization.[3][5]

  • Solution 1: Milder Reaction Conditions. High temperatures and harsh acidic or dehydrating conditions can favor the formation of the oxadiazole.

    • Action: Try running the reaction at a lower temperature for a longer duration. If using an acid catalyst, consider a weaker acid or a lower concentration.

  • Solution 2: Anhydrous Conditions. The presence of water can sometimes promote the side reaction.

    • Action: Ensure your reaction is carried out under strictly anhydrous conditions.[5]

Frequently Asked Questions (FAQs)

Q1: What are the main strategies to control regioselectivity in 1,2,4-triazole synthesis?

A1: The primary strategies for controlling regioselectivity include:

  • Substrate Control: In reactions like the Einhorn-Brunner, the electronic properties of the substituents on the starting materials dictate the regiochemical outcome.[1]

  • Catalyst Control: In modern synthetic methods, the choice of metal catalyst can selectively produce one regioisomer over another. For example, in the [3+2] cycloaddition of isocyanides and diazonium salts, Cu(II) catalysts favor the formation of 1,5-disubstituted 1,2,4-triazoles, while Ag(I) catalysts lead to 1,3-disubstituted isomers.[1][6]

Q2: How do I choose the right synthetic method for my target 1,2,4-triazole?

A2: The choice of method depends on the desired substitution pattern and the available starting materials. The following decision tree can guide your selection:

G Decision Tree for 1,2,4-Triazole Synthesis start Desired Regioisomer? sub135 1,3,5-Trisubstituted start->sub135 1,3,5 sub13 1,3-Disubstituted start->sub13 1,3 sub15 1,5-Disubstituted start->sub15 1,5 method_135_1 From Carboxylic Acids, Amidines, and Hydrazines sub135->method_135_1 method_135_2 Einhorn-Brunner with Symmetrical Imide sub135->method_135_2 method_13 Ag(I)-catalyzed [3+2] Cycloaddition (Isocyanide + Diazonium Salt) sub13->method_13 method_15 Cu(II)-catalyzed [3+2] Cycloaddition (Isocyanide + Diazonium Salt) sub15->method_15

Caption: Decision tree for selecting a synthetic method for 1,2,4-triazoles.

Q3: Can you provide a general experimental protocol for a regioselective 1,2,4-triazole synthesis?

A3: Yes, here is a general protocol for a copper-catalyzed synthesis of a 3,5-disubstituted-1,2,4-triazole.

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-Triazoles [4]

Materials:

  • Nitrile 1 (1.0 mmol)

  • Hydroxylamine hydrochloride (1.2 mmol)

  • Triethylamine (1.5 mmol)

  • tert-Butanol (2.0 mL)

  • Nitrile 2 (1.0 mmol)

  • Copper(II) acetate (Cu(OAc)₂; 0.2 mmol)

  • Cesium carbonate (Cs₂CO₃; 3.0 mmol)

  • Dimethyl sulfoxide (DMSO; 2.0 mL)

Procedure:

  • To a sealed reaction tube, add the first nitrile, hydroxylamine hydrochloride, and triethylamine in tert-butanol.

  • Stir the mixture at 80 °C for 2 hours.

  • To the resulting mixture, add the second nitrile, copper(II) acetate, and cesium carbonate in dimethyl sulfoxide.

  • Seal the tube and stir the reaction mixture at 120 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3,5-disubstituted-1,2,4-triazole.

Data Presentation

The following tables summarize the influence of various factors on the regioselectivity of 1,2,4-triazole synthesis.

Table 1: Catalyst Effect on Regioselectivity of [3+2] Cycloaddition

CatalystDesired ProductRegioselectivityReference
Cu(II) salts1,5-Disubstituted-1,2,4-triazoleHigh[1][6]
Ag(I) salts1,3-Disubstituted-1,2,4-triazoleHigh[1][6]

Table 2: Influence of Substituent Electronic Effects in Einhorn-Brunner Reaction

R¹ (Acyl Group 1)R² (Acyl Group 2)Major RegioisomerPredicted Selectivity
Electron-withdrawing (e.g., -CF₃)Electron-donating (e.g., -CH₃)Hydrazine attacks carbonyl of R¹High
Electron-withdrawing (e.g., -CF₃)Neutral (e.g., -Ph)Hydrazine attacks carbonyl of R¹Moderate to High
Neutral (e.g., -Ph)Electron-donating (e.g., -CH₃)Hydrazine attacks carbonyl of R¹Moderate
Similar electronic natureSimilar electronic natureMixture of isomersLow

Experimental Workflow and Signaling Pathways

The following diagrams illustrate key workflows and mechanistic pathways.

G General Workflow for Optimizing Regioselectivity start Define Target Regioisomer select_method Select Synthetic Method (See Decision Tree) start->select_method initial_rxn Perform Initial Reaction select_method->initial_rxn analyze Analyze Regioisomeric Ratio (NMR, LC-MS) initial_rxn->analyze troubleshoot Troubleshoot Issues (Low Yield, Side Products) initial_rxn->troubleshoot Low yield or byproducts optimize Optimize Reaction Conditions (Catalyst, Solvent, Temperature) analyze->optimize Selectivity not achieved final_product Isolate Pure Regioisomer analyze->final_product Selectivity achieved optimize->initial_rxn troubleshoot->optimize

Caption: General workflow for optimizing regioselectivity in 1,2,4-triazole synthesis.

G Catalyst-Controlled Regioselective [3+2] Cycloaddition reactants Isocyanide + Diazonium Salt catalyst_choice Catalyst Selection reactants->catalyst_choice cu_cat Cu(II) Catalyst catalyst_choice->cu_cat For 1,5-isomer ag_cat Ag(I) Catalyst catalyst_choice->ag_cat For 1,3-isomer product_15 1,5-Disubstituted-1,2,4-triazole cu_cat->product_15 product_13 1,3-Disubstituted-1,2,4-triazole ag_cat->product_13

Caption: Logical relationship of catalyst choice and regioselective product formation.

References

addressing stability issues of metal-organic frameworks with triazole-based linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with triazole-based metal-organic frameworks (MOFs).

Frequently Asked Questions (FAQs)

Q1: My synthesized triazole-based MOF shows a different powder X-ray diffraction (PXRD) pattern than the simulated one. What could be the issue?

A1: A mismatch between experimental and simulated PXRD patterns can indicate several issues. It's possible that the synthesized material is a different phase or polymorph than expected.[1] Another possibility is that the MOF is unstable under ambient conditions and has undergone a structural change between synthesis and measurement.[1] For instance, some zinc-based dicarboxylate MOFs are highly sensitive to air and can decompose within minutes of exposure to the atmosphere due to hydrolysis of the metal-linker bonds.[1] It is also crucial to ensure that the sample is properly prepared and that the instrument is correctly calibrated. Grinding the sample too much can also potentially alter the structure.[1]

Q2: I'm observing a significant loss of porosity and surface area in my triazole-based MOF after activation. What is causing this?

A2: Loss of porosity after activation is a common issue and can be attributed to the collapse of the framework structure upon removal of guest solvent molecules.[2][3] This is particularly prevalent when using conventional heating and vacuum methods, as the capillary forces exerted by the evaporating solvent can be strong enough to break the coordination bonds within the framework.[2] The choice of solvent for exchange prior to activation is also critical; some solvents can lead to framework collapse even before heating.[2] Pelletization or applying pressure to the MOF powder can also lead to a drastic loss of porosity due to mechanical stress.[4][5]

Q3: How can I improve the water stability of my triazole-based MOF for drug delivery applications?

A3: Enhancing the stability of MOFs in aqueous environments is crucial for their use in drug delivery. Several strategies can be employed. One approach is to strengthen the metal-ligand bonds by using higher-valent metal ions or by modifying the triazole linker to create stronger coordination.[6][7] Another effective method is to introduce hydrophobic functional groups to the organic linkers, which can help repel water molecules and protect the framework from hydrolysis.[8] Post-synthetic modification of the MOF surface with a hydrophobic polymer coating has also been shown to significantly improve water stability without compromising the pore structure.[8][9]

Q4: My triazole-based MOF appears to be degrading in my acidic/basic drug solution. How can I address this?

A4: The stability of MOFs in acidic or basic solutions is highly dependent on the nature of the metal-ligand bond. Generally, MOFs with strong coordination bonds, such as those based on Zr-carboxylate, exhibit higher stability in acidic conditions.[6] Conversely, MOFs with softer metal-ligand interactions might be more stable in basic media.[10] The pH-responsive degradation of some MOFs, like ZIF-8, is a known characteristic and can even be exploited for controlled drug release in the acidic tumor microenvironment.[11][12] If stability is desired across a wider pH range, strategies similar to improving water stability, such as linker modification or surface coating, can be effective. Some copper-based triazole MOFs have demonstrated high stability in water and at different pH values.[13][14]

Troubleshooting Guides

Issue 1: Poor Crystallinity or Amorphous Product in Synthesis
Symptom Possible Cause Suggested Solution
Broad peaks or no peaks in PXRD pattern.Incorrect reaction temperature or time.Optimize the solvothermal/hydrothermal reaction conditions. Triazole-based MOF syntheses are often sensitive to temperature and duration.[15][16]
Inappropriate solvent system.The choice of solvent can significantly influence the crystallization process. Experiment with different solvents or solvent mixtures.[16]
Incorrect molar ratios of metal salt and linker.Systematically vary the metal-to-linker ratio to find the optimal condition for crystallization.[15]
Presence of impurities that inhibit crystal growth.Ensure high purity of starting materials and solvents.
Issue 2: Framework Instability During Activation
Symptom Possible Cause Suggested Solution
Significant decrease in PXRD peak intensity after activation.Framework collapse due to harsh activation conditions.Employ milder activation methods. Instead of direct heating under vacuum, consider solvent exchange with a low-boiling-point solvent followed by gentle heating.[17][18][19]
Loss of surface area confirmed by gas adsorption measurements.Capillary forces from solvent evaporation causing pore collapse.Utilize supercritical CO2 drying, which eliminates the liquid-gas interface and minimizes capillary stress on the framework.[10][17][18]
Incomplete removal of high-boiling-point synthesis solvent (e.g., DMF).Perform a thorough solvent exchange with a more volatile solvent (e.g., methanol, ethanol) for several days before activation.[17][20]
Issue 3: Chemical Instability in Aqueous or Biological Media
Symptom Possible Cause Suggested Solution
Change in PXRD pattern after exposure to water.Hydrolysis of metal-linker coordination bonds.Synthesize the MOF with more robust metal-ligand bonds (e.g., using high-valent metals like Zr4+).[6]
Leaching of metal ions into the solution.Degradation of the framework.Functionalize the triazole linker with hydrophobic groups to create a more water-repellent framework.[8]
Apply a post-synthetic hydrophobic polymer coating to the MOF particles.[8][9]

Quantitative Stability Data

MOF Name/TypeMetal IonTriazole LinkerThermal Stability (Decomposition Temp.)Chemical StabilityReference
Zinc-dithiobis(1,2,4-triazole)Zn(II)4,4'-dithiobis(4H-1,2,4-triazole)Not specifiedNot specified[20]
Zn-MOF-74Zn(II)2,5-dihydroxyterephthalic acidStable up to 2.8 GPa hydrostaticallySensitive to uniaxial pressure[4]
MOF-1-ZnZn(II)4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole<310 °CNot specified[15]
MOF-3-ZnZn(II)4-amino-3,5-bis(4-pyridyl)-1,2,4-triazole<310 °CNot specified[15]
Cu(I)-based triazole MOFsCu(I)3,5-di(4H-1,2,4-triazol-4-yl)pyridineNot specifiedHighly stable in water and at different pH values[13][14]
Energetic MOF with furazan and triazoleZn(II)3-amino-1H-1,2,4-triazoleUp to 241 °CNot specified[21]
Energetic MOF with nitro-triazoleCu(I)/Cu(II)3-nitro-1H-1,2,4-triazoleUp to 315.0 °CNot specified[22]
Energetic MOF with BNTANa, K, Rb, CsBis(3-nitro-1H-1,2,4-triazole-5-yl)amine283-287 °CExcellent mechanical stability[23]

Experimental Protocols

Protocol 1: General Synthesis of a Zinc-Triazole MOF

This protocol provides a general procedure for the solvothermal synthesis of a zinc-based MOF using a triazole linker.

Materials:

  • Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

  • Triazole-based organic linker (e.g., 4,4'-dithiobis(4H-1,2,4-triazole))

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve the zinc nitrate hexahydrate and the triazole linker in DMF. A typical molar ratio is 1:1, but this may need to be optimized.[20]

  • Sonicate the mixture for approximately 15 minutes to ensure all components are fully dissolved and the solution is homogeneous.[20]

  • Transfer the solution to a Teflon-lined stainless steel autoclave.

  • Seal the autoclave and place it in a preheated oven. A common reaction temperature is 120 °C for 72 hours.[15]

  • After the reaction is complete, allow the oven to cool down to room temperature slowly.

  • Collect the resulting crystals by filtration and wash them with fresh DMF and then ethanol.

  • Dry the product in air or under a gentle vacuum.

Protocol 2: Activation of Triazole-Based MOFs

Activation is a critical step to remove guest molecules from the pores of the MOF.

Materials:

  • As-synthesized triazole-based MOF

  • Methanol or another volatile solvent

  • Vacuum oven

Procedure:

  • Immerse the as-synthesized MOF in fresh methanol.[20]

  • Gently agitate the suspension at room temperature for 24 hours to allow for solvent exchange.[20]

  • Decant the methanol and replenish with fresh methanol. Repeat this solvent exchange process at least three times to ensure complete removal of the high-boiling point synthesis solvent.[20]

  • After the final wash, collect the MOF by filtration.

  • Transfer the MOF to a vacuum oven and heat at a moderate temperature (e.g., 100 °C) under vacuum for 12-24 hours to remove the volatile solvent.[20] The temperature should be below the decomposition temperature of the MOF.

Visual Guides

Troubleshooting Workflow for MOF Synthesis and Activation

troubleshooting_workflow start Start: Synthesize Triazole MOF pxrd Characterize with PXRD start->pxrd match PXRD Pattern Matches Simulated Pattern? pxrd->match activation Proceed to Activation match->activation Yes no_match Issue: PXRD Mismatch match->no_match No porosity Measure Porosity (e.g., N2 adsorption) activation->porosity success Successful Activation: High Porosity Achieved porosity->success High low_porosity Issue: Low Porosity porosity->low_porosity Low troubleshoot_synthesis Troubleshoot Synthesis: - Check Reagent Ratios - Optimize Temp/Time - Change Solvent no_match->troubleshoot_synthesis troubleshoot_synthesis->start Retry Synthesis troubleshoot_activation Troubleshoot Activation: - Use Milder Conditions - Thorough Solvent Exchange - Consider Supercritical Drying low_porosity->troubleshoot_activation troubleshoot_activation->activation Retry Activation

Caption: A flowchart outlining the troubleshooting process for the synthesis and activation of triazole-based MOFs.

Logical Relationships in MOF Stability Enhancement

stability_enhancement mof Triazole-Based MOF instability Instability Issues Thermal Degradation Chemical (Aqueous) Degradation Mechanical Stress mof->instability strategies Stability Enhancement Strategies Stronger Metal-Ligand Bonds Hydrophobic Linker Functionalization Post-Synthetic Surface Coating instability:f0->strategies:f0 Address with outcome Enhanced Stability strategies:f0->outcome Leads to

Caption: Diagram illustrating the relationship between stability issues in triazole-based MOFs and the strategies to enhance their stability.

References

Technical Support Center: Overcoming Solubility Challenges of Triazole Carboxylic Acids in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the solubility issues of triazole carboxylic acids in organic solvents.

Troubleshooting Guide

Issue 1: Poor solubility of a triazole carboxylic acid in a non-polar organic solvent (e.g., Toluene, Hexane).

Question: My triazole carboxylic acid is insoluble in the non-polar solvent required for my reaction. How can I improve its solubility?

Answer:

The inherent polarity of the triazole ring and the carboxylic acid group leads to low solubility in non-polar solvents. Here are several strategies to address this issue:

  • Co-solvency: Introduce a small amount of a polar co-solvent to the non-polar solvent system. This can significantly enhance solubility without drastically changing the overall polarity of the medium.

  • Salt Formation: Convert the carboxylic acid to a more soluble salt form. This is a highly effective method for increasing solubility.[1]

  • Structural Modification: If synthetically feasible, modifying the structure of the triazole carboxylic acid can improve its solubility profile.

Experimental Protocol: Co-solvency for Improved Solubility

  • Solvent Screening: In separate small vials, attempt to dissolve a small amount of your triazole carboxylic acid in various polar, aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Tetrahydrofuran (THF).

  • Co-solvent Addition: To your reaction vessel containing the non-polar solvent and the insoluble triazole carboxylic acid, add the selected polar co-solvent dropwise with stirring.

  • Observation: Continue adding the co-solvent until the triazole carboxylic acid dissolves. Note the approximate ratio of the co-solvent to the main solvent required for dissolution.

  • Optimization: For your experiment, use the minimum amount of co-solvent necessary to achieve a homogenous solution to avoid potential impacts on your reaction.

Issue 2: Precipitation of the triazole carboxylic acid during a reaction or work-up.

Question: My triazole carboxylic acid initially dissolved but precipitated out of the organic solvent as the reaction proceeded or during the work-up. What could be the cause and how can I prevent this?

Answer:

Precipitation during a reaction or work-up can be caused by several factors, including a change in temperature, a change in the composition of the solvent system, or the formation of a less soluble species.

  • Temperature Effects: The solubility of many compounds, including 1H-1,2,4-triazole, increases with temperature.[2] If your reaction was heated and then cooled, the compound may precipitate.

  • Solvent Polarity Changes: The consumption of reagents or the formation of byproducts can alter the polarity of the reaction mixture, leading to a decrease in the solubility of your compound.

  • Formation of an Insoluble Salt or Complex: The triazole carboxylic acid may be reacting with another component in the mixture to form an insoluble salt or complex.

Troubleshooting Steps:

  • Maintain Temperature: If the initial dissolution was achieved with heating, try to maintain the reaction temperature to keep the compound in solution.

  • Adjust Solvent Composition: If you suspect a change in polarity, you can try adding a small amount of a suitable co-solvent (as determined by screening) to redissolve the precipitate.

  • pH Adjustment: For work-ups involving aqueous washes, be mindful of the pH. Triazole carboxylic acids can be converted to their carboxylate salts at basic pH, which may have different solubilities in the organic and aqueous phases.

Frequently Asked Questions (FAQs)

Q1: What are the best general-purpose organic solvents for dissolving triazole carboxylic acids?

A1: Polar aprotic solvents are generally the most effective for dissolving triazole carboxylic acids due to their ability to engage in hydrogen bonding and dipole-dipole interactions. Commonly used solvents include:

  • Dimethylformamide (DMF)

  • Dimethyl Sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

  • Tetrahydrofuran (THF)

  • Acetone[2]

  • Methanol and Ethanol can also be effective.[2]

Q2: How can I convert my triazole carboxylic acid to a salt to improve its solubility?

A2: Salt formation is a common and effective strategy.[1] The general procedure involves reacting the carboxylic acid with a suitable base.

Experimental Protocol: Formation of a Sodium Salt of a Triazole Carboxylic Acid

  • Dissolution: Dissolve the triazole carboxylic acid in a suitable alcohol, such as methanol or ethanol.

  • Base Addition: Add a stoichiometric equivalent of a sodium base, such as sodium hydroxide or sodium methoxide, to the solution.

  • Stirring: Stir the mixture at room temperature. The formation of the salt may be immediate or may require some time.

  • Isolation: The sodium salt can be isolated by evaporation of the solvent. The resulting salt can then be tested for solubility in the desired organic solvent.

Q3: Can co-crystallization be used to improve the solubility of my triazole carboxylic acid in organic solvents?

A3: Yes, co-crystallization is a powerful technique for modifying the physicochemical properties of a compound, including its solubility.[3] It involves forming a crystalline solid that consists of the triazole carboxylic acid and a second component, known as a co-former, in a specific stoichiometric ratio.

Key Considerations for Co-crystallization:

  • Co-former Selection: The co-former should be a pharmaceutically acceptable and non-reactive molecule that can form strong intermolecular interactions (like hydrogen bonds) with the triazole carboxylic acid. Common co-formers for carboxylic acids include other carboxylic acids, amides, and pyridines.

  • Screening: A screening process is typically required to identify suitable co-formers and the conditions for co-crystal formation.

  • Preparation Methods: Co-crystals can be prepared by various methods, including solvent evaporation, grinding, and slurry crystallization.

Experimental Protocol: Co-crystal Screening by Solvent Evaporation

  • Stock Solutions: Prepare stock solutions of your triazole carboxylic acid and a selection of potential co-formers in a suitable solvent in which both are soluble.

  • Mixing: In separate vials, mix the stock solution of the triazole carboxylic acid with each co-former stock solution in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Analysis: Examine the resulting solids under a microscope for the presence of new crystalline forms. Further characterization using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) is necessary to confirm co-crystal formation.

Q4: Does the presence of water in an organic solvent always decrease the solubility of a triazole carboxylic acid?

A4: Surprisingly, no. For some carboxylic acids, the presence of a small amount of water in certain organic solvents can significantly increase their solubility.[4] This phenomenon has been observed for various carboxylic acids in Lewis-base solvents, particularly those with a carbonyl functional group.[4] It is worth experimenting with the addition of a small amount of water to your organic solvent system to see if it has a positive effect on the solubility of your triazole carboxylic acid.

Data Presentation

Table 1: Solubility of Methyl 1,2,4-Triazole-3-Carboxylate in Various Organic Solvents at 298.15 K

SolventMole Fraction Solubility (x10^3)
N-Methyl-2-pyrrolidone157.30
Dimethyl Sulfoxide134.50
N,N-Dimethylformamide118.60
Methanol38.41
Ethanol20.19
Acetone14.57
Ethyl Acetate4.31
Acetonitrile3.82
Isopropanol10.53
n-Propanol13.56
n-Butanol10.61
Toluene0.41
Cyclohexane0.03
Isooctane0.02

Note: Data is for the methyl ester derivative, not the carboxylic acid. This data can be used as a starting point for solvent selection.

Visualizations

experimental_workflow Workflow for Addressing Poor Solubility start Insoluble Triazole Carboxylic Acid strategy Select Solubility Enhancement Strategy start->strategy cosolvency Co-solvency strategy->cosolvency Quick & Easy salt Salt Formation strategy->salt High Impact cocrystal Co-crystallization strategy->cocrystal Novel Properties screen_cosolvent Screen Polar Co-solvents cosolvency->screen_cosolvent form_salt React with Base to Form Salt salt->form_salt screen_coformer Screen for Co-formers cocrystal->screen_coformer add_cosolvent Add Minimum Required Amount of Co-solvent screen_cosolvent->add_cosolvent soluble Soluble Compound Achieved add_cosolvent->soluble isolate_salt Isolate Salt form_salt->isolate_salt isolate_salt->soluble prepare_cocrystal Prepare Co-crystal screen_coformer->prepare_cocrystal prepare_cocrystal->soluble

Caption: A decision-making workflow for selecting a suitable solubility enhancement strategy.

signaling_pathway Logical Relationships in Co-crystallization TCA Triazole Carboxylic Acid (H-bond donor/acceptor) H_Bond Strong Intermolecular Hydrogen Bonding TCA->H_Bond Coformer Co-former (e.g., Carboxylic Acid, Amide) (H-bond donor/acceptor) Coformer->H_Bond CrystalLattice New Crystal Lattice (Co-crystal) H_Bond->CrystalLattice AlteredProperties Altered Physicochemical Properties CrystalLattice->AlteredProperties ImprovedSolubility Improved Solubility AlteredProperties->ImprovedSolubility

Caption: The role of intermolecular interactions in enhancing solubility through co-crystallization.

References

scaling up the synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid for industrial applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the industrial-scale synthesis of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. This document offers detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during process scale-up.

Experimental Protocol: Scalable Synthesis via Ullmann Condensation

This protocol details a robust and scalable method for the synthesis of this compound, employing a modified Ullmann condensation reaction. This approach is favored for its relatively high yields and adaptability to industrial production settings.

Reaction Scheme:

Synthesis_Pathway 2-Chlorobenzoic_acid 2-Chlorobenzoic acid Reaction_Mixture Reaction Mixture 2-Chlorobenzoic_acid->Reaction_Mixture 1H-1,2,4-triazole 1H-1,2,4-triazole 1H-1,2,4-triazole->Reaction_Mixture Catalyst_Base_Solvent CuI, Ligand, Base (e.g., K2CO3) Solvent (e.g., DMF) Catalyst_Base_Solvent->Reaction_Mixture Heat Product This compound Reaction_Mixture->Product Workup & Purification

Caption: Synthesis of this compound via Ullmann coupling.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )GradeNotes
2-Chlorobenzoic acid156.57≥98%Starting material
1H-1,2,4-triazole69.07≥99%Reagent
Copper(I) iodide (CuI)190.45≥98%Catalyst
N,N'-Dimethylethylenediamine (DMEDA)88.15≥99%Ligand
Potassium Carbonate (K₂CO₃)138.21AnhydrousBase
Dimethylformamide (DMF)73.09AnhydrousSolvent
Hydrochloric Acid (HCl)36.4637% (w/w)For workup
Ethyl Acetate88.11Reagent GradeFor extraction
Brine (saturated NaCl solution)--For washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFor drying

Procedure:

  • Reactor Setup: To a clean, dry, inerted reactor equipped with a mechanical stirrer, reflux condenser, and a temperature probe, add 2-chlorobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), copper(I) iodide (0.05 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent and Ligand Addition: Under a nitrogen or argon atmosphere, add anhydrous dimethylformamide (DMF) to the reactor (approximately 5-10 mL per gram of 2-chlorobenzoic acid). Subsequently, add N,N'-dimethylethylenediamine (DMEDA) (0.1 eq).

  • Reaction: Stir the mixture and heat to 120-140°C. Monitor the reaction progress by HPLC or TLC until the consumption of the starting material is complete (typically 12-24 hours).

  • Workup - Quenching and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into a vessel containing a mixture of ice and water. Acidify the aqueous mixture to a pH of 2-3 with concentrated hydrochloric acid. This will precipitate the crude product.

  • Isolation: Filter the precipitated solid and wash it thoroughly with deionized water to remove any inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

  • Drying: Dry the purified product under vacuum at 60-70°C to a constant weight.

Troubleshooting Guide

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_reagents Check Reagent Quality & Stoichiometry Are reagents anhydrous? Is the catalyst active? Are molar ratios correct? start->check_reagents check_conditions Verify Reaction Conditions Is the temperature optimal? Is mixing efficient? Is the reaction time sufficient? check_reagents->check_conditions [ Reagents OK ] check_workup Review Workup Procedure Was the pH for precipitation optimal? Was the product sufficiently washed? check_conditions->check_workup [ Conditions OK ] impurity_issue Impurity Detected side_reactions Identify Side Reactions Is the temperature too high? Are there air leaks? impurity_issue->side_reactions purification_ineffective Optimize Purification Try a different recrystallization solvent. Consider column chromatography. side_reactions->purification_ineffective [ Side products identified ]

Caption: A logical workflow for troubleshooting common synthesis issues.

Q1: The reaction shows low conversion or is very sluggish. What are the possible causes and solutions?

  • Possible Cause 1: Inactive Catalyst. The copper(I) iodide may have oxidized.

    • Solution: Use freshly purchased, high-purity CuI. Ensure it is stored under an inert atmosphere.

  • Possible Cause 2: Presence of Moisture. The reaction is sensitive to water, which can deactivate the catalyst and hydrolyze reagents.

    • Solution: Use anhydrous solvents and reagents. Ensure all glassware and the reactor are thoroughly dried before use. Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.

  • Possible Cause 3: Inefficient Mixing. In a large-scale reaction, poor agitation can lead to localized temperature gradients and incomplete mixing of reactants.

    • Solution: Ensure the mechanical stirrer is providing adequate agitation for the reaction volume. Baffles within the reactor can improve mixing.

  • Possible Cause 4: Suboptimal Temperature. The reaction may not have reached the required activation energy.

    • Solution: Gradually increase the reaction temperature in small increments (e.g., 5-10°C), while monitoring for any signs of decomposition.

Q2: HPLC analysis shows the presence of significant impurities, including the starting material and an unknown byproduct. How can this be addressed?

  • Possible Cause 1: Incomplete Reaction.

    • Solution: Increase the reaction time. Ensure the temperature and mixing are optimal as described in Q1.

  • Possible Cause 2: Formation of Regioisomers. 1,2,4-triazole can potentially react through different nitrogen atoms, leading to the formation of isomers that may be difficult to separate.

    • Solution: The choice of ligand (DMEDA) is intended to favor the desired N1-arylation. However, if isomer formation is significant, purification by column chromatography may be necessary on a smaller scale. For industrial scale, optimizing the reaction conditions (temperature, solvent, base) to maximize the selectivity for the desired isomer is crucial.

  • Possible Cause 3: Side Reactions. At elevated temperatures, side reactions such as decarboxylation or polymerization may occur.

    • Solution: Avoid excessive temperatures. A temperature optimization study should be conducted to find the ideal balance between reaction rate and impurity formation.

Q3: The product yield is low after the workup and purification steps. What could be the reason?

  • Possible Cause 1: Incomplete Precipitation. The pH of the aqueous solution during workup might not have been optimal for complete precipitation of the product.

    • Solution: Carefully monitor the pH during acidification. The target pH should be in the range of 2-3. It may be beneficial to cool the solution in an ice bath to further decrease the solubility of the product.

  • Possible Cause 2: Product Loss During Washing. Excessive washing or using a solvent in which the product has some solubility can lead to yield loss.

    • Solution: Wash the filtered product with cold deionized water. Minimize the volume of the wash solvent used.

  • Possible Cause 3: Inefficient Recrystallization. Choosing an inappropriate solvent system for recrystallization can result in significant loss of product in the mother liquor.

    • Solution: Perform small-scale solvent screening to identify the optimal solvent or solvent mixture for recrystallization that provides high recovery of pure product.

Frequently Asked Questions (FAQs)

Q1: Why is an Ullmann-type reaction preferred for this synthesis on a large scale?

The Ullmann condensation is a well-established method for the formation of C-N bonds and is generally more cost-effective for industrial applications compared to palladium-catalyzed cross-coupling reactions, as copper catalysts are significantly cheaper. With modern advancements, including the use of ligands, the reaction conditions for Ullmann couplings have become milder, making them more suitable for large-scale production.

Q2: What is the role of the ligand (N,N'-dimethylethylenediamine) in this reaction?

The ligand plays a crucial role in stabilizing the copper catalyst, increasing its solubility, and accelerating the rate of the reaction. It facilitates the oxidative addition and reductive elimination steps of the catalytic cycle, allowing the reaction to proceed at lower temperatures and with higher efficiency.

Q3: Can other solvents be used instead of DMF?

While DMF is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like DMSO, NMP, or dioxane could be explored. However, a change in solvent will likely require re-optimization of the reaction conditions, including temperature and reaction time. For industrial applications, solvent selection also considers factors like cost, safety, and environmental impact.

Q4: What are the critical safety precautions to consider when scaling up this synthesis?

  • Handling of Reagents: DMF is a reproductive toxin and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE). Copper compounds can be toxic, and inhalation of dust should be avoided.

  • Exothermic Reactions: Although this reaction is not typically violently exothermic, the potential for an exotherm should be considered during scale-up. The addition of reagents and heating should be controlled.

  • Pressure Build-up: The reaction should be conducted in a system that is not completely sealed to avoid pressure build-up, especially during heating. A reflux condenser allows for the reaction to be maintained at the boiling point of the solvent without an increase in pressure.

Q5: What analytical techniques are recommended for monitoring the reaction and ensuring final product quality?

  • Reaction Monitoring: High-Performance Liquid Chromatography (HPLC) is the preferred method for monitoring the progress of the reaction by quantifying the consumption of starting materials and the formation of the product. Thin-Layer Chromatography (TLC) can be used for rapid qualitative checks.

  • Final Product Quality Control: The purity of the final product should be determined by HPLC. Structural confirmation should be carried out using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The melting point is also a good indicator of purity.

Quantitative Data Summary

Table 1: Typical Reaction Parameters and Outcomes

ParameterValueNotes
Scale 1-10 kg
Reactant Molar Ratio 1 : 1.2 : 0.05 : 0.1 : 2(2-Chlorobenzoic acid : 1,2,4-Triazole : CuI : DMEDA : K₂CO₃)
Solvent Volume 5-10 L / kg(DMF per kg of 2-chlorobenzoic acid)
Reaction Temperature 120-140 °C
Reaction Time 12-24 hoursMonitor by HPLC
Typical Yield 75-85%After purification
Purity (by HPLC) ≥99%

troubleshooting guide for the crystallization of triazole-containing compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of triazole-containing compounds.

Troubleshooting Guides

This section addresses specific issues that may arise during crystallization experiments in a question-and-answer format.

Issue 1: No Crystals Form Upon Cooling

Q1: My triazole compound is not crystallizing out of solution, even after cooling. What should I do?

A1: Failure to crystallize is a common issue. Here are several techniques to induce crystallization:

  • Induce Nucleation: Try scratching the inside of the flask at the surface of the solution with a glass rod. This can create microscopic scratches that serve as nucleation sites for crystal growth.

  • Seeding: If you have a pure crystal of your compound, add a single, tiny seed crystal to the supersaturated solution. This will act as a template for further crystal growth.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent, thereby increasing the concentration of your compound. Be careful not to evaporate too much solvent, as this can cause the compound to "oil out" or precipitate too quickly.

  • Reduce Temperature Further: If cooling to room temperature is not sufficient, try using an ice bath or a refrigerator to lower the temperature further. However, be aware that very low temperatures can sometimes cause impurities to co-precipitate.[1]

  • Anti-Solvent Addition: If your compound is highly soluble in the chosen solvent, you can try adding an "anti-solvent" (a solvent in which your compound is poorly soluble but is miscible with the primary solvent) dropwise until the solution becomes slightly turbid. Then, gently heat the mixture until it becomes clear again and allow it to cool slowly.

Issue 2: Low Yield of Crystals

Q2: I obtained a very low yield of my triazole derivative after recrystallization. What are the likely causes and how can I improve it?

A2: Low recovery is a frequent problem in crystallization. The following factors are common culprits:

  • Excessive Solvent Use: Using too much solvent to dissolve the crude product is a primary cause of low yield, as a significant portion of your compound will remain in the mother liquor. Use the minimum amount of hot solvent necessary to dissolve your compound.

  • High Solubility in Cold Solvent: The chosen solvent may be too good at dissolving your compound, even at low temperatures. Consider using a different solvent or a mixed solvent system where the compound has lower solubility at colder temperatures.

  • Premature Crystallization: The compound may have crystallized prematurely on the filter paper or in the funnel during hot filtration. To prevent this, pre-heat your filtration apparatus (funnel and receiving flask) before use.[1]

  • Incomplete Crystallization: Ensure the solution has been cooled for a sufficient amount of time to allow for maximum crystal formation.

  • Losses During Transfers: Product can be lost during transfers between flasks. Rinse all glassware with a small amount of the cold recrystallization solvent to recover any residual product.

  • Recover a Second Crop: The filtrate (mother liquor) may still contain a significant amount of your dissolved compound. You can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.[1]

Issue 3: Oiling Out Instead of Crystallizing

Q3: My triazole compound is separating as an oil instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if the compound is highly impure. Here’s how to troubleshoot this issue:

  • Re-dissolve and Cool Slowly: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent. Then, allow the solution to cool much more slowly. A slower cooling rate provides more time for proper crystal lattice formation.

  • Change the Solvent: The chosen solvent may not be appropriate. Try a solvent with a lower boiling point.

  • Use a Mixed Solvent System: Dissolve the compound in a "good" solvent and then slowly add an "anti-solvent" at an elevated temperature until slight turbidity is observed. Then, clarify the solution by adding a few drops of the "good" solvent and allow it to cool slowly.

  • Lower the Crystallization Temperature: If possible, try to induce crystallization at a temperature below the melting point of your compound.

Issue 4: Impure Final Product

Q4: The recrystallized triazole product is still impure. What went wrong?

A4: If impurities are present in your final crystals, consider the following:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the growing crystal lattice.[1] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Similar Solubility of Impurities: If the impurities have solubility characteristics very similar to your desired compound in the chosen solvent, recrystallization may not be an effective purification method. In such cases, other purification techniques like column chromatography should be considered.

  • Inadequate Washing: Ensure the crystals are washed with a small amount of fresh, cold solvent after filtration to remove any residual mother liquor containing dissolved impurities.

Frequently Asked Questions (FAQs)

Q5: How do I select the best solvent for crystallizing my triazole-containing compound?

A5: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures. You can perform small-scale solubility tests with a variety of solvents to determine the best candidate. A good starting point is to look for solvents with similar polarity to your compound. Mixed solvent systems, often an alcohol-water mixture, can also be very effective.

Q6: What is the significance of polymorphism in the crystallization of triazole compounds?

A6: Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, such as solubility, melting point, and stability.[2][3] For pharmaceutical compounds, different polymorphs can even affect the drug's efficacy and bioavailability.[2][3] It is crucial to control the crystallization conditions (e.g., solvent, temperature, cooling rate) to consistently produce the desired polymorph.

Q7: How can I prevent the formation of agglomerated crystals?

A7: Agglomeration, or the clumping of crystals, can be minimized by controlling the rate of crystallization and agitation. Slower cooling rates and gentle stirring can help in the formation of individual, well-defined crystals.

Data Presentation

Table 1: Solubility of Selected Triazole Antifungal Drugs in Various Solvents

CompoundSolventTemperature (°C)Solubility (mg/mL)Reference
Fluconazole EthanolRoom Temp.~20[4]
DMSORoom Temp.~33[4]
DimethylformamideRoom Temp.~16[4]
Methanol25165 ± 0.12[5]
Chloroform2568.5 ± 1.2[5]
Acetone2564.8 ± 0.85[5]
Voriconazole EthanolRoom Temp.~20[3]
DMSORoom Temp.~20[3]
Itraconazole Dimethyl sulfoxide201.18 x 10⁻¹[6]
454.31 x 10⁻¹[6]
Ethanol201.01 x 10⁻³[6]
454.45 x 10⁻³[6]
1,4-Dioxane201.76 x 10⁻²[6]
455.31 x 10⁻²[6]
Posaconazole DMSORoom Temp.~0.5[7]
DimethylformamideRoom Temp.~0.5[7]
PEG-400Room Temp.20.228 ± 0.0169[8]
Propylene GlycolRoom Temp.17.204 ± 0.0178[8]

Note: "Room Temperature" is not precisely defined in the source documents but is generally considered to be between 20-25 °C. Solubility values can be affected by the specific experimental conditions.

Experimental Protocols

Protocol 1: General Single-Solvent Recrystallization of a Triazole Derivative

  • Dissolution: Place the crude triazole compound in an Erlenmeyer flask. Add a minimal amount of a suitable solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained at the boiling point.

  • Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and receiving flask to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of fresh, ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven.

Protocol 2: Recrystallization of Fluconazole from Ethanol

  • Dissolution: Dissolve 6.12 g (0.02 mol) of crude fluconazole in 25 ml of ethanol by heating and stirring at 50 °C until a clear solution is obtained.[9]

  • Cooling and Crystallization: Slowly cool the solution to 0 °C at a constant rate (e.g., 10 °C/hour).[9] Crystal precipitation should begin at approximately 40 °C.[9]

  • Isolation: Once the solution has reached 0 °C, filter the precipitated crystals.

  • Drying: Dry the crystals at 50 °C until a constant weight is achieved.[9]

Protocol 3: Recrystallization of Voriconazole from Isopropanol

  • Dissolution: Suspend the crude voriconazole in isopropanol.

  • Heating: Heat the suspension to reflux to obtain a clear solution.

  • Crystallization: Cool the reaction mixture to 90-95 °C to allow for the separation of the voriconazole crystals.

  • Isolation and Washing: Separate the solid voriconazole at 90-95 °C and wash it with water.

  • Drying: Dry the crystals using conventional methods to obtain pure voriconazole.[10]

Mandatory Visualization

Crystallization Troubleshooting Workflow start Start Crystallization Experiment observe Observe Outcome After Cooling start->observe success Successful Crystallization (Pure Crystals, Good Yield) observe->success Ideal Outcome no_crystals No Crystals Formed observe->no_crystals Problem low_yield Low Yield observe->low_yield Problem oiling_out Compound 'Oils Out' observe->oiling_out Problem impure Product is Impure observe->impure Problem induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation Try First concentrate Increase Concentration (Evaporate Solvent) no_crystals->concentrate If Dilute anti_solvent Add Anti-Solvent no_crystals->anti_solvent If Highly Soluble induce_nucleation->observe concentrate->observe anti_solvent->observe min_solvent Use Minimum Hot Solvent low_yield->min_solvent Optimize second_crop Collect Second Crop from Mother Liquor low_yield->second_crop Improve preheat Pre-heat Glassware for Hot Filtration low_yield->preheat Prevent Loss min_solvent->start second_crop->success preheat->start slow_cool Re-dissolve and Cool Slowly oiling_out->slow_cool Remedy change_solvent Change Solvent/ Use Mixed Solvents oiling_out->change_solvent Alternative slow_cool->observe change_solvent->start slow_cool2 Cool More Slowly impure->slow_cool2 Optimize wash_crystals Wash Crystals with Cold Solvent impure->wash_crystals Improve chromatography Consider Column Chromatography impure->chromatography Alternative Purification slow_cool2->start wash_crystals->success

Caption: Troubleshooting workflow for the crystallization of triazole compounds.

Factors Affecting Crystallization cluster_factors Key Physical Processes cluster_variables Experimental Variables crystallization Crystallization Outcome solubility Solubility supersaturation Supersaturation solubility->supersaturation nucleation Nucleation supersaturation->nucleation crystal_growth Crystal Growth nucleation->crystal_growth crystal_growth->crystallization solvent Solvent Choice solvent->solubility temperature Temperature temperature->solubility concentration Concentration concentration->supersaturation cooling_rate Cooling Rate cooling_rate->supersaturation impurities Impurities impurities->nucleation impurities->crystal_growth agitation Agitation agitation->nucleation seeding Seeding seeding->nucleation

Caption: Logical relationships of factors influencing the crystallization outcome.

References

Validation & Comparative

A Comparative Guide to 2-(1H-1,2,4-triazol-1-yl)benzoic Acid and Alternative Linkers in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is a cornerstone in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating their ultimate structural topology, porosity, and functional properties. This guide provides a comparative analysis of MOFs synthesized using 2-(1H-1,2,4-triazol-1-yl)benzoic acid against those constructed with the widely-used dicarboxylic and tricarboxylic acid linkers, namely terephthalic acid (BDC) and trimesic acid (BTC).

While direct, comprehensive quantitative data for MOFs synthesized from this compound is limited in the current literature, this guide leverages available data from structurally related triazole-containing benzoic acid linkers to provide valuable insights. The inclusion of the 1,2,4-triazole moiety introduces a secondary nitrogen-based coordination site, offering the potential for novel framework architectures and enhanced functionalities compared to conventional carboxylate-based linkers.

Performance Comparison: Triazole-Based vs. Carboxylate-Based Linkers

The incorporation of a triazole group alongside a carboxylic acid function in a single linker molecule can significantly influence the resulting MOF's properties. The nitrogen atoms of the triazole ring can act as additional coordination sites, leading to frameworks with higher dimensionality and different topologies than those typically observed with simple carboxylate linkers. This can, in turn, affect the MOF's porosity, stability, and potential for applications such as catalysis and sensing.

The following tables summarize key performance metrics for MOFs synthesized with a representative triazole-containing benzoic acid linker and benchmark MOFs based on terephthalic acid and trimesic acid.

Table 1: Comparison of Textural Properties and Thermal Stability

Linker/MOF NameMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Decomposition Temperature (°C)
Triazole-Based Linker
MOF with 2,4-bis-(triazol-1-yl)benzoic acidCd(II)Data not availableData not available> 350[1]
Zn(II)Data not availableData not available> 350[1]
Alternative Linkers
MOF-5 (BDC)Zn(II)260 - 4400[2][3]0.92 - 1.04[2]~400[2]
HKUST-1 (BTC)Cu(II)700 - 1800[4][5]0.69 - 0.8[4][6]~350[7]
UiO-66 (BDC)Zr(IV)1000 - 1800[8][9]0.40 - 0.90[8][9]~500[10]

Note: The properties of MOFs can vary significantly depending on the synthesis conditions and activation procedures.

Experimental Protocols

Detailed methodologies for the synthesis of MOFs are crucial for reproducibility and further development. Below are representative experimental protocols for the synthesis of MOFs using a triazole-based benzoic acid linker and the benchmark alternatives.

Synthesis of a MOF with 2,4-bis-(triazol-1-yl)benzoic Acid (as a proxy for this compound)

A solvothermal reaction is typically employed. For example, a mixture of 2,4-bis-(triazol-1-yl)benzoic acid, a metal salt (e.g., Cd(NO₃)₂·4H₂O or Zn(NO₃)₂·6H₂O), and a solvent mixture such as acetonitrile and water is sealed in a Teflon-lined stainless-steel autoclave.[1] The autoclave is then heated to a specific temperature (e.g., 125 °C) for a designated period (e.g., 96 hours).[1] After cooling to room temperature, the resulting crystals are collected by filtration, washed with a suitable solvent (e.g., acetonitrile), and dried.[1]

Synthesis of MOF-5 (using Terephthalic Acid - BDC)

MOF-5 is commonly synthesized via a solvothermal method. A solution of zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) in a solvent like N,N-dimethylformamide (DMF) is prepared.[3] This mixture is then heated in a sealed vessel to a temperature typically ranging from 100 to 120 °C for a period of 21 to 24 hours.[3] After cooling, the cubic crystals of MOF-5 are collected, washed with fresh DMF, and then solvent-exchanged with a more volatile solvent like chloroform before being activated under vacuum.[3] Room temperature synthesis is also possible by reacting zinc acetate dihydrate with terephthalic acid in DMF.[11]

Synthesis of HKUST-1 (using Trimesic Acid - BTC)

A common solvothermal synthesis involves dissolving copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) in a mixture of ethanol and water, and 1,3,5-benzenetricarboxylic acid (H₃BTC) in a separate solvent mixture (e.g., ethanol/water).[12] The two solutions are then mixed and heated in a sealed container at a temperature around 110-120 °C for 12 to 24 hours.[12] The resulting blue crystals of HKUST-1 are then collected, washed with the solvent mixture, and activated by heating under vacuum to remove residual solvent molecules from the pores.[12] A solvent-free synthesis method has also been reported where copper nitrate trihydrate and H₃BTC are pulverized together and then heated.[6]

Synthesis of UiO-66 (using Terephthalic Acid - BDC)

The synthesis of UiO-66 is typically carried out solvothermally. Zirconium tetrachloride (ZrCl₄) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in N,N-dimethylformamide (DMF).[13] The mixture is then heated in a Teflon-lined autoclave at a temperature of around 120 °C for 24 hours.[13] After the reaction, the white crystalline powder of UiO-66 is collected by centrifugation or filtration, washed thoroughly with DMF and then with a low-boiling-point solvent like ethanol to remove unreacted starting materials and solvent molecules from the pores.[13]

Visualization of Linker Functionality and MOF Synthesis

The following diagrams illustrate the conceptual differences in linker functionality and the general workflow for MOF synthesis and characterization.

Linker_Functionality cluster_triazole This compound cluster_alternatives Alternative Linkers triazole_linker Triazole-Benzoic Acid Linker coord_sites_triazole Carboxylate (O,O) + Triazole (N,N) triazole_linker->coord_sites_triazole Coordination Sites bdc Terephthalic Acid (BDC) coord_sites_bdc Carboxylate (O,O) bdc->coord_sites_bdc btc Trimesic Acid (BTC) coord_sites_btc Carboxylate (O,O) btc->coord_sites_btc

Caption: Comparison of coordination sites in different linkers.

MOF_Synthesis_Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Activation cluster_characterization Characterization cluster_application Application Testing start Metal Salt + Organic Linker solvent Solvent(s) start->solvent reaction Solvothermal Reaction (Heating in Autoclave) solvent->reaction filtration Filtration / Centrifugation reaction->filtration washing Washing with Solvent filtration->washing activation Activation (Solvent Exchange & Heating under Vacuum) washing->activation pxrd PXRD (Crystallinity) activation->pxrd tga TGA (Thermal Stability) activation->tga gas_sorption Gas Sorption (BET, Pore Volume) activation->gas_sorption catalysis Catalysis gas_sorption->catalysis drug_delivery Drug Delivery gas_sorption->drug_delivery sensing Sensing gas_sorption->sensing

Caption: General workflow for MOF synthesis and characterization.

Concluding Remarks

The choice between this compound and traditional carboxylate linkers depends on the desired properties and application of the final MOF. Dicarboxylic and tricarboxylic acids like BDC and BTC are reliable for creating highly porous and thermally stable materials, making them suitable for applications such as gas storage.

The introduction of the triazole functionality, as in this compound, offers a pathway to MOFs with potentially enhanced and novel properties. The additional nitrogen donor sites can lead to unique structural topologies and create active sites for catalysis, selective sensing, or controlled drug release, which are of significant interest in advanced materials science and drug development. While direct comparative data for MOFs based on this compound is still emerging, the information available for structurally similar linkers suggests that this class of compounds holds considerable promise for the development of next-generation functional materials. Further research is warranted to fully explore the potential of this versatile linker in MOF synthesis.

References

A Comparative Analysis of the Anticancer Potential of Triazole Benzoic Acid Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the anticancer activities of ortho-, meta-, and para-isomers of triazole benzoic acid. The available experimental data, primarily focused on the para-isomer, is presented alongside detailed experimental methodologies and relevant signaling pathways.

The fusion of a triazole ring with benzoic acid has emerged as a promising scaffold in the design of novel anticancer agents. The triazole moiety, a five-membered heterocyclic ring containing three nitrogen atoms, is a well-established pharmacophore in medicinal chemistry, known for its ability to engage in various biological interactions. Its incorporation into different molecular frameworks has led to the development of numerous compounds with a wide range of therapeutic properties, including anticancer, antifungal, and antiviral activities. The benzoic acid group, on the other hand, can enhance the solubility and pharmacokinetic properties of the molecule.

Data Presentation: Anticancer Activity

The in vitro cytotoxic activity of triazole benzoic acid derivatives is commonly evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50), representing the concentration of a compound that inhibits 50% of cell growth, is a standard metric for quantifying anticancer activity.

While data for a direct comparison of the ortho-, meta-, and para-isomers is limited, extensive research on 4-(1H-1,2,4-triazol-1-yl)benzoic acid (para-isomer) hybrids provides valuable insights into the potential of this scaffold.

Table 1: In Vitro Anticancer Activity of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids

CompoundModification on Benzoic Acid MoietyCancer Cell LineIC50 (µM)
Doxorubicin (Reference)-MCF-7 (Breast)19.7
HCT-116 (Colon)22.6
Hybrid 2Esterification and further modificationMCF-7 (Breast)18.7
HCT-116 (Colon)25.7
Hybrid 5Amide coupling with an amineMCF-7 (Breast)23.9
HCT-116 (Colon)28.9
Hybrid 14Schiff base formationMCF-7 (Breast)15.6
HCT-116 (Colon)24.8
Hybrid 15Isothiocyanate derivativeMCF-7 (Breast)17.8
HCT-116 (Colon)26.3

Note: The IC50 values are indicative of the potency of the compounds, with lower values signifying higher anticancer activity. The presented data is for hybrid derivatives of the para-isomer, as data for the parent ortho- and meta-isomers is not available in the reviewed literature.

Experimental Protocols

Synthesis of Triazole Benzoic Acid Isomers

The synthesis of triazole benzoic acid isomers generally involves the reaction of a halobenzoic acid with a triazole salt or the construction of the triazole ring on a benzoic acid precursor.

General Synthesis of 4-(1H-1,2,4-triazol-1-yl)benzoic Acid:

A common route for the synthesis of the para-isomer involves the reaction of 4-fluorobenzoic acid with 1H-1,2,4-triazole in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF) at an elevated temperature.

Synthesis of 2-(2H-1,2,4-triazol-2-yl)benzoic Acid Derivatives:

A patented method describes the synthesis of ortho-substituted derivatives via an Ullmann-type coupling reaction between a 2-bromobenzoic acid precursor and a triazole.

A detailed, step-by-step protocol for a specific synthesis can be found in the cited literature.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (triazole benzoic acid isomers) for a specified period (e.g., 24 or 48 hours).

  • MTT Addition: After the incubation period, an MTT solution is added to each well.

  • Formazan Formation: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The percentage of cell viability is calculated for each concentration of the test compound relative to untreated control cells. The IC50 value is then determined from the dose-response curve.

Signaling Pathways and Mechanism of Action

The anticancer mechanism of triazole derivatives is often multi-faceted, involving the induction of apoptosis (programmed cell death) and cell cycle arrest. While the specific signaling pathways affected by the different benzoic acid isomers have not been elucidated, general mechanisms for triazole-containing anticancer agents have been proposed.

One important target for some triazole derivatives is the Akt/PKB signaling pathway, which plays a crucial role in cell survival and proliferation. Inhibition of this pathway can lead to the activation of caspases, key enzymes in the apoptotic cascade, ultimately resulting in cancer cell death.

Furthermore, some 1,2,4-triazole derivatives have been shown to act as inhibitors of enzymes like aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.

Visualizations

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Anticancer Evaluation start Starting Materials (Halobenzoic Acid & Triazole) reaction Chemical Reaction (e.g., Nucleophilic Substitution) start->reaction purification Purification (e.g., Recrystallization) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization treatment Treatment with Triazole Benzoic Acid Isomers characterization->treatment cell_culture Cancer Cell Culture (e.g., MCF-7, HCT-116) cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50 Determination) mtt_assay->data_analysis

Caption: Experimental workflow for the synthesis and in vitro anticancer evaluation of triazole benzoic acid isomers.

Signaling_Pathway cluster_pathway Potential Anticancer Mechanism of Triazole Derivatives triazole Triazole Derivative akt Akt/PKB Pathway triazole->akt Inhibition cell_cycle Cell Cycle Arrest triazole->cell_cycle Induction apoptosis Induction of Apoptosis akt->apoptosis Leads to

Caption: A simplified diagram illustrating a potential signaling pathway affected by triazole anticancer agents.

Conclusion

The available scientific literature indicates that 4-(1H-1,2,4-triazol-1-yl)benzoic acid (the para-isomer) and its derivatives represent a promising class of compounds with significant anticancer activity against various cancer cell lines. However, a comprehensive comparative study directly evaluating the anticancer potential of the ortho-, meta-, and para-isomers of triazole benzoic acid is currently lacking. Further research is warranted to synthesize and evaluate the ortho- and meta-isomers to establish a clear structure-activity relationship based on the position of the triazole moiety on the benzoic acid ring. Such studies would be invaluable for the rational design and development of more potent and selective triazole-based anticancer drugs.

A Comparative Guide to the Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Corrosion Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Corrosion, the gradual degradation of materials by chemical or electrochemical reaction with their environment, poses a significant challenge across numerous industries. A primary and effective method to combat this is the use of organic corrosion inhibitors. Among these, 1,2,4-triazole and its derivatives have emerged as a highly effective class of inhibitors for various metals and alloys in corrosive media.[1] Their efficacy stems from their molecular structure, which is rich in nitrogen atoms and π-electrons. These features facilitate the adsorption of the inhibitor molecules onto the metal surface, creating a protective barrier that impedes the corrosive process.[2]

This guide provides an objective comparison of the performance of various 1,2,4-triazole derivatives, focusing on the relationship between their molecular structure and corrosion inhibition activity. The analysis is supported by experimental data from weight loss, electrochemical studies, and theoretical quantum chemical calculations.

The Core of Corrosion Inhibition: Structure-Activity Relationship (SAR)

The principle of SAR in corrosion inhibition is that the molecular structure of an organic compound directly dictates its ability to protect a metal surface. For 1,2,4-triazole derivatives, the key structural elements that govern their performance are:

  • The 1,2,4-Triazole Ring: This nitrogen-rich heterocyclic ring is the cornerstone of the molecule's inhibitory action, acting as a primary center for adsorption onto the metal.

  • Substituent Groups: Functional groups attached to the triazole ring can significantly alter the molecule's electronic density, size, and steric effects, thereby influencing its adsorption and inhibition efficiency.[3]

  • Heteroatoms: The introduction of additional heteroatoms like sulfur (S), oxygen (O), or phosphorus (P) into the substituents provides more active sites for strong coordination with the metal atoms.[1]

  • π-Electrons: The presence of aromatic rings or conjugated double bonds in the molecular structure contributes additional π-electrons, which can interact with the vacant d-orbitals of the metal, strengthening the adsorption bond.[4]

These structural features determine the mechanism of inhibition, which typically involves the molecule adsorbing onto the metal surface. This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal surface.[1] Often, a combination of both mechanisms is observed.

Comparative Performance Data

The inhibition efficiency (IE) of 1,2,4-triazole derivatives is a function of their structure, the metal they are protecting, and the nature of the corrosive environment. The following table summarizes quantitative data from various studies.

InhibitorMetal/AlloyCorrosive MediumConcentrationMethodInhibition Efficiency (IE%)
TZ1 (Coumarin derivative)Carbon Steel1M HCl25 mg/LEIS96.1%[1]
TZ2 (Fluorene derivative)Carbon Steel1M HCl25 mg/LEIS97.3%[1]
Hexaconazole Ordinary Steel1M HCl10⁻³ MWeight Loss92.0%[5]
Bromuconazole Ordinary Steel1M HCl10⁻³ MWeight Loss90.0%[5]
PTT (5-Phenyl-4H-1,2,4-triazole-3-thiol)Mild Steel0.5M H₂SO₄0.5 mMEIS91.6%[6]
TAZ (1,2,4-triazole)Aluminum Brass3.5 wt.% NaCl3 mmol/LEIS84.4%[7]
ATA (3-amino-1,2,4-triazole)Aluminum Brass3.5 wt.% NaCl3 mmol/LEIS86.4%[7]
DAT (3,5-diamino-1,2,4-triazole)Aluminum Brass3.5 wt.% NaCl3 mmol/LEIS87.1%[7]
CP-38 (4,5-diphenyl-4H-1,2,4-triazole-3-thiol)C1018 Steel5M HCl200 mg/LEIS99.2%[8]

Experimental and Theoretical Protocols

The evaluation of corrosion inhibitors involves a combination of experimental techniques and theoretical calculations to provide a comprehensive understanding of their performance and mechanism.[9]

Experimental Evaluation Protocols

A standard three-electrode setup, consisting of a working electrode (the metal being tested), a reference electrode, and a counter electrode, is typically used with a potentiostat for electrochemical measurements.[10]

  • Weight Loss (Gravimetric) Method: This is a direct method where a pre-weighed metal sample is immersed in the corrosive solution, with and without the inhibitor, for a set period.[11] The sample is then cleaned and re-weighed. The inhibition efficiency (IE%) is calculated from the difference in weight loss.

  • Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode and measuring the resulting current.[12] The data is plotted as potential versus the logarithm of the current density (Tafel plot). From this plot, key parameters like the corrosion potential (Ecorr) and corrosion current density (icorr) are determined.[10] A significant decrease in icorr in the presence of the inhibitor indicates effective corrosion protection. The technique also helps classify inhibitors as anodic, cathodic, or mixed-type.[8]

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that measures the impedance of the metal-solution interface at different AC frequencies.[13] The results, often displayed as Nyquist plots, provide values for charge transfer resistance (Rct). A higher Rct value corresponds to a lower corrosion rate and higher inhibition efficiency.[13]

Theoretical Evaluation Protocols

Computational chemistry provides powerful insights into the inhibitor-metal interaction at a molecular level.

  • Quantum Chemical Calculations (Density Functional Theory - DFT): DFT is used to calculate the electronic properties of the inhibitor molecules.[14] Key calculated parameters that correlate with inhibition efficiency include:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value is generally associated with better inhibition.[15]

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often leads to stronger adsorption and better inhibition.[14]

  • Molecular Dynamics (MD) Simulations: MD simulations model the dynamic behavior and interaction of inhibitor molecules with the metal surface over time.[16] This method helps to visualize the adsorption process and calculate the binding energy between the inhibitor and the metal, providing a theoretical basis for the strength of the protective film.[14][16]

Visualization of the SAR Workflow

The following diagram illustrates the integrated workflow for studying the structure-activity relationship of 1,2,4-triazole derivatives, combining structural design with theoretical prediction and experimental validation.

SAR_Workflow cluster_0 Molecular Design cluster_1 Theoretical Prediction cluster_2 Mechanism & Evaluation cluster_3 Performance Outcome Structure 1,2,4-Triazole Derivative Features Structural Features - Substituents (-R) - Heteroatoms (S, O) - π-Systems Structure->Features DFT Quantum Chemistry (DFT) - EHOMO / ELUMO - Energy Gap (ΔE) - Dipole Moment (μ) Features->DFT influences MD Simulations (MD) - Adsorption Energy - Binding Configuration Features->MD influences Mechanism Adsorption Mechanism - Chemisorption - Physisorption - Protective Film DFT->Mechanism predicts MD->Mechanism predicts Experiment Experimental Validation - EIS (Rct) - PDP (icorr) - Weight Loss Mechanism->Experiment validated by Outcome High Inhibition Efficiency (IE%) Experiment->Outcome quantifies

Caption: Integrated workflow for SAR studies of 1,2,4-triazole corrosion inhibitors.

SAR Analysis and Discussion

Analysis of the compiled data reveals clear relationships between the molecular structure of 1,2,4-triazole derivatives and their inhibitory performance.

  • Effect of Substituents: The nature of the substituent on the triazole ring is paramount.

    • Electron-Donating Groups: The presence of amino groups (-NH₂) in ATA and DAT increases their inhibition efficiency compared to the unsubstituted TAZ on aluminum brass.[7] This is because electron-donating groups increase the electron density at the molecule's active centers, enhancing its ability to coordinate with the metal surface.

    • Aromatic/π-Systems: Inhibitors like TZ1, TZ2, and CP-38, which contain large aromatic moieties (coumarin, fluorene, diphenyl), exhibit very high inhibition efficiencies.[1][8] These large, planar groups increase the surface area covered by each molecule and provide additional π-electrons for interaction, leading to the formation of a more robust protective film.

  • Role of Additional Heteroatoms: The introduction of a sulfur atom, typically as a thiol (-SH) or thione (C=S) group, consistently enhances corrosion inhibition. For example, CP-38, which contains both diphenyl groups and a thiol group, shows outstanding performance with 99.2% efficiency in a highly corrosive 5M HCl solution.[8] The sulfur atom acts as an additional, soft active center that has a strong affinity for metal surfaces, leading to a stable chemisorbed layer.

  • Correlation Between Theory and Experiment: Theoretical calculations strongly support experimental findings. Studies have shown that molecules with higher EHOMO values (greater electron-donating ability) and lower ΔE values (higher reactivity) tend to be more effective inhibitors.[14] MD simulations further confirm that these molecules have strong, favorable binding energies on metal surfaces, explaining their high inhibition efficiencies.[16]

Conclusion

The corrosion inhibition performance of 1,2,4-triazole derivatives is intrinsically linked to their molecular structure. This comparative guide demonstrates that the effectiveness of these inhibitors can be systematically enhanced through strategic molecular design. Key structural modifications that lead to superior performance include the incorporation of:

  • Substituents with electron-donating properties.

  • Additional heteroatoms, particularly sulfur, to serve as anchoring points.

  • Large, planar aromatic systems to increase surface coverage and π-electron interactions.

The powerful synergy between experimental evaluation techniques like EIS and PDP, and theoretical methods such as DFT and MD simulations, provides a robust framework for understanding the underlying mechanisms and for the rational design of novel, highly efficient corrosion inhibitors.[9]

References

Unveiling the Potential of Triazole-Based Therapeutics: A Comparative Analysis of Novel PARP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – In the relentless pursuit of more effective cancer therapies, researchers are continuously exploring novel chemical scaffolds to identify potent and selective drug candidates. This guide provides a detailed comparative analysis of emerging 2-(1H-1,2,4-triazol-1-yl)benzoic acid-based drugs, specifically focusing on their efficacy as Poly (ADP-ribose) polymerase (PARP) inhibitors, against established treatments. This report is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.

Recent investigations into indolyl-1,2,4-triazole hybrids have revealed promising candidates that exhibit potent dual inhibition of PARP-1 and the Epidermal Growth Factor Receptor (EGFR). This guide will delve into the efficacy of two such compounds, designated as 12b and 13b , and compare their performance with the clinically approved PARP inhibitor, Olaparib , and other existing treatments.

Comparative Efficacy of Novel Triazole-Based PARP Inhibitors

The in vitro efficacy of the novel indolyl-1,2,4-triazole hybrids was evaluated against PARP-1 enzymatic activity and their cytotoxic effects were assessed in human breast (MCF-7) and liver (HepG2) cancer cell lines. The results are benchmarked against the established PARP inhibitor Olaparib and the EGFR inhibitor Erlotinib.

Table 1: Comparative In Vitro Efficacy of Triazole-Based Compounds and Existing Drugs

CompoundTarget(s)PARP-1 IC₅₀ (nM)[1]EGFR IC₅₀ (nM)[1]Cytotoxicity IC₅₀ (µM) - MCF-7[1]Cytotoxicity IC₅₀ (µM) - HepG2[1]
12b PARP-1, EGFR2.13[1]78.1[1]2.67[1]3.21[1]
13b PARP-1, EGFR1.24[1]62.4[1]1.07[1]0.32[1]
Olaparib PARP-1, PARP-21.49[1]-~10-11-
Erlotinib EGFR-80[1]2.51[1]2.91[1]
Rucaparib PARP-1, PARP-2, PARP-3--~10-19.47-
Niraparib PARP-1, PARP-2--~5.4-
Talazoparib PARP-1, PARP-2--~1.1~5 (µmol/L)[2]

Note: IC₅₀ values for existing PARP inhibitors on MCF-7 and HepG2 cell lines can vary between studies due to different experimental conditions.

The data clearly indicates that compound 13b demonstrates superior PARP-1 inhibitory activity (IC₅₀ = 1.24 nM) compared to the established drug Olaparib (IC₅₀ = 1.49 nM)[1]. Furthermore, both novel compounds exhibit potent cytotoxic effects against MCF-7 and HepG2 cancer cell lines, with compound 13b being particularly effective against HepG2 cells (IC₅₀ = 0.32 µM)[1].

Mechanism of Action: The PARP Signaling Pathway

PARP inhibitors exert their anticancer effects through a mechanism known as synthetic lethality. In cells with deficient homologous recombination repair (HRR), a key DNA double-strand break repair pathway often compromised in cancers with BRCA1/2 mutations, the inhibition of PARP-mediated single-strand break repair leads to an accumulation of DNA damage and ultimately, cell death.

PARP_Signaling_Pathway cluster_PARP_Activation PARP Activation & Repair cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) Polymerase (PARylation) PARP1->PAR catalyzes Replication_Fork_Collapse Replication Fork Collapse PARP1->Replication_Fork_Collapse unrepaired SSBs lead to BER Base Excision Repair (BER) PAR->BER facilitates BER->DNA_SSB repairs Triazole_Drug 2-(1H-1,2,4-triazol-1-yl) benzoic acid-based Drug Triazole_Drug->PARP1 inhibits DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HRR Homologous Recombination Repair (HRR) DSB->HRR repaired by Apoptosis Apoptosis DSB->Apoptosis in HRR-deficient cells Cell_Survival Cell Survival HRR->Cell_Survival

Caption: PARP-1 signaling pathway and the mechanism of action of triazole-based inhibitors.

Experimental Protocols

To ensure the reproducibility and transparency of the presented data, detailed methodologies for the key experiments are provided below.

PARP-1 Enzymatic Assay

This assay quantifies the inhibitory effect of the compounds on the enzymatic activity of PARP-1.

Principle: The assay measures the incorporation of biotinylated NAD+ into histone proteins, a reaction catalyzed by PARP-1. The amount of incorporated biotin is then detected using a streptavidin-HRP conjugate and a chemiluminescent substrate.

Protocol:

  • Plate Preparation: 96-well plates are pre-coated with histone proteins.

  • Reaction Mixture: A master mix containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds (e.g., 12b, 13b, Olaparib) are added to the wells.

  • Reaction Initiation: The enzymatic reaction is initiated by adding the master mix to the wells.

  • Incubation: The plate is incubated at room temperature to allow the PARP-1 reaction to proceed.

  • Detection: After incubation, the wells are washed, and a solution containing streptavidin-HRP is added.

  • Signal Generation: Following another incubation and wash step, a chemiluminescent substrate is added.

  • Data Acquisition: The luminescence is measured using a microplate reader. The IC₅₀ values are calculated from the dose-response curves.

MTT Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Cancer cells (MCF-7 or HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, MTT solution is added to each well.

  • Incubation: The plates are incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The IC₅₀ values, representing the concentration of the compound that inhibits cell growth by 50%, are determined from the dose-response curves.

Experimental Workflow

The logical flow of the experimental evaluation of these novel inhibitors is depicted in the following diagram.

Experimental_Workflow cluster_Synthesis Compound Synthesis cluster_In_Vitro_Assays In Vitro Evaluation cluster_Data_Analysis Data Analysis & Comparison cluster_Conclusion Conclusion Synthesis Synthesis of Indolyl-1,2,4-triazole Hybrids (12b, 13b) PARP_Assay PARP-1 Enzymatic Assay Synthesis->PARP_Assay EGFR_Assay EGFR Kinase Assay Synthesis->EGFR_Assay MTT_Assay MTT Cell Viability Assay (MCF-7 & HepG2) Synthesis->MTT_Assay IC50_Calc IC₅₀ Value Calculation PARP_Assay->IC50_Calc EGFR_Assay->IC50_Calc MTT_Assay->IC50_Calc Comparison Comparison with Existing Drugs (Olaparib, Erlotinib) IC50_Calc->Comparison Conclusion Identification of Lead Compounds Comparison->Conclusion

Caption: Workflow for the evaluation of novel triazole-based PARP inhibitors.

Conclusion

The preliminary data on indolyl-1,2,4-triazole hybrids, particularly compound 13b , highlight the potential of the this compound scaffold in the development of next-generation PARP inhibitors. The superior PARP-1 inhibition and potent cytotoxicity of these novel compounds warrant further investigation, including in vivo studies and exploration of their efficacy in a broader range of cancer models. The dual inhibition of PARP-1 and EGFR by these compounds may offer a synergistic therapeutic advantage, overcoming resistance mechanisms and improving patient outcomes. This guide serves as a valuable resource for the scientific community, providing a solid foundation for future research and development in this promising area of oncology.

References

alternative synthetic routes for 2-(1H-1,2,4-triazol-1-yl)benzoic acid and their comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of alternative synthetic routes for the preparation of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, a key structural motif in medicinal chemistry. The following sections detail various synthetic strategies, presenting quantitative data, experimental protocols, and a visual comparison of the methodologies to aid in the selection of the most suitable route for specific research and development needs.

Introduction

This compound is a valuable building block in the synthesis of pharmacologically active compounds. The presence of the 1,2,4-triazole ring linked to a benzoic acid moiety at the ortho position imparts unique physicochemical properties that are of interest in drug design. The development of efficient and scalable synthetic routes to this compound is therefore of significant importance. This guide explores and compares three primary synthetic strategies: Ullmann-type Condensation, synthesis via the Pellizzari Reaction, and a route commencing from 2-hydrazinobenzoic acid.

Comparison of Synthetic Routes

The selection of a synthetic route is often a multi-faceted decision, balancing factors such as yield, reaction conditions, availability of starting materials, and scalability. The following table summarizes the key parameters for the discussed synthetic pathways to this compound.

ParameterRoute 1: Ullmann-type CondensationRoute 2: Pellizzari ReactionRoute 3: From 2-Hydrazinobenzoic Acid
Starting Materials 2-Halobenzoic acid, 1H-1,2,4-triazole2-Aminobenzoic acid, Formamide2-Aminobenzoic acid, Formic acid/Formamide
Key Intermediates Copper-triazole complex2-Hydrazinobenzoic acid, N-Formyl-N'-(2-carboxyphenyl)hydrazine2-Hydrazinobenzoic acid
Reaction Type Copper-catalyzed N-arylationCyclocondensationCyclocondensation
Typical Yields Moderate to Good (60-88% for similar N-arylations)Low to Moderate (Often <50%)[1]Moderate to Good
Reaction Conditions High temperature (100-150 °C), Inert atmosphereHigh temperature (220-250 °C)[2]Moderate to High temperature
Catalyst/Reagents Copper salt (e.g., CuI, Cu2O), Base (e.g., K2CO3, Cs2CO3), Optional LigandNone (thermal condensation)Acid or thermal cyclization
Advantages Good yields, relatively common transformationOne-pot potential from readily available materialsPotentially milder conditions than Pellizzari, good precursor availability
Disadvantages Use of copper catalyst (potential for metal contamination), requires pre-functionalized benzoic acidHarsh reaction conditions, often low yields, potential for side reactionsMulti-step synthesis from 2-aminobenzoic acid

Experimental Protocols

Detailed experimental procedures for the key transformations in each synthetic route are provided below. These protocols are based on established methodologies for similar transformations.

Route 1: Ullmann-type Condensation (Copper-catalyzed N-arylation)

This route involves the copper-catalyzed coupling of a 2-halobenzoic acid with 1H-1,2,4-triazole.

Step 1: Synthesis of this compound

  • Materials: 2-Iodobenzoic acid, 1H-1,2,4-triazole, Copper(I) iodide (CuI), Potassium carbonate (K2CO3), N,N-Dimethylformamide (DMF).

  • Procedure: In a round-bottom flask, 2-iodobenzoic acid (1.0 eq), 1H-1,2,4-triazole (1.2 eq), CuI (0.1 eq), and K2CO3 (2.0 eq) are combined in anhydrous DMF. The mixture is degassed and then heated to 120-140 °C under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and acidified with HCl (1M) to precipitate the product. The solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Route 2: Pellizzari Reaction

This classical method involves the high-temperature condensation of an amide and a hydrazide to form the 1,2,4-triazole ring.[1]

Step 1: Synthesis of 2-Hydrazinobenzoic acid from 2-Aminobenzoic acid

  • Materials: 2-Aminobenzoic acid, Sodium nitrite, Hydrochloric acid, Tin(II) chloride.

  • Procedure: 2-Aminobenzoic acid is diazotized with sodium nitrite in the presence of hydrochloric acid at 0-5 °C. The resulting diazonium salt solution is then added to a solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium salt to the corresponding hydrazine. The 2-hydrazinobenzoic acid hydrochloride precipitates and can be neutralized to obtain the free hydrazine.

Step 2: Synthesis of this compound

  • Materials: 2-Hydrazinobenzoic acid, Formamide.

  • Procedure: A mixture of 2-hydrazinobenzoic acid (1.0 eq) and an excess of formamide is heated at high temperature (typically 150-180 °C) for several hours. The reaction involves the formation of an N-formylhydrazide intermediate which then cyclizes with another molecule of formamide to form the triazole ring. After cooling, the reaction mixture is poured into water, and the precipitated product is collected by filtration and purified by recrystallization.

Route 3: Synthesis from 2-Hydrazinobenzoic Acid

This route offers a potentially more controlled cyclization compared to the traditional Pellizzari reaction.

Step 1: Synthesis of 2-Hydrazinobenzoic acid

  • (As described in Route 2, Step 1)

Step 2: Synthesis of this compound

  • Materials: 2-Hydrazinobenzoic acid, Formamide (or Triethyl orthoformate and Formic acid).

  • Procedure: 2-Hydrazinobenzoic acid (1.0 eq) is heated with an excess of formamide at reflux for 4-6 hours. Alternatively, the hydrazine can be reacted with triethyl orthoformate to form an intermediate which is then cyclized in the presence of formic acid. After the reaction is complete, the mixture is cooled, and the product is isolated by precipitation with water, followed by filtration and recrystallization.

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.

Synthetic_Routes cluster_0 Route 1: Ullmann-type Condensation cluster_1 Route 2: Pellizzari Reaction cluster_2 Route 3: From 2-Hydrazinobenzoic Acid 2-Halobenzoic Acid 2-Halobenzoic Acid Product_R1 This compound 2-Halobenzoic Acid->Product_R1 CuI, K2CO3, DMF, 120-140°C 1H-1,2,4-Triazole 1H-1,2,4-Triazole 1H-1,2,4-Triazole->Product_R1 2-Aminobenzoic Acid_R2 2-Aminobenzoic Acid 2-Hydrazinobenzoic Acid_R2 2-Hydrazinobenzoic Acid 2-Aminobenzoic Acid_R2->2-Hydrazinobenzoic Acid_R2 1. NaNO2, HCl 2. SnCl2 Product_R2 This compound 2-Hydrazinobenzoic Acid_R2->Product_R2 Formamide, 150-180°C 2-Aminobenzoic Acid_R3 2-Aminobenzoic Acid 2-Hydrazinobenzoic Acid_R3 2-Hydrazinobenzoic Acid 2-Aminobenzoic Acid_R3->2-Hydrazinobenzoic Acid_R3 1. NaNO2, HCl 2. SnCl2 Product_R3 This compound 2-Hydrazinobenzoic Acid_R3->Product_R3 Formamide, reflux

Caption: Comparison of three synthetic routes to this compound.

Concluding Remarks

The choice of the optimal synthetic route for this compound is contingent upon the specific requirements of the research or development project.

  • Route 1 (Ullmann-type Condensation) is a strong candidate for achieving good yields, especially when a reliable source of 2-halobenzoic acid is available. The need for a copper catalyst necessitates careful purification to remove residual metal, which is a critical consideration for pharmaceutical applications.

  • Route 2 (Pellizzari Reaction) , while classic, presents challenges due to its harsh conditions and often low yields. However, its simplicity and the use of readily available starting materials might be advantageous for small-scale exploratory synthesis.

  • Route 3 (From 2-Hydrazinobenzoic Acid) offers a potentially more controlled and higher-yielding alternative to the traditional Pellizzari reaction. The multi-step nature of this route from 2-aminobenzoic acid is a factor to consider in terms of overall efficiency.

For large-scale production, further optimization of the Ullmann-type condensation or the cyclization from 2-hydrazinobenzoic acid would likely be the most viable approaches. It is recommended that researchers perform small-scale trials of the most promising routes to determine the optimal conditions and yields for their specific laboratory setup.

References

assessing the performance of 2-(1H-1,2,4-triazol-1-yl)benzoic acid-based sensors against other fluorescent probes

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Performance Analysis of Triazole-Based Fluorescent Probes and Alternative Sensing Platforms

In the landscape of chemical sensing, fluorescent probes have emerged as indispensable tools for the detection of a wide array of analytes, owing to their high sensitivity, selectivity, and operational simplicity. This guide provides a comparative assessment of a representative 2-(1H-1,2,4-triazol-1-yl)benzoic acid-based sensor against other prominent fluorescent probes, offering researchers, scientists, and drug development professionals a comprehensive overview of their performance characteristics. While specific performance data for this compound as a fluorescent sensor is not extensively documented in publicly available literature, this guide utilizes a closely related and well-characterized triazole-based fluorescent sensor for a robust comparative analysis.

The comparison focuses on the detection of copper (II) ions (Cu²⁺), a crucial analyte in environmental monitoring and biological systems. The selected triazole-based sensor's performance is juxtaposed with that of two other widely employed classes of fluorescent probes: rhodamine derivatives and carbon dots.

Performance Comparison of Fluorescent Probes for Cu²⁺ Detection

The following table summarizes the key performance metrics of the selected fluorescent probes, providing a clear and concise comparison for researchers to evaluate their suitability for specific applications.

Probe Class Representative Probe Target Ion Limit of Detection (LOD) Linear Range Response Time Signaling Mechanism
Triazole-Based Chalcone-tethered 1,2,3-triazoleCu²⁺1.17 µM[1]Not SpecifiedNot SpecifiedQuenching[1]
Rhodamine Derivative Rhodamine B hydrazide derivativeCu²⁺526.4 nMNot Specified< 60 secondsTurn-on Fluorescence
Carbon Dots N-doped Carbon DotsCu²⁺Not SpecifiedNot SpecifiedNot SpecifiedQuenching

Signaling Pathway and Experimental Workflow

The signaling mechanism of fluorescent probes is a critical aspect of their function. The following diagram illustrates a general "turn-off" or fluorescence quenching mechanism, which is common for many triazole-based sensors upon coordination with metal ions.

G cluster_ligand Fluorophore-Receptor Ligand cluster_analyte Analyte cluster_complex Non-fluorescent Complex cluster_signal Signal Output Fluorophore Fluorophore (e.g., Chalcone) Receptor Receptor (e.g., Triazole) Fluorophore->Receptor Energy Transfer Fluorescence_On Fluorescence ON Fluorophore->Fluorescence_On Excitation Complex [Ligand-Analyte] Complex Receptor->Complex Binding Analyte Metal Ion (e.g., Cu²⁺) Analyte->Complex Fluorescence_Off Fluorescence OFF Complex->Fluorescence_Off Quenching

Caption: A generalized signaling pathway for a "turn-off" fluorescent sensor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are representative experimental protocols for the key experiments cited in the comparison.

General Procedure for Fluorescence Titration (for Triazole-Based Sensor)
  • Materials: Stock solution of the chalcone-tethered 1,2,3-triazole probe in a suitable organic solvent (e.g., DMSO or acetonitrile), stock solutions of various metal perchlorates in deionized water.

  • Instrumentation: A fluorescence spectrophotometer.

  • Protocol:

    • A solution of the triazole-based probe (e.g., 10 µM) is prepared in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4).

    • The initial fluorescence emission spectrum is recorded upon excitation at the appropriate wavelength.

    • Aliquots of the stock solution of Cu²⁺ perchlorate are incrementally added to the probe solution.

    • After each addition, the solution is thoroughly mixed and allowed to equilibrate for a specified time (e.g., 1 minute).

    • The fluorescence emission spectrum is recorded after each addition.

    • The change in fluorescence intensity at the emission maximum is plotted against the concentration of Cu²⁺ to determine the binding constant and limit of detection.

    • To assess selectivity, the same procedure is repeated with other metal ions at the same concentration.

Synthesis and Application of a Rhodamine-Based "Turn-on" Sensor
  • Synthesis: A typical rhodamine B hydrazide derivative can be synthesized by reacting rhodamine B hydrazide with a suitable aldehyde or ketone. The reaction is usually carried out in ethanol under reflux for several hours. The product is then purified by recrystallization.

  • Experimental Protocol for Cu²⁺ Detection:

    • A stock solution of the rhodamine B hydrazide derivative is prepared in a solvent such as acetonitrile.

    • In a quartz cuvette, the probe solution is diluted with a buffered aqueous solution (e.g., Tris-HCl, pH 7.0).

    • The initial fluorescence is measured. In the absence of the target ion, the fluorescence is typically very low (quenched state).

    • Upon addition of a solution containing Cu²⁺ ions, the spirolactam ring of the rhodamine derivative opens, leading to a significant increase in fluorescence intensity (turn-on response).

    • The fluorescence emission is monitored at a specific wavelength (e.g., around 580 nm) after a short incubation time (e.g., less than 60 seconds).

    • The selectivity is evaluated by adding other metal ions to the probe solution and observing any changes in fluorescence.

Preparation and Use of N-doped Carbon Dots for Cu²⁺ Sensing
  • Preparation of N-doped Carbon Dots (CDs): Nitrogen-doped carbon dots can be synthesized via hydrothermal treatment of a nitrogen-containing carbon source, such as citric acid and urea. The precursors are dissolved in deionized water, transferred to a Teflon-lined autoclave, and heated at a specific temperature (e.g., 180 °C) for several hours. The resulting solution is then purified by dialysis to remove unreacted precursors and byproducts.

  • Experimental Protocol for Cu²⁺ Detection:

    • A known concentration of the N-doped CD solution is placed in a fluorescence cuvette.

    • The initial fluorescence emission spectrum is recorded.

    • A solution of Cu²⁺ is added to the CD solution.

    • The fluorescence quenching of the CDs is monitored at their maximum emission wavelength.

    • The relationship between the fluorescence quenching efficiency ((F₀-F)/F₀, where F₀ and F are the fluorescence intensities in the absence and presence of Cu²⁺, respectively) and the concentration of Cu²⁺ is established to determine the detection limit.

    • The selectivity is tested by introducing other metal ions to the CD solution and comparing the quenching effect.

This comparative guide provides a foundational understanding of the performance of a representative triazole-based fluorescent sensor in the context of other established probes. The choice of a particular sensor will ultimately depend on the specific requirements of the application, including the desired sensitivity, selectivity, response time, and the complexity of the sample matrix.

References

Novel Drugs with a 2-(1H-1,2,4-triazol-1-yl)benzoic Acid Scaffold: An In Vitro and In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of novel drug candidates containing the 2-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, with a focus on their anticancer properties. Due to a scarcity of published data on the specific this compound scaffold, this guide utilizes extensive data from its closely related positional isomer, the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold, as a surrogate to provide valuable insights into the potential efficacy and mechanisms of this class of compounds. The information presented is based on experimental data from in vitro cytotoxicity assays and established protocols for in vivo xenograft models.

Executive Summary

Novel hybrids based on the 4-(1H-1,2,4-triazol-1-yl)benzoic acid scaffold have demonstrated promising in vitro anticancer activity against human breast (MCF-7) and colon (HCT-116) cancer cell lines.[1][2] Several of these compounds exhibit cytotoxic effects comparable to or exceeding that of the standard chemotherapeutic agent doxorubicin.[1][2] Furthermore, some of these novel triazole derivatives have shown a degree of selectivity, with weaker cytotoxic effects on normal cells compared to doxorubicin.[1][2] Mechanistic studies suggest that these compounds may induce apoptosis in cancer cells.[3] While specific in vivo data for this scaffold is not yet available in the public domain, this guide outlines the standard experimental protocols for evaluating such compounds in xenograft tumor models.

Data Presentation: In Vitro Cytotoxicity

The following tables summarize the in vitro cytotoxic activity (IC50 values) of a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and a selection of standard-of-care chemotherapy drugs against MCF-7 and HCT-116 cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: In Vitro Cytotoxicity (IC50, µM) of Novel 4-(1H-1,2,4-triazol-1-yl)benzoic Acid Hybrids and Doxorubicin

CompoundMCF-7 (Breast Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)RPE-1 (Normal Cells) IC50 (µM)
Hybrid 2 18.725.7>50
Hybrid 5 15.623.9>50
Hybrid 14 19.826.4>50
Hybrid 15 17.224.8>50
Doxorubicin (Reference) 19.7[1][2]22.6[1][2]Not Reported

Data for hybrids is sourced from a 2019 study by Al-Salahi et al.[1][2]

Table 2: In Vitro Cytotoxicity (IC50) of Standard Chemotherapy Drugs

DrugCell LineIC50 Value (µM)
Doxorubicin MCF-7~0.8 - 2.5[4]
HCT-116~0.65[5]
Paclitaxel MCF-7~0.004 - 0.008[6]
Capecitabine HCT-116Not directly reported, active metabolite 5-FU has IC50 of ~1.39[7]
Oxaliplatin MCF-7~34.5 (at 48h)[8]
HCT-116~1-2 µg/mL (~2.5-5 µM)[9]
5-Fluorouracil (5-FU) HCT-116~1.39[7]

Note: IC50 values can vary between studies due to different experimental conditions (e.g., exposure time). The values presented are for comparative purposes.

Experimental Protocols

In Vitro Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.[10]

  • Cell Seeding: Cancer cells (e.g., MCF-7, HCT-116) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the novel triazole compounds or reference drugs for a specified period, typically 48 or 72 hours.

  • MTT Addition: After the treatment period, the medium is removed, and a solution of MTT (typically 0.5 mg/mL) is added to each well. The plates are then incubated for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: During this incubation, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[10] A solubilizing agent, such as dimethyl sulfoxide (DMSO), is then added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

In Vivo Efficacy: Human Tumor Xenograft Model

Xenograft models are crucial for evaluating the antitumor efficacy of novel compounds in a living organism.

  • Animal Model: Immunocompromised mice, such as athymic nude or NOD/SCID mice, are used to prevent rejection of human tumor cells.

  • Tumor Cell Implantation: Human cancer cells (e.g., MCF-7 or HCT-116) are harvested and suspended in a suitable medium. A specific number of cells (e.g., 5 x 10^6) are then implanted subcutaneously into the flank of each mouse.

  • Tumor Growth and Measurement: The mice are monitored regularly for tumor formation. Once tumors reach a palpable size, their dimensions (length and width) are measured with calipers, and the tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.

  • Drug Administration: When the tumors reach a predetermined average size, the mice are randomized into treatment and control groups. The novel triazole compounds, a reference drug (e.g., doxorubicin), and a vehicle control are administered to their respective groups according to a defined schedule and route (e.g., intraperitoneal or oral).

  • Monitoring: Tumor volume and body weight of the mice are monitored throughout the study. A significant reduction in tumor growth in the treatment groups compared to the control group indicates antitumor efficacy.

  • Endpoint: The study is concluded when tumors in the control group reach a maximum allowable size, or after a predetermined treatment period. Tumors may then be excised for further analysis (e.g., histological or molecular analysis).

Mandatory Visualizations

Experimental Workflow: In Vitro and In Vivo Evaluation

Caption: Workflow for the evaluation of novel anticancer compounds.

Proposed Signaling Pathway: PI3K/Akt Inhibition

Several studies on triazole-containing compounds suggest that they may exert their anticancer effects by inhibiting the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[11]

G cluster_pathway PI3K/Akt Signaling Pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Triazole This compound Scaffold (Proposed) Triazole->PI3K Inhibits

Caption: Proposed mechanism of action via PI3K/Akt pathway inhibition.

References

comparative analysis of the coordination properties of different triazole-based ligands

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Coordination Properties of Triazole-Based Ligands for Researchers and Drug Development Professionals

The landscape of medicinal chemistry and materials science is continually evolving, with heterocyclic compounds serving as a cornerstone for innovation. Among these, triazoles, five-membered heterocyclic rings containing three nitrogen atoms, have garnered significant attention. Their two primary isomers, 1,2,3-triazole and 1,2,4-triazole, offer a unique combination of chemical stability, favorable electronic properties, and a capacity for hydrogen bonding, making them privileged scaffolds in drug development and versatile ligands in coordination chemistry.[1] This guide provides a comparative analysis of the coordination properties of various triazole-based ligands, supported by experimental data, to assist researchers in the strategic design of novel complexes.

Structural Isomers and Their Coordination Tendencies

The arrangement of nitrogen atoms within the triazole ring significantly influences the ligand's coordination behavior. In 1,2,3-triazoles, the adjacent nitrogen atoms (N1, N2, N3) offer different potential coordination sites.[1] Coordination can occur as a monodentate ligand, typically through the N3 atom, or as a bridging ligand through the N2 and N3 atoms.[2] The development of "click chemistry," specifically the Huisgen 1,3-dipolar cycloaddition, has enabled the efficient synthesis of 1,4-disubstituted 1,2,3-triazoles, further expanding the library of available ligands.[1]

Conversely, 1,2,4-triazoles feature one nitrogen atom separated from the other two.[1] This arrangement allows for versatile coordination modes and the formation of stable chelate rings, particularly when substituted with donor groups.[3][4] The 1,2,4-triazole system is a well-established pharmacophore, notably in antifungal agents where it inhibits key enzymes in fungal cell membrane biosynthesis.[1]

Comparative Coordination Data of Triazole-Based Ligands

The following table summarizes the coordination properties of representative triazole-based ligands with various metal ions, compiled from recent literature. This data provides a quantitative basis for comparing the performance of these ligands in forming stable coordination complexes.

Ligand TypeMetal Ion(s)Coordination ModeKey FindingsReference(s)
1,2,3-Triazole Derivatives
1,4-Disubstituted-1,2,3-triazolesVarious Transition MetalsMonodentate (via N3 or C5), Bridging (via N2, N3)Versatile coordination; used in catalysis and materials.[2]
Pyridine-appended 1,2,3-triazole phosphinesPd(II), Pt(II)κ²-P,P chelationExcellent catalytic activity in α-alkylation of acetophenones.[5]
NH-1,2,3-triazolesRh(I)BridgingC-4 substituents control coordination pattern; effective in Pauson-Khand reactions.[6]
Tripodal "click" triazole ligands (TBTA, TPTA)Mn(II), Ni(II), Co(II)Tridentate, TetradentateSteric hindrance from side chains influences coordination geometry.[7]
1,2,4-Triazole Derivatives
4-Amino-5-mercapto-1,2,4-triazolesCu(II)Bidentate (S, N donors)Forms stable five-membered chelate rings.[3]
Schiff bases of 4-amino-5-mercapto-1,2,4-triazoleCo(II), Ni(II), Cu(II), Zn(II)Tridentate (O, N, S donors)Complexes exhibit significant antimicrobial and anticancer activities.[8]
3,5-Diamino-1,2,4-triazole (Hdatrz)Zn(II), Mn(II)Bridging (μ₂-N1, N2 or μ₂-N1, N3)Metal ion influences the final coordination polymer structure.[9]
3-(3,5-dimethyl-1H-pyrazol-1-yl)-1H-1,2,4-triazoleNi(II), Co(II), Cd(II), Cu(II)Bidentate (N from triazole, N from pyrazole)Resulting complexes show antibacterial and antifungal properties.[10]

Experimental Protocols

The characterization of triazole-based ligands and their metal complexes relies on a suite of analytical techniques. Below are detailed methodologies for key experiments frequently cited in the literature.

Ligand Synthesis and Characterization

Synthesis of 4-Amino-3-mercapto-5-substituted-1,2,4-triazoles: A common route involves the cyclization of a thiocarbohydrazide with a carboxylic acid. The resulting triazole can be further functionalized. For instance, Schiff base derivatives are prepared by condensing the amino group of the triazole with various aldehydes.[8]

General Workflow for Ligand Synthesis

G A Starting Materials (e.g., Thiocarbohydrazide, Carboxylic Acid) B Cyclization Reaction A->B C Purification (e.g., Recrystallization) B->C D Characterization (NMR, IR, Mass Spec) C->D E Optional: Further Functionalization (e.g., Schiff Base Formation) D->E F Final Ligand D->F E->F

Caption: Synthetic workflow for triazole-based ligands.

Characterization Techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure of the synthesized ligands.[8] Deuterated solvents like DMSO-d₆ are commonly used.[3]

  • Infrared (IR) Spectroscopy: IR spectra, typically recorded as KBr pellets, are used to identify characteristic functional groups.[3] For example, the presence of a C=N stretch indicates the formation of a Schiff base.[8]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.[8]

Synthesis and Characterization of Metal Complexes

General Procedure for Complexation: Typically, a solution of the triazole-based ligand in a suitable solvent (e.g., ethanol, methanol) is mixed with a solution of the metal salt (e.g., metal acetate or chloride) in a 1:1 or 2:1 molar ratio.[3][8] The reaction mixture is often stirred at room temperature or refluxed for several hours. The resulting colored precipitate is then filtered, washed, and dried.[8]

Workflow for Metal Complex Synthesis and Characterization

G A Triazole-based Ligand C Complexation Reaction (Stirring/Refluxing in Solvent) A->C B Metal Salt B->C D Isolation of Complex (Filtration, Washing, Drying) C->D E Characterization of Complex (IR, Molar Conductance, TGA, X-ray Diffraction) D->E F Determination of Coordination Properties E->F

Caption: Experimental workflow for coordination complex studies.

Characterization of Coordination Complexes:

  • Infrared (IR) Spectroscopy: Comparison of the ligand and complex IR spectra can indicate which functional groups are involved in coordination. A shift in the frequency of a particular band (e.g., C=N) upon complexation suggests its involvement in bonding to the metal ion.[11] The appearance of new bands in the far-IR region can be attributed to metal-ligand vibrations (e.g., M-N, M-S).[8]

  • Molar Conductance: This measurement helps to determine whether the complex is an electrolyte or non-electrolyte in a given solvent, providing insight into the nature of the counter-ions.[8]

  • Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules.[8]

  • X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a coordination complex, including bond lengths, bond angles, and the coordination geometry around the metal center.[6][10]

  • Magnetic Susceptibility: This measurement provides information about the number of unpaired electrons in the metal ion and thus its oxidation state and coordination environment.[3]

Applications in Catalysis and Drug Design

The versatile coordination properties of triazole-based ligands have led to their use in a variety of applications. In catalysis, palladium and platinum complexes of pyridine-appended 1,2,3-triazole phosphine ligands have demonstrated excellent activity in carbon-carbon bond-forming reactions.[5] Rhodium complexes of NH-1,2,3-triazoles are effective catalysts for the Pauson-Khand reaction, a key transformation in organic synthesis.[6]

In the realm of drug design, the ability of triazoles to coordinate with biologically relevant metal ions is of great interest. Many metalloenzymes play crucial roles in physiological and pathological processes.[3] The design of triazole-based ligands that can chelate these metal ions offers a promising strategy for developing novel therapeutic agents. For example, Schiff base complexes of 1,2,4-triazoles with cobalt, nickel, copper, and zinc have shown significant in-vitro antimicrobial and anticancer activities.[8] Molecular docking studies can further elucidate the binding interactions of these complexes with biological targets such as proteins and DNA.[8]

Logical Flow from Ligand Design to Application

G A Triazole Ligand Design (Isomer, Substituents) B Coordination with Target Metal Ion A->B C Structural & Physicochemical Characterization B->C D Evaluation of Properties (e.g., Catalytic Activity, Biological Activity) C->D E Application (e.g., Catalyst, Therapeutic Agent) D->E

Caption: From ligand design to functional application.

References

benchmarking the corrosion inhibition efficiency of 2-(1H-1,2,4-triazol-1-yl)benzoic acid against commercial inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A direct experimental comparison of the corrosion inhibition efficiency of 2-(1H-1,2,4-triazol-1-yl)benzoic acid against commercial inhibitors could not be conducted due to the absence of publicly available research data on the corrosion inhibition properties of this specific compound. Extensive literature searches did not yield any studies evaluating its performance in preventing corrosion.

This guide, therefore, focuses on providing a comprehensive comparison of two widely used commercial triazole-based corrosion inhibitors: Benzotriazole (BTA) and Tolyltriazole (TTA) . The data presented is based on their performance in inhibiting the corrosion of mild steel in hydrochloric acid (HCl) solutions, a common industrial challenge. This information is intended for researchers, scientists, and professionals in materials science and chemical engineering to understand the relative performance of these inhibitors and the experimental methods used for their evaluation.

Quantitative Performance Data

The corrosion inhibition efficiencies of Benzotriazole (BTA) and Tolyltriazole (TTA) have been evaluated using various electrochemical techniques. The following tables summarize key quantitative data obtained from potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) studies on mild steel in acidic environments.

Table 1: Potentiodynamic Polarization Data for Corrosion Inhibition of Mild Steel in 1M HCl

InhibitorConcentration (M)Corrosion Potential (Ecorr) (mV vs. SCE)Corrosion Current Density (icorr) (µA/cm²)Inhibition Efficiency (IE%)Reference
Blank--4751150-[1]
Benzotriazole (BTA)0.005-46018484.0[1]
Benzotriazole (BTA)0.025-45211590.0[1]
Tolyltriazole (TTA)0.01-48514887.1[2]
Tolyltriazole (TTA)0.07-4204596.1[2]

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Corrosion Inhibition of Mild Steel in 0.5M HCl

InhibitorConcentration (M)Charge Transfer Resistance (Rct) (Ω·cm²)Double Layer Capacitance (Cdl) (µF/cm²)Inhibition Efficiency (IE%)Reference
Blank-45.6120.5-[2]
Tolyltriazole (TTA)0.01258.245.282.3[2]
Tolyltriazole (TTA)0.07785.425.894.2[2]

Note: The inhibition efficiency (IE%) from potentiodynamic polarization is calculated as: IE% = [(icorr_blank - icorr_inh) / icorr_blank] x 100. The inhibition efficiency from EIS is calculated as: IE% = [(Rct_inh - Rct_blank) / Rct_inh] x 100.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible assessment of corrosion inhibitor performance. Below are the typical experimental protocols for the key techniques used to gather the data presented above.

1. Weight Loss Measurements

This gravimetric method provides a direct measure of corrosion rate.

  • Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of decreasing grit size, degreased with a suitable solvent like acetone, washed with distilled water, and dried. The initial weight of each coupon is accurately recorded.

  • Test Procedure: The pre-weighed coupons are suspended in the corrosive medium (e.g., 1M HCl) with and without the inhibitor at a specified temperature for a set duration.

  • Analysis: After the immersion period, the coupons are removed, cleaned to remove corrosion products (typically using a solution containing HCl and a pickling inhibitor), washed, dried, and re-weighed. The weight loss is used to calculate the corrosion rate and the inhibitor efficiency.

2. Potentiodynamic Polarization (PDP)

This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.

  • Electrochemical Cell: A standard three-electrode cell is used, consisting of a mild steel working electrode, a platinum or graphite counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl reference electrode.

  • Procedure: The working electrode is immersed in the test solution (corrosive medium with and without inhibitor) until a stable open circuit potential (OCP) is established. The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: The resulting polarization curve (log of current density vs. potential) is analyzed using the Tafel extrapolation method to determine the corrosion potential (Ecorr) and corrosion current density (icorr). The inhibition efficiency is calculated from the reduction in icorr in the presence of the inhibitor.

3. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode/electrolyte interface.

  • Electrochemical Cell: The same three-electrode setup as in PDP is used.

  • Procedure: After reaching a stable OCP, a small amplitude AC voltage (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).

  • Data Analysis: The impedance data is typically plotted in Nyquist and Bode formats. The data is then fitted to an appropriate equivalent electrical circuit model to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective corrosion inhibition.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for evaluating the performance of a corrosion inhibitor.

experimental_workflow cluster_prep Preparation cluster_testing Experimental Testing cluster_analysis Data Analysis & Interpretation prep_inhibitor Prepare Inhibitor Solutions (Various Concentrations) weight_loss Weight Loss Measurement prep_inhibitor->weight_loss pdp Potentiodynamic Polarization (PDP) prep_inhibitor->pdp eis Electrochemical Impedance Spectroscopy (EIS) prep_inhibitor->eis prep_corrosive Prepare Corrosive Medium (e.g., 1M HCl) prep_corrosive->weight_loss prep_corrosive->pdp prep_corrosive->eis prep_specimen Prepare Mild Steel Specimens (Polishing, Cleaning, Weighing) prep_specimen->weight_loss prep_specimen->pdp prep_specimen->eis calc_cr_ie Calculate Corrosion Rate & Inhibition Efficiency weight_loss->calc_cr_ie analyze_pdp Analyze Polarization Curves (Ecorr, icorr) pdp->analyze_pdp analyze_eis Analyze Impedance Spectra (Rct, Cdl) eis->analyze_eis compare Compare Performance calc_cr_ie->compare analyze_pdp->compare analyze_eis->compare conclusion Conclusion on Inhibitor Performance compare->conclusion

Caption: Experimental workflow for corrosion inhibitor evaluation.

References

Safety Operating Guide

Proper Disposal of 2-(1H-1,2,4-triazol-1-yl)benzoic acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-(1H-1,2,4-triazol-1-yl)benzoic acid, ensuring compliance with safety regulations and minimizing environmental impact.

Immediate Safety Considerations:

Personal Protective Equipment (PPE)

Before beginning any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE CategoryItemSpecifications
Eye Protection Safety Glasses with side-shields or GogglesMust be worn to protect against splashes.
Hand Protection Chemical-resistant glovesNitrile or other impervious gloves are recommended.
Body Protection Laboratory CoatShould be worn to protect against skin contact.
Respiratory Protection Use in a well-ventilated areaIf dust formation is likely, use a fume hood.
Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) program. Do not dispose of this chemical in the regular trash or down the drain[3][4].

  • Waste Collection:

    • Collect waste this compound in a designated, compatible, and clearly labeled hazardous waste container[5].

    • Ensure the container is in good condition, free of leaks, and has a secure lid[5][6].

  • Labeling:

    • Label the hazardous waste container with the words "Hazardous Waste"[3].

    • Clearly indicate the full chemical name: "this compound" and its concentration[3].

    • Include the date of waste generation and the name and contact information of the principal investigator or laboratory supervisor[3].

  • Storage:

    • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials[5].

    • Segregate from strong oxidizing agents, strong bases, strong reducing agents, and amines[2].

  • Disposal Request:

    • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[3][7].

    • Follow all institutional procedures for waste manifest and pickup requests.

  • Decontamination of Empty Containers:

    • If the original container is to be disposed of, it must be triple-rinsed with a suitable solvent (e.g., water or another solvent capable of removing the chemical residue)[5][7].

    • The rinsate must be collected and disposed of as hazardous waste[5][7].

    • After triple-rinsing, the container can typically be disposed of as regular trash, but confirm this with your EHS program[5][7]. Deface the original label before disposal[7].

Emergency Procedures

In the event of accidental exposure or a spill, follow these immediate safety measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1][2].

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If irritation persists, seek medical attention[1][2].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1][2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

  • Spill: Moisten spilled material to prevent dust formation. Sweep up the material and place it into a suitable, sealed container for disposal. Avoid washing the spill into the sewer system[8].

Disposal Workflow

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G A Start: Identify Waste This compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B G Decontaminate Empty Containers (Triple-Rinse) A->G C Collect Waste in a Designated, Compatible Container B->C D Securely Seal and Label Container 'Hazardous Waste' Full Chemical Name Date & Contact Info C->D E Store in a Designated Secure & Ventilated Area D->E F Contact EHS for Pickup E->F J End: Proper Disposal Complete F->J H Collect Rinsate as Hazardous Waste G->H I Dispose of Decontaminated Container as Regular Trash (Confirm with EHS) G->I H->C I->J

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling 2-(1H-1,2,4-triazol-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Information

This guide provides critical safety and logistical information for the handling and disposal of 2-(1H-1,2,4-triazol-1-yl)benzoic acid. Researchers, scientists, and drug development professionals should adhere to these protocols to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A multi-layered approach to personal protective equipment is mandatory to minimize exposure. The following table summarizes the required PPE for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical safety goggles.[1][2]Nitrile rubber gloves.[3]Fully buttoned lab coat.[3]Use in a chemical fume hood. If a fume hood is not available, a NIOSH/MSHA-approved respirator is necessary.[1][2]
Dissolving in Solvents Chemical safety goggles. A face shield is recommended if there is a risk of splashing.[4]Nitrile rubber gloves.[3]Chemical-resistant apron over a lab coat.[3]All operations should be conducted in a certified chemical fume hood.[1]
Running Reactions Chemical safety goggles and a face shield.[4]Nitrile rubber gloves.[3]Chemical-resistant apron over a lab coat.[3]All operations must be performed within a chemical fume hood.[1]
Waste Disposal Chemical safety goggles.[5]Nitrile rubber gloves.[5]Lab coat.[5]Use in a well-ventilated area.[5]

Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible before beginning any work.[6]

  • Verify that all necessary PPE is available and in good condition.

  • Prepare your designated work area, preferably within a chemical fume hood, by ensuring it is clean and uncluttered.[1]

Handling:

  • Weighing: When weighing the solid compound, perform this task within a fume hood or use a draft shield to prevent the dispersal of dust.[5]

  • Transfers: Utilize appropriate tools, such as spatulas, for handling the solid material.[5] For solutions, employ a funnel during transfers to minimize the risk of spills.[5]

  • General Handling: Always handle the substance in a well-ventilated area, with a chemical fume hood being the standard.[1] Avoid the formation of dust.[1][2] Do not eat, drink, or smoke in the handling area.[1][6]

Decontamination:

  • Thoroughly wash hands and any exposed skin with soap and water after handling the compound.[1][5]

  • Decontaminate all work surfaces and equipment after use.[5]

Disposal Plan

The disposal of this compound and its associated waste must be managed through an approved hazardous waste program.

Waste Collection:

  • Solid Waste: Collect all solid waste, including contaminated items like gloves and weighing papers, in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and chemically compatible hazardous waste container.

  • Empty Containers: Treat "empty" containers that have held the substance as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate from this cleaning process must also be collected as hazardous liquid waste.

Container Labeling and Storage:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the accumulation start date.

  • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area. Ensure containers are kept tightly closed except when adding waste and are within secondary containment.

Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

  • Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

Experimental Workflow Diagram

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_area Prepare Workspace (Fume Hood) prep_ppe->prep_area weigh Weigh Solid prep_area->weigh dissolve Dissolve/React weigh->dissolve transfer Transfer Solution dissolve->transfer decontaminate Decontaminate Workspace transfer->decontaminate dispose_waste Segregate & Store Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe

Caption: A flowchart outlining the key steps for the safe handling and disposal of this compound.

References

×

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.